Thiocolchicine.
Beschreibung
BenchChem offers high-quality Thiocolchicine. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiocolchicine. including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEGANPVAXDBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871876 | |
| Record name | N-[1,2,3-Trimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thiocolchicine's Interaction with Microtubules: A Core Mechanism Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocolchicine (B1684108), a semi-synthetic derivative of the natural alkaloid colchicine (B1669291), is a potent inhibitor of microtubule polymerization. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of thiocolchicine on microtubules. It details the binding kinetics, thermodynamics, and structural interactions with tubulin, the fundamental protein subunit of microtubules. Furthermore, this guide outlines detailed experimental protocols for studying these interactions and explores the downstream cellular consequences, including the potential modulation of inflammatory signaling pathways. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of thiocolchicine's biological activity.
Core Mechanism of Action: Microtubule Destabilization
Thiocolchicine exerts its primary biological effects by disrupting the dynamic instability of microtubules, which are essential cytoskeletal polymers crucial for cell division, intracellular transport, and the maintenance of cell shape.[1] Similar to its parent compound, colchicine, thiocolchicine functions as a microtubule-destabilizing agent.[2]
The core mechanism involves the direct binding of thiocolchicine to the colchicine-binding site located on the β-tubulin subunit of the αβ-tubulin heterodimer.[1] This binding event induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into growing microtubules.[1] The resulting tubulin-thiocolchicine complex can also co-polymerize into the ends of existing microtubules, effectively "capping" them and preventing the further addition of tubulin dimers.[1] This leads to a net depolymerization of the microtubule network.[1]
The disruption of microtubule dynamics has significant downstream consequences for the cell. Most notably, it leads to the arrest of the cell cycle at the G2/M phase and can subsequently trigger apoptosis (programmed cell death).[1] This antimitotic activity is the basis for the interest in thiocolchicine and other colchicine-site inhibitors in cancer research.[2]
Quantitative Data on Thiocolchicine-Tubulin Interaction
The interaction between thiocolchicine and tubulin has been quantified using various biophysical techniques. The following table summarizes the key parameters. It is important to note that much of the detailed kinetic and thermodynamic data available is for colchicine and its other analogs; however, the data for thiocolchicine is presented where available.
| Parameter | Value | Description | Reference |
| Binding Affinity | |||
| Ki | 0.7 µM | Inhibition constant for competitive binding to tubulin. | [3] |
| Inhibitory Concentration | |||
| IC50 | 2.5 µM | Half-maximal inhibitory concentration for tubulin polymerization. | [3] |
| Thermodynamic Parameters (for Colchicine) | |||
| ΔH° | -19 ± 1 kJ·mol⁻¹ | Standard enthalpy change of binding for a bicyclic colchicine analogue (MTC). | [4] |
| ΔG° | -31.8 ± 0.6 kJ·mol⁻¹ | Standard Gibbs free energy change of binding for MTC. | [4] |
| ΔS° | 43 ± 5 J·mol⁻¹·K⁻¹ | Standard entropy change of binding for MTC. | [4] |
Structural Insights from X-ray Crystallography
The precise binding mode of thiocolchicine to tubulin has been elucidated by X-ray crystallography. The crystal structure of the tubulin-stathmin-TTL-thiocolchicine complex (PDB ID: 5LP6) reveals that thiocolchicine binds at the interface between the α- and β-tubulin subunits, within the β-tubulin monomer.[1][5] This binding site is characterized by a pocket formed by several key amino acid residues. The trimethoxyphenyl ring of thiocolchicine is a crucial pharmacophore that establishes significant interactions within this pocket. The binding of thiocolchicine induces a curved conformation in the tubulin dimer, which is incompatible with its incorporation into the straight lattice of a microtubule.[5]
Potential Downstream Signaling: NF-κB Pathway Inhibition
While the primary mechanism of thiocolchicine is the disruption of microtubules, evidence suggests potential effects on other signaling pathways. Studies on thiocolchicoside (B1682803), the glycoside of thiocolchicine, have demonstrated its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8] This pathway is a critical regulator of inflammation, cell survival, and proliferation.[6] The inhibition of NF-κB activation by thiocolchicoside occurs through the suppression of IκBα (inhibitor of kappa B) degradation and the subsequent nuclear translocation of the p65 subunit.[6] Although direct evidence for thiocolchicine is less abundant, it is plausible that it may share this activity due to their structural similarity.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of thiocolchicine on the polymerization of purified tubulin in a cell-free system.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Thiocolchicine stock solution (in DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well, half-area, clear bottom microplate
-
Temperature-controlled microplate spectrophotometer
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. For a final volume of 100 µL per well, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Add purified tubulin to the reaction mixture to a final concentration of 3 mg/mL.
-
Aliquot the tubulin-containing reaction mixture into the wells of a pre-chilled 96-well plate.
-
Add varying concentrations of thiocolchicine (e.g., 0.1 µM to 100 µM), positive control, or vehicle to the respective wells. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Immediately place the plate in a microplate spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated. The IC50 value for thiocolchicine is determined by plotting the percentage of inhibition against the log of the thiocolchicine concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of the binding interaction between thiocolchicine and tubulin.
Principle: ITC measures the heat released or absorbed during the binding of a ligand (thiocolchicine) to a macromolecule (tubulin).
Materials:
-
Purified tubulin
-
Dialysis buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
Thiocolchicine
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the purified tubulin against the chosen buffer to ensure buffer matching between the protein and ligand solutions.
-
Prepare the thiocolchicine solution in the same dialysis buffer.
-
Degas both the tubulin and thiocolchicine solutions to prevent air bubbles.
-
Load the tubulin solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the thiocolchicine solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform a series of injections of the thiocolchicine solution into the tubulin solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: The heat change per injection is measured and plotted against the molar ratio of thiocolchicine to tubulin. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
Conclusion
Thiocolchicine is a potent microtubule-destabilizing agent that acts through direct binding to the colchicine site on β-tubulin. This interaction inhibits tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest, and apoptosis. While its core mechanism is well-understood and supported by structural data, further research is needed to fully elucidate its kinetic and thermodynamic binding profile and to confirm its direct effects on signaling pathways such as NF-κB. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced molecular interactions of thiocolchicine and to explore its potential as a therapeutic agent.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. benchchem.com [benchchem.com]
- 4. A thermodynamic study of the interaction of tubulin with colchicine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiocolchicine: A Technical Guide to its Competitive Antagonism at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocolchicine (B1684108), a semi-synthetic derivative of colchicine, is clinically utilized as a muscle relaxant with anti-inflammatory and analgesic properties. However, its pharmacological profile is complex, notably marked by potent convulsant activity. This technical guide delves into the core mechanism underlying this effect: the competitive antagonism of thiocolchicine at the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes quantitative data, details key experimental protocols for studying this interaction, and provides visual representations of the associated signaling pathways and experimental workflows. The evidence strongly indicates that thiocolchicine functions as a potent competitive antagonist of GABA-A receptor function, a critical consideration for its therapeutic use and in the development of novel therapeutics targeting the GABAergic system.[1][2]
Introduction to Thiocolchicine and the GABA-A Receptor
Thiocolchicine, also known as thiocolchicoside (B1682803) (TCC), is a glycoside derived from the flower seeds of Gloriosa superba.[1] While effective as a muscle relaxant, it is known to induce seizures in susceptible individuals.[2] This proconvulsant activity is primarily attributed to its interaction with the GABA-A receptor.[3]
The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[4] It is a pentameric ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens an integral chloride (Cl-) channel.[5][6] The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and inhibiting the firing of new action potentials.[6][7] This inhibitory action is crucial for maintaining balanced neural activity, and its disruption can lead to hyperexcitability and seizures.
Mechanism of Action: Competitive Antagonism
Contrary to some initial hypotheses of agonistic action, extensive pharmacological evidence demonstrates that thiocolchicine is a potent competitive antagonist at the GABA-A receptor.[8] This means that thiocolchicine binds to the same site on the receptor as GABA but does not activate it, instead blocking GABA from binding and eliciting its inhibitory effect. This antagonism has been demonstrated across various experimental models, including recombinant human GABA-A receptors expressed in Xenopus oocytes and native receptors in rat cerebellar and hippocampal neurons.[4]
The competitive nature of this antagonism is further substantiated by Schild plot analysis, a pharmacological method used to differentiate between competitive and non-competitive antagonism. Studies have shown that the Schild plot for the interaction of thiocolchicine with the GABA-A receptor yields a slope compatible with competitive antagonism.
Quantitative Data: Inhibitory Potency of Thiocolchicine
The potency of thiocolchicine as a GABA-A receptor antagonist has been quantified in several studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values vary depending on the specific GABA-A receptor subunit composition and the experimental preparation.
| Parameter | Value | Cell Type/Receptor Subtype | Reference |
| IC50 | 145 nM | Native GABA-A Receptors (eIPSCs) | [4] |
| IC50 | ~0.15 µM | Phasic GABA-A currents in Purkinje cells | |
| IC50 | ~0.9 µM | Tonic GABA-A currents in granule neurons | |
| IC50 | 0.13 - 0.2 µM | Recombinant human GABA-A receptors (α1β1γ2L, α1β2γ2L, α2β2γ2L) |
Experimental Protocols
The characterization of thiocolchicine as a GABA-A receptor antagonist relies on established experimental techniques, including electrophysiology and radioligand binding assays.
Electrophysiology: Patch-Clamp Recording
Whole-cell patch-clamp is a gold-standard technique to measure the ion flow through GABA-A receptors in response to GABA and the inhibitory effect of antagonists like thiocolchicine.
Objective: To measure the inhibition of GABA-evoked chloride currents by thiocolchicine.
Methodology:
-
Cell Preparation: Cultured neurons (e.g., rat hippocampal neurons) or cells expressing specific recombinant GABA-A receptor subunits (e.g., HEK293 cells or Xenopus oocytes) are used.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal (GΩ seal). The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Drug Application: A baseline GABA-evoked current is established by applying a known concentration of GABA. Subsequently, GABA is co-applied with varying concentrations of thiocolchicine to determine its inhibitory effect.
-
Data Analysis: The reduction in the amplitude of the GABA-evoked current in the presence of thiocolchicine is measured to calculate the IC50 value.
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, bubbled with 95% O2–5%CO2.
-
Internal Pipette Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.
Radioligand Binding Assay
Competition binding assays are used to determine the affinity of an unlabeled compound (thiocolchicine) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity of thiocolchicine to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Rat brains are homogenized in a sucrose (B13894) buffer and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Assay Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol) and varying concentrations of unlabeled thiocolchicine.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: The concentration of thiocolchicine that displaces 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the inhibition constant (Ki).
Visualizations: Signaling Pathways and Workflows
GABA-A Receptor Signaling Pathway
Caption: Competitive antagonism of thiocolchicine at the GABA-A receptor.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp analysis of thiocolchicine's effect.
Logical Relationship: From Molecular Action to Physiological Effect
Caption: The pathway from molecular antagonism to physiological outcome.
Conclusion
The available scientific evidence unequivocally identifies thiocolchicine as a potent competitive antagonist of the GABA-A receptor. This mechanism of action is directly linked to its observed proconvulsant effects. A thorough understanding of this interaction is paramount for the safe clinical application of thiocolchicine and for guiding future research in the field of GABAergic modulation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on or encountering this compound.
References
- 1. Thiocolchicoside | GABA Receptor | TargetMol [targetmol.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. worldmedicine.uz [worldmedicine.uz]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. A patch clamp study of gamma-aminobutyric acid (GABA)-induced macroscopic currents in rat melanotrophs in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity of thiocolchicoside and thiocolchicoside analogues for the postsynaptic GABA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Thiocolchicine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicine (B1684108), a sulfur-containing analogue of the natural product colchicine (B1669291), has emerged as a significant scaffold in the development of potent antimitotic agents. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This technical guide provides a comprehensive overview of the synthesis of various thiocolchicine derivatives and analogues, detailing experimental protocols, summarizing key structure-activity relationship (SAR) data, and illustrating the underlying biological signaling pathways.
Core Synthetic Strategies
The synthesis of thiocolchicine derivatives primarily involves modifications at the C-7 and C-10 positions of the colchicine scaffold. The key starting material for many of these syntheses is N-deacetylthiocolchicine, which is obtained from the hydrolysis of thiocolchicine.
Synthesis of N-Acyl, N-Aroyl, and N-(Substituted Benzyl)deacetylthiocolchicines
A variety of analogues can be synthesized through the acylation or benzylation of the amino group at the C-7 position of N-deacetylthiocolchicine.
Experimental Protocol: General Procedure for N-Acylation of N-deacetylthiocolchicine
-
Dissolve N-deacetylthiocolchicine in a suitable solvent such as anhydrous dichloromethane (B109758) (CH2Cl2).
-
Add N-hydroxysuccinimide, dicyclohexylcarbodiimide (B1669883) (DCC), and diisopropylethylamine to the solution.
-
The mixture is refluxed under a nitrogen atmosphere for at least two days, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated, and the residue is taken up in ethyl acetate.
-
The product is purified by crystallization followed by flash chromatography.[1]
Synthesis of Thiocolchicine Amine Derivatives via Reductive Amination
The introduction of various amine functionalities at the C-7 position can be achieved through reductive amination of N-deacetylthiocolchicine.[2][3]
Experimental Protocol: Reductive Amination of N-deacetylthiocolchicine
-
To a solution of N-deacetylthiocolchicine in a solvent such as methanol, add the desired aldehyde or ketone and a few drops of acetic acid to facilitate imine formation.
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to the reaction mixture.[4][5][6][7][8]
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
The solvent is evaporated, and the crude residue is taken up in an organic solvent like ethyl acetate.
-
The organic layer is washed with a saturated solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The final product is purified by column chromatography.
Synthesis of Thiocolchicine-Podophyllotoxin Conjugates
Hybrid molecules combining the pharmacophores of thiocolchicine and another potent tubulin inhibitor, podophyllotoxin (B1678966), have been synthesized to explore synergistic or enhanced anticancer activity. These conjugates are often linked via dicarboxylic acids.[9]
Experimental Protocol: Synthesis of Thiocolchicine-Podophyllotoxin Conjugates
-
Thiocolchicine or podophyllotoxin is reacted with a dicarboxylic acid (e.g., succinic acid) in the presence of a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form an ester intermediate.
-
The resulting intermediate is then reacted with the other parent molecule (podophyllotoxin or thiocolchicine, respectively) under similar coupling conditions to yield the final conjugate.
-
The reaction progress is monitored by TLC, and the final product is purified by column chromatography.
Quantitative Data on Biological Activity
The synthesized thiocolchicine derivatives have been evaluated for their in vitro cytotoxicity against various cancer cell lines and their ability to inhibit tubulin polymerization.
Cytotoxicity of Thiocolchicine Derivatives
The half-maximal inhibitory concentration (IC50) values for a selection of thiocolchicine derivatives are summarized in the table below.
| Compound | Cell Line | IC50 (nM) | Reference |
| Thiocolchicine | A549 (Lung) | ~10 | [10] |
| Thiocolchicine | KB (Nasopharyngeal) | ~10 | [10] |
| N,N-Diethyl-N-deacetylthiocolchicine | KBvin (Vincristine-resistant) | 14.6 | [10] |
| N-deacetylthiocolchicine succinate (B1194679) salt | HCT-8 (Ileocecal) | Potent | [10] |
| Double-modified colchicine derivative 14 | LoVo (Colon) | 0.1 | [11] |
| Double-modified colchicine derivative 14 | LoVo/DX (Doxorubicin-resistant) | 1.6 | [11] |
| Thiocolchicine derivative 7h (with 1,3,4-thiadiazole) | A2780 (Ovarian) | More potent than colchicine | [12] |
| Thiocolchicine derivative 7i (with 1,3,4-thiadiazole) | A549 (Lung) | More potent than colchicine | [12] |
Inhibition of Tubulin Polymerization
The ability of thiocolchicine analogues to inhibit the polymerization of tubulin is a key indicator of their mechanism of action.
| Compound | Inhibition of Tubulin Assembly (IC50, µM) | Reference |
| Thiocolchicine | Potent | [10] |
| N-deacetylthiocolchicine succinate salt | 0.88 - 1.1 | [10] |
| N-[o-Ns]-N-deacetylthiocolchicine | 0.88 - 1.1 | [10] |
| N-methyl-N-[o-Ns]-N-deacetylthiocolchicine | 0.88 - 1.1 | [10] |
| 2-demethyl-N-methyl-N-deacetylthiocolchicine | 3.6 | [10] |
| 2-demethyl-N-deacetylthiocolchicine | > 40 | [10] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric Method) [13]
-
Prepare a solution of purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.
-
Add GTP to the tubulin solution.
-
Aliquot the tubulin solution into pre-warmed microplate wells.
-
Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the respective wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60-90 minutes) as a measure of tubulin polymerization.
-
The IC50 value is determined by measuring the concentration of the inhibitor that reduces the rate or extent of polymerization by 50% compared to the vehicle control.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of thiocolchicine derivatives is the disruption of microtubule function, which triggers a cascade of cellular events culminating in apoptosis.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A generalized experimental workflow for the synthesis and biological evaluation of thiocolchicine derivatives.
Cell Cycle Arrest at G2/M Phase
Disruption of the mitotic spindle by thiocolchicine derivatives activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This arrest is primarily mediated by the cyclin B1/CDK1 complex.
Caption: Signaling pathway of thiocolchicine-induced G2/M cell cycle arrest.
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.
Caption: The intrinsic apoptotic pathway induced by thiocolchicine derivatives.
Conclusion
The synthesis and evaluation of thiocolchicine derivatives have provided a rich source of potent anticancer drug candidates. The modular nature of their synthesis allows for fine-tuning of their pharmacological properties, including potency, selectivity, and solubility. The detailed experimental protocols and an understanding of the intricate signaling pathways they modulate are crucial for the rational design and development of the next generation of tubulin-targeting agents for cancer therapy. Further research focusing on the development of derivatives with improved therapeutic indices and the ability to overcome drug resistance remains a key objective in this promising field.
References
- 1. CN1418190A - N-deacetylthiocolchicine derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. gctlc.org [gctlc.org]
- 4. New synthetic thiocolchicine derivatives as lowtoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor agents 273. Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Thiocolchicine's Binding Affinity to the Colchicine Site on Tubulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of thiocolchicine (B1684108) to the colchicine (B1669291) site on β-tubulin. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
Tubulin, a heterodimeric protein composed of α- and β-tubulin subunits, is a critical component of microtubules, which play a fundamental role in cell division, intracellular transport, and maintenance of cell shape. The colchicine binding site, located on the β-tubulin subunit at the interface with the α-tubulin subunit, is a well-established target for anticancer drug development. Molecules that bind to this site disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.
Thiocolchicine, a derivative of the natural product colchicine, where the methoxy (B1213986) group at the C-10 position is replaced by a thiomethyl group, is a potent inhibitor of tubulin polymerization. It binds to the colchicine site, inducing a conformational change in the tubulin dimer that prevents its incorporation into growing microtubules. This guide delves into the specifics of this interaction, providing researchers with the necessary data and methodologies to study thiocolchicine and related compounds.
Quantitative Binding Data
The binding affinity of thiocolchicine and its analogs to the colchicine site on tubulin has been quantified using various biochemical and biophysical assays. The following tables summarize the key quantitative parameters, including the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) for tubulin polymerization.
| Compound | Assay Type | Parameter | Value (µM) | Cell Line/System | Reference |
| Thiocolchicine | Competitive Binding | Kᵢ | 0.7 | N/A | [cite: ] |
| Thiocolchicine | Tubulin Polymerization Inhibition | IC₅₀ | 2.5 | N/A | [cite: ] |
| Colchicine | Tubulin Polymerization Inhibition | IC₅₀ | 2.68 - 10.6 | N/A | [cite: ] |
| N-deacetylthiocolchicine succinic acid salt (Compound 7) | Tubulin Polymerization Inhibition | IC₅₀ | 1.1 | N/A | [cite: ] |
| N-[o-Ns]-N-deacethylthiocolchicine (Compound 10) | Tubulin Polymerization Inhibition | IC₅₀ | 0.88 | N/A | [cite: ] |
| N-Methyl-N-[o-Ns]-N-deacethylthiocolchicine (Compound 11) | Tubulin Polymerization Inhibition | IC₅₀ | 0.95 | N/A | [cite: ] |
Experimental Protocols
Accurate determination of binding affinity requires robust and well-defined experimental protocols. This section provides detailed methodologies for three key assays used to characterize the interaction of thiocolchicine with tubulin.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., thiocolchicine) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]colchicine) for binding to tubulin.
Materials:
-
Purified tubulin (>99%)
-
[³H]colchicine (specific activity ~15-30 Ci/mmol)
-
Test compound (thiocolchicine) dissolved in an appropriate solvent (e.g., DMSO)
-
Binding Buffer: 10 mM sodium phosphate, 1 mM MgCl₂, 0.1 mM GTP, pH 7.0
-
Wash Buffer: Ice-cold Binding Buffer
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine purified tubulin (final concentration 1-2 µM), a fixed concentration of [³H]colchicine (typically at or below its Kᴅ, e.g., 2 µM), and varying concentrations of the test compound (thiocolchicine). The final volume should be around 100-200 µL. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled colchicine, e.g., 100 µM).
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters pre-soaked in wash buffer using a vacuum filtration manifold. This separates the tubulin-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Fluorescence Spectroscopy Assay
This method utilizes the intrinsic fluorescence of tryptophan residues in tubulin or the fluorescence of a probe that binds to the colchicine site to monitor ligand binding. Binding of a ligand to the colchicine site often leads to a change in the fluorescence signal.
3.2.1. Intrinsic Tryptophan Fluorescence Quenching
Materials:
-
Purified tubulin (>99%)
-
Test compound (thiocolchicine) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a solution of tubulin (e.g., 2 µM) in the assay buffer.
-
Fluorescence Measurement: Place the tubulin solution in a quartz cuvette in the fluorometer. Excite the tryptophan residues at 295 nm and record the emission spectrum from 310 to 400 nm. The emission maximum is typically around 330-340 nm.
-
Titration: Add small aliquots of a concentrated stock solution of thiocolchicine to the tubulin solution. After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum again.
-
Data Analysis: Correct the fluorescence intensity for dilution and any inner filter effect if the ligand absorbs at the excitation or emission wavelengths. Plot the change in fluorescence intensity (quenching) as a function of the thiocolchicine concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kᴅ).
3.2.2. Competitive Fluorescence Assay
Materials:
-
Purified tubulin (>99%)
-
Fluorescent probe that binds to the colchicine site (e.g., 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone)
-
Test compound (thiocolchicine)
-
Assay Buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
-
Fluorometer
Procedure:
-
Complex Formation: Prepare a solution containing tubulin (e.g., 1 µM) and the fluorescent probe (e.g., 5 µM) in the assay buffer. Incubate at room temperature to allow the complex to form, which is typically associated with an increase in fluorescence.
-
Titration: Add increasing concentrations of thiocolchicine to the tubulin-probe complex. After each addition, mix and incubate to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity at the emission maximum of the fluorescent probe.
-
Data Analysis: Plot the decrease in fluorescence intensity as a function of the thiocolchicine concentration. The IC₅₀ value can be determined from this curve, which represents the concentration of thiocolchicine required to displace 50% of the bound fluorescent probe.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Materials:
-
Purified tubulin (>99%), dialyzed extensively against the ITC buffer.
-
Thiocolchicine, dissolved in the same dialysis buffer.
-
ITC Buffer: e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0. The buffer used for the protein and ligand must be identical to avoid large heats of dilution.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation: Prepare a solution of tubulin (e.g., 10-20 µM) in the ITC buffer and load it into the sample cell of the calorimeter. Prepare a concentrated solution of thiocolchicine (e.g., 100-200 µM) in the same buffer and load it into the injection syringe. Degas both solutions before loading.
-
Titration: Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections). Perform a series of small injections (e.g., 2-10 µL) of the thiocolchicine solution into the tubulin solution in the sample cell.
-
Heat Measurement: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Kₐ, the inverse of Kᴅ), the enthalpy of binding (ΔH), and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
Visualizations
The following diagrams, created using the DOT language, illustrate the signaling pathway affected by colchicine-site inhibitors and the general workflows for the experimental protocols described above.
Signaling Pathway
Caption: Signaling pathway of thiocolchicine's effect on microtubule dynamics.
Experimental Workflows
Caption: General experimental workflows for binding affinity assays.
Conclusion
This technical guide provides a foundational resource for researchers investigating the interaction of thiocolchicine with tubulin. The compiled quantitative data offers a comparative basis for new and existing compounds, while the detailed experimental protocols provide a practical framework for conducting binding affinity studies. The visualizations serve to conceptualize the molecular mechanism and experimental procedures. A thorough understanding of thiocolchicine's binding to its target is crucial for the rational design and development of novel microtubule-targeting agents with improved therapeutic indices.
The Genesis of a Muscle Relaxant: A Historical and Technical Guide to the Development of Thiocolchicine from Colchicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth historical and scientific perspective on the development of thiocolchicine (B1684108), a semi-synthetic derivative of the ancient natural product, colchicine (B1669291). While colchicine has been utilized for centuries for its anti-inflammatory properties, its therapeutic window is notoriously narrow. This has driven the exploration of structural modifications to improve its safety and efficacy profile. This document traces the evolution from colchicine to thiocolchicine, detailing the key chemical modifications, the shift in the primary mechanism of action from a potent tubulin polymerization inhibitor to a muscle relaxant acting on GABAA and glycine (B1666218) receptors, and the experimental methodologies that underpinned this transformation. Quantitative data on the biological activities of both compounds are presented for comparative analysis, and detailed protocols for pivotal experiments are provided. Furthermore, key signaling pathways are visualized to elucidate the molecular interactions of these compounds.
A Legacy Spanning Millennia: The Story of Colchicine
The story of thiocolchicine begins with its parent compound, colchicine, an alkaloid extracted from the autumn crocus (Colchicum autumnale). The medicinal use of this plant dates back to ancient Egypt, as described in the Ebers Papyrus (circa 1500 BC), for treating rheumatism and swelling.[1] The name "colchicine" itself is derived from "Colchis," an ancient region on the Black Sea where the plant was abundant.[2]
French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou first isolated colchicine in 1820.[2] However, it was not until 1833 that the active principle was purified by Philipp Lorenz Geiger.[2] For centuries, colchicine has been a mainstay in the treatment of gout, its efficacy attributed to its potent anti-inflammatory effects.
The primary mechanism of action of colchicine lies in its ability to disrupt microtubule formation by binding to tubulin, the protein subunit of microtubules. This interference with the cytoskeleton inhibits various cellular processes, including mitosis and neutrophil motility, which are crucial in the inflammatory cascade of a gout attack.
The Advent of Thiocolchicine: A Shift in Focus
This seemingly minor alteration led to a profound shift in the compound's pharmacological profile. While retaining some anti-inflammatory and tubulin-binding activity, thiocolchicine emerged primarily as a muscle relaxant with a distinct mechanism of action. It is important to note that the commercially available and clinically used form is often thiocolchicoside (B1682803), the glucoside derivative of thiocolchicine.
From Tubulin Inhibition to Receptor Antagonism: A Mechanistic Divergence
The development of thiocolchicine marks a fascinating divergence in the mechanism of action from its parent compound.
Colchicine: The Microtubule Disruptor
Colchicine exerts its potent antimitotic and anti-inflammatory effects by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of α- and β-tubulin dimers into microtubules, a critical component of the cellular cytoskeleton. The disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and inhibits neutrophil migration and phagocytosis, key processes in the inflammatory response.
Thiocolchicine: A Muscle Relaxant with a Neurological Target
In stark contrast to colchicine, thiocolchicine's primary therapeutic effect as a muscle relaxant is attributed to its action as a competitive antagonist at GABAA and glycine receptors in the central nervous system.[3][4]
-
GABAA Receptors: These are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the brain. By antagonizing these receptors, thiocolchicine modulates neuronal excitability, leading to muscle relaxation.
-
Glycine Receptors: These are also inhibitory ionotropic receptors, predominantly found in the spinal cord and brainstem, playing a crucial role in motor control. Thiocolchicine's antagonist activity at these receptors further contributes to its muscle relaxant properties.
This shift in mechanism from a direct cytotoxic effect on cell division to a more nuanced modulation of neurotransmitter systems represents a significant step in the development of safer colchicine-derived therapeutics for specific indications.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data available for colchicine and thiocolchicine (or its glycoside, thiocolchicoside), highlighting their distinct biological profiles.
Table 1: Tubulin Polymerization Inhibition
| Compound | IC₅₀ for Tubulin Polymerization Inhibition (µM) | Source |
| Colchicine | 2.68 | [5] |
| Colchicine | 1.2 - 10.6 | [6] |
| Thiocolchicine | 2.5 | [7] |
Note: IC₅₀ values can vary between studies due to different experimental conditions.
Table 2: Receptor Binding Affinity of Thiocolchicoside
| Receptor | Parameter | Value | Source |
| GABAA Receptor | IC₅₀ | 145 nM | [8] |
| GABAA Receptor (α1β1γ2L, α1β2γ2L, α2β2γ2L) | IC₅₀ | 0.13 - 0.2 µM | [9] |
| Glycine Receptor (α1 subunit) | IC₅₀ | 47 µM | [9] |
Experimental Protocols
Synthesis of Thiocolchicoside from 3-O-Demethylthiocolchicine
This protocol describes a chemical synthesis of thiocolchicoside, the glycoside of thiocolchicine, from its precursor 3-O-demethylthiocolchicine.
Materials:
-
3-O-demethylthiocolchicine
-
Acetonitrile (B52724) (anhydrous)
-
1,1,3,3-Tetramethylguanidine
-
1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Sodium hydrogen sulfate (B86663) (NaHSO₄) solution
-
Sodium chloride (NaCl) solution (20%)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Suspend 3-O-demethylthiocolchicine in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere at room temperature.
-
Sequentially add 1,1,3,3-tetramethylguanidine, a solution of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in acetonitrile, and finally boron trifluoride etherate.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding a saturated solution of sodium hydrogen carbonate.
-
Extract the aqueous layer twice with dichloromethane.
-
Back-extract the combined organic phases with water.
-
Extract the combined aqueous layers with a 1:1 mixture of dichloromethane and ethanol until the complete extraction of the product.
-
Wash the resulting organic layer with a 20% sodium chloride solution.
-
Replace the solvent with methanol (B129727) and concentrate the solution.
-
Allow the product to crystallize by stirring for 2 hours at room temperature.
-
Collect the crystalline thiocolchicoside by filtration.[10]
In Vitro Tubulin Polymerization Assay
This assay is used to determine the inhibitory effect of compounds on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
Test compounds (Colchicine and Thiocolchicine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
On ice, add the polymerization buffer and the test compound to the wells of a 96-well plate.
-
Add the purified tubulin protein to each well.
-
Initiate polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm over time. The absorbance increase is proportional to the extent of tubulin polymerization.
-
Plot the rate of polymerization against the concentration of the test compound to determine the IC₅₀ value (the concentration at which 50% of tubulin polymerization is inhibited).[7]
GABAA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABAA receptor.
Materials:
-
Synaptic membrane preparation from a suitable brain region (e.g., rat cerebral cortex)
-
[³H]-Muscimol (a radiolabeled GABAA receptor agonist)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compound (Thiocolchicoside)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In test tubes, combine the synaptic membrane preparation, [³H]-Muscimol, and either the test compound, unlabeled GABA (for non-specific binding), or buffer (for total binding).
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold incubation buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ or Kᵢ value.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by colchicine and thiocolchicine.
Colchicine's Mechanism: Tubulin Polymerization Inhibition
Caption: Colchicine binds to β-tubulin, inhibiting microtubule polymerization.
Thiocolchicoside's Mechanism: GABAergic and Glycinergic Antagonism
Caption: Thiocolchicoside acts as an antagonist at GABA-A and glycine receptors.
Thiocolchicoside's Anti-inflammatory Action: NF-κB Pathway Inhibition
Caption: Thiocolchicoside inhibits the NF-κB signaling pathway.
Conclusion
The journey from colchicine to thiocolchicine exemplifies a classic drug development narrative: the structural modification of a natural product to enhance its therapeutic profile and redirect its mechanism of action. By transforming a potent but toxic antimitotic agent into a clinically useful muscle relaxant, medicinal chemists have provided a valuable therapeutic option. This technical guide has provided a comprehensive overview of this evolution, from its historical roots to the detailed molecular interactions that define its modern-day application. The continued exploration of colchicine and its derivatives underscores the enduring value of natural products as a source of inspiration for the development of novel therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Colchicine - Wikipedia [en.wikipedia.org]
- 3. THIOCOLCHICOSIDE (PD013112, LEQAKWQJCITZNK-AXHKHJLKSA-N) [probes-drugs.org]
- 4. Thiocolchicoside | GABA Receptor | TargetMol [targetmol.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiocolchicoside, GABAA antagonist (ab144375) | Abcam [abcam.com]
- 9. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Exploration of Thiocolchicine's Anti-Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocolchicoside (B1682803), a semi-synthetic derivative of the natural glucoside colchicoside, is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties.[1] While its myorelaxant effects are attributed to its antagonistic action on GABAA and glycine (B1666218) receptors, its anti-inflammatory mechanisms are multifaceted and primarily centered on the modulation of key signaling pathways involved in the inflammatory response.[2][3] This technical guide provides an in-depth exploration of the molecular pathways through which thiocolchicoside exerts its anti-inflammatory effects, with a focus on the downregulation of the NF-κB signaling cascade and its emerging role as an antioxidant. This document synthesizes current experimental evidence, presents quantitative data in a structured format, and provides detailed methodologies for the key experiments cited, offering a comprehensive resource for researchers in inflammation and drug discovery.
Core Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
The cornerstone of thiocolchicoside's anti-inflammatory action is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes.[4][5][6] NF-κB is a critical mediator in the expression of genes associated with inflammation, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[4][5]
Thiocolchicoside intervenes at multiple key steps in the canonical NF-κB activation pathway:
-
Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This liberates NF-κB, allowing it to translocate to the nucleus. Thiocolchicoside has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state.[2][5]
-
Suppression of p65 Nuclear Translocation: By preventing the degradation of IκBα, thiocolchicoside effectively blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity.[4][5]
-
Inhibition of IKK Activation: Evidence suggests that thiocolchicoside can directly inhibit the activation of the IKK complex, the upstream kinase responsible for IκBα phosphorylation.[2]
This multi-level inhibition of the NF-κB pathway leads to a significant reduction in the expression of NF-κB-regulated pro-inflammatory genes.[4][5]
Visualization of the NF-κB Inhibitory Pathway
Caption: Thiocolchicoside's inhibition of the NF-κB signaling pathway.
Quantitative Data: NF-κB Pathway Inhibition
| Parameter | Cell Line | Stimulus | Thiocolchicoside Concentration | Observed Effect | Reference |
| NF-κB Activation | RAW 264.7 | RANKL (10 nM) | 50 µM | Inhibition of NF-κB activation | [2] |
| NF-κB Activation | KBM5 | TNF-α (0.1 nmol/L) | 25-100 µmol/L | Dose-dependent inhibition of NF-κB activation | [6] |
| IκBα Phosphorylation | RAW 264.7 | RANKL (10 nM) | 50 µM | Suppression of IκBα phosphorylation | [2] |
| IKK Activation | RAW 264.7 | RANKL | 50 µM | Complete inhibition of IKK-mediated phosphorylation of GST-IκBα | [2] |
| NF-κB Reporter Activity | A293 | TNF-α (1 nmol/L) | 25-100 µmol/L | Dose-dependent inhibition of NF-κB reporter gene expression | [7] |
Downstream Effects of NF-κB Inhibition
Modulation of Pro-Inflammatory Cytokines
By inhibiting the NF-κB pathway, thiocolchicoside effectively reduces the transcription and subsequent release of key pro-inflammatory cytokines.[1] While specific quantitative data on the reduction of individual cytokines by thiocolchicoside is not extensively detailed in the current literature, its known mechanism of action strongly supports its role in downregulating cytokines such as TNF-α and interleukins, which are transcriptionally regulated by NF-κB.
Cyclooxygenase-2 (COX-2) Regulation
The inhibition of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins, is another important anti-inflammatory mechanism. Thiocolchicoside has been shown to inhibit TNF-promoted COX-2 promoter activity in a dose-dependent manner.[4] This effect is likely a downstream consequence of NF-κB inhibition, as the COX-2 gene promoter contains NF-κB binding sites.[4][5] There is currently limited evidence to suggest that thiocolchicoside directly inhibits the enzymatic activity of COX-2.
Emerging Anti-Inflammatory Pathway: Antioxidant Activity
Recent studies have highlighted a direct antioxidant role for thiocolchicoside, adding another dimension to its anti-inflammatory profile. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to inflammation.[8] ROS can act as signaling molecules to activate pro-inflammatory pathways, including the NF-κB cascade.
A 2023 study demonstrated that a chitosan-thiocolchicoside-lauric acid nanogel possesses significant antioxidant properties.[9][10]
Quantitative Data: Antioxidant Activity
| Assay | Thiocolchicoside Concentration (µg/mL) | % Inhibition | Reference |
| DPPH Free Radical Scavenging | 10 | 68% | [9] |
| 20 | 76% | [9] | |
| 30 | 79% | [9] | |
| 40 | 85% | [9] | |
| 50 | 89% | [9] | |
| H₂O₂ Scavenging | 10 | 50.6% | [9] |
| 20 | 54.7% | [9] | |
| 30 | 65.12% | [9] | |
| 40 | 74.3% | [9] | |
| 50 | 81.6% | [9] |
These findings suggest that thiocolchicoside can directly neutralize free radicals, thereby reducing oxidative stress and its pro-inflammatory consequences.
Visualization of Antioxidant and NF-κB Interplay
Caption: Thiocolchicoside's dual anti-inflammatory action.
Other Potential Anti-Inflammatory Mechanisms
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.[11][12] Colchicine, the parent compound of thiocolchicoside, is a known inhibitor of the NLRP3 inflammasome.[13][14][15] It is thought to exert this effect by disrupting microtubule polymerization, which is necessary for inflammasome assembly.[12] While direct evidence for thiocolchicoside's inhibition of the NLRP3 inflammasome is currently limited, its ability to inhibit the NF-κB pathway is relevant, as NF-κB activation is a critical "priming" step for NLRP3 expression.[11] Further research is needed to elucidate the direct effects of thiocolchicoside on this pathway.
Detailed Experimental Protocols
NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection:
-
Plate human embryonic kidney (A293) cells (5 × 10⁵ cells/well) in 6-well plates.
-
Transiently transfect the cells using the calcium phosphate (B84403) method with a plasmid containing a reporter gene (e.g., Secreted Alkaline Phosphatase, SEAP) under the control of an NF-κB response element (pNF-κB-SEAP).[7]
-
-
Treatment:
-
Analysis:
-
Collect the cell culture supernatants.
-
Assay for SEAP activity using a colorimetric or chemiluminescent substrate.
-
Measure the absorbance or luminescence using a plate reader. A decrease in signal in thiocolchicoside-treated wells compared to the TNF-α-only control indicates inhibition of NF-κB transcriptional activity.
-
Western Blot for IκBα Phosphorylation and Degradation
This method visualizes the levels of total and phosphorylated IκBα.
Protocol:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 macrophage cells (1.5 × 10⁶ cells/well) and incubate until adherent.
-
Pre-treat the cells with thiocolchicoside (e.g., 50 µM) for 24 hours.[2]
-
For phosphorylation analysis, pre-incubate with a proteasome inhibitor (e.g., ALLN, 50 µg·mL⁻¹) for 30 minutes to prevent degradation of phosphorylated IκBα.[5]
-
Stimulate the cells with an NF-κB activator (e.g., RANKL, 10 nM) for various time points (e.g., 0, 5, 15, 30 minutes).[2]
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-IκBα (Ser32) or total IκBα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phospho-IκBα signal to total IκBα or a loading control like β-actin.
-
DPPH Free Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of thiocolchicoside (e.g., 10, 20, 30, 40, 50 µg/mL) in a suitable solvent.[9] Ascorbic acid can be used as a positive control.
-
-
Reaction:
-
Analysis:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[9]
-
Visualization of an Experimental Workflow
Caption: Workflow for Western blot analysis of IκBα phosphorylation.
Conclusion
Thiocolchicoside exerts its anti-inflammatory effects primarily through the robust inhibition of the NF-κB signaling pathway, a mechanism that has been substantiated by multiple in vitro studies. Its ability to prevent IκBα phosphorylation and degradation effectively halts the nuclear translocation of NF-κB, thereby downregulating the expression of a multitude of pro-inflammatory genes, including those for cytokines and COX-2. Furthermore, emerging evidence of its direct antioxidant activity provides a complementary mechanism by which it can mitigate inflammatory processes. While its effects on the NLRP3 inflammasome are less clear and may be indirect, the established pathways of action position thiocolchicoside as a significant anti-inflammatory agent. This guide provides a foundational understanding of these pathways and the experimental approaches to their investigation, serving as a valuable resource for the scientific community.
References
- 1. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 2. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 12. explorationpub.com [explorationpub.com]
- 13. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]
- 14. Colchicine prevents NSAID-induced small intestinal injury by inhibiting activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Colchicine reduces the activation of NLRP3 inflammasome in COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation into Thiocolchicine Cytotoxicity in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicine (B1684108), a semi-synthetic derivative of the natural compound colchicine, has emerged as a molecule of interest in oncology research. Exhibiting potent anti-inflammatory and muscle relaxant properties, its structural similarity to colchicine, a well-known microtubule-destabilizing agent, has prompted investigations into its cytotoxic effects on cancer cells. This technical guide provides a comprehensive overview of the preliminary findings on thiocolchicine's in vitro cytotoxicity, detailing its mechanism of action, effects on cell cycle progression, and induction of apoptosis. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Mechanism of Action
Thiocolchicine and its derivatives exert their cytotoxic effects primarily by disrupting microtubule dynamics.[1] By binding to the colchicine-binding site on β-tubulin, these compounds inhibit the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network, a critical component of the cellular cytoskeleton, triggers a cascade of events culminating in cell death.
Data on Cytotoxicity
The cytotoxic potential of thiocolchicine and its glycoside derivative, thiocolchicoside (B1682803), has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Thiocolchicine | MCF-7 (Breast Cancer) | 0.01 µM | [2] |
| Thiocolchicine | MDA-MB-231 (Breast Cancer) | 0.6 nM | [2] |
| Thiocolchicine | MCF-7 ADRr (Doxorubicin-resistant Breast Cancer) | 400 nM | [2] |
| Thiocolchicoside | MCF-7 (Breast Cancer) | 79.02 nmol | [2][3] |
| Thiocolchicoside | KBM5 (Leukemia) | Proliferation completely inhibited at 25, 50, and 100 µmol/L after 3 and 5 days | [4] |
| Thiocolchicoside | Jurkat (Leukemia) | Proliferation completely inhibited at 25, 50, and 100 µmol/L after 3 and 5 days | [4] |
| Thiocolchicoside | U266 (Myeloma) | Proliferation completely inhibited at 25, 50, and 100 µmol/L after 3 and 5 days | [4] |
| Thiocolchicoside | HCT-116 (Colon Cancer) | Strong inhibition at 50 and 100 µmol/L | [4] |
| Thiocolchicoside | Caco-2 (Colon Cancer) | Strong inhibition at 50 and 100 µmol/L | [4] |
| Thiocolchicoside | RPMI-8226 (Myeloma) | Concentration-dependent inhibition, with 100 µmol/L having a complete inhibitory effect | [4] |
| Thiocolchicoside | SCC4 (Squamous Cell Carcinoma) | Concentration-dependent inhibition, with 100 µmol/L having a complete inhibitory effect | [4] |
| Thiocolchicoside | A293 (Kidney Cancer) | Less strong response to 100 µmol/L compared to other cell lines | [4] |
Signaling Pathways
The cytotoxic activity of thiocolchicine and its derivatives is mediated through the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.
Cell Cycle Arrest at G2/M Phase
The disruption of the mitotic spindle by thiocolchicine activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2] This prevents the cell from proceeding through mitosis with a compromised microtubule network, ultimately triggering apoptotic pathways.
Caption: Thiocolchicine-induced G2/M phase cell cycle arrest.
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often characterized by the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[2][3]
Caption: Intrinsic apoptotic pathway activated by thiocolchicine.
Inhibition of the NF-κB Pathway
Studies on thiocolchicoside have demonstrated its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[5][6] This pathway is a critical regulator of inflammation, cell survival, and proliferation. Inhibition of NF-κB activation by thiocolchicoside occurs through the suppression of IκBα (inhibitor of kappa B) degradation and the subsequent nuclear translocation of the p65 subunit.[5][6]
Caption: Inhibition of the NF-κB signaling pathway by thiocolchicoside.
Experimental Protocols
The following section provides detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like thiocolchicine.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of thiocolchicine in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the thiocolchicine dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with the desired concentrations of thiocolchicine for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the cells in the supernatant. Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram:
Caption: Workflow for cell cycle analysis using propidium iodide.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with thiocolchicine as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.
Protocol:
-
Cell Lysis: After treatment with thiocolchicine, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target apoptotic proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Conclusion
The preliminary evidence strongly suggests that thiocolchicine and its derivatives possess significant cytotoxic activity against a variety of cancer cell lines. The primary mechanism of action involves the disruption of microtubule polymerization, leading to G2/M phase cell cycle arrest and the induction of apoptosis through the intrinsic pathway and modulation of the NF-κB signaling pathway. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of thiocolchicine as an anticancer agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the elucidation of more detailed molecular mechanisms to advance the development of this promising compound.
References
- 1. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. aacrjournals.org [aacrjournals.org]
Foundational Research on Thiocolchicine as a Muscle Relaxant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on thiocolchicine (B1684108), a semi-synthetic derivative of colchicine (B1669291) used for its muscle relaxant, anti-inflammatory, and analgesic properties. This document synthesizes key findings on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.
Core Mechanism of Action
Thiocolchicine, often referred to as thiocolchicoside (B1682803) in clinical literature, exerts its effects through a multi-target mechanism, primarily involving the central nervous system. Contrary to some early hypotheses, foundational research has established that its primary muscle relaxant effect stems from competitive antagonism of inhibitory neurotransmitter receptors, rather than agonism.[1]
GABA-A Receptor Antagonism
The principal mechanism underlying thiocolchicine's muscle relaxant and proconvulsant properties is its action as a potent competitive antagonist at γ-aminobutyric acid type A (GABA-A) receptors.[2][3] By binding to the GABA-A receptor, thiocolchicine blocks the inhibitory action of GABA, the main inhibitory neurotransmitter in the central nervous system. This antagonism prevents the influx of chloride ions that would normally hyperpolarize the neuron, leading to a state of disinhibition that can manifest as muscle relaxation at a supraspinal level but also carries a risk of convulsant activity.[2][4] Electrophysiological studies have demonstrated that thiocolchicine inhibits GABA-evoked chloride currents in a concentration-dependent manner.[5]
Glycine (B1666218) Receptor Antagonism
In addition to its effects on GABA-A receptors, thiocolchicine also acts as an antagonist at strychnine-sensitive glycine receptors, which are particularly concentrated in the spinal cord and brainstem.[1][6][7] This action may contribute to its overall effect on muscle tone and reflex pathways.[7]
Anti-inflammatory and Analgesic Pathway: NF-κB Inhibition
The anti-inflammatory and analgesic effects of thiocolchicine are mechanistically distinct from its muscle relaxant properties. Research has shown that thiocolchicine inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[8][9][10][11] By blocking the NF-κB signaling pathway, thiocolchicine can suppress the inflammatory cascade, providing a rationale for its use in painful muscle spasms associated with inflammation.[8][12]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from pharmacokinetic, in vitro, and in vivo studies, providing a basis for understanding the potency, efficacy, and disposition of thiocolchicine and its metabolites.
Table 1: Pharmacokinetic Parameters of Thiocolchicoside and its Active Metabolite (SL18.0740) in Healthy Humans
| Parameter | Thiocolchicoside (Parent Drug) | SL18.0740 (Active Glucuronide Metabolite) |
| Route of Administration | Intramuscular (IM) | Oral |
| Dose | 4 mg / 8 mg | 8 mg |
| Cmax (ng/mL) | 113 / 175[13] | ~60[13] |
| Tmax (hours) | 0.5[13] | 1.0[13][14] |
| AUC (ng·h/mL) | 283 / 417[13] | ~130[13] |
| Elimination Half-life (t½) | ~1.5 - 2.8[14][15] | ~3.2 - 8.6[4][14] |
| Oral Bioavailability (%) | Not applicable (Not detected in plasma after oral dose)[14] | ~25 (relative to IM administration)[14] |
Note: After oral administration, the parent drug thiocolchicoside is not detected in plasma; its pharmacological activity is attributed to the active metabolite SL18.0740 (M1).[13][14]
Table 2: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Receptor/Channel | Preparation | Value | Reference(s) |
| IC₅₀ | GABA-A Receptor | Cerebellar Purkinje Neurons | 145 nM | [1] |
| Median Inhibitory Concentration | GABA-evoked Cl⁻ currents | Recombinant human GABA-A receptors (α1β1γ2L, α1β2γ2L, α2β2γ2L) in Xenopus oocytes | 0.13 - 0.2 µM | [5] |
| Median Inhibitory Concentration | Glycine Receptor | Recombinant human glycine receptors (α1) in Xenopus oocytes | 47 µM | [5] |
| Binding Affinity (Kd) | [³H]Thiocolchicoside Binding | Rat Cortical Membranes | 176 nM | [6] |
| Binding Affinity (Kd) | [³H]Thiocolchicoside Binding | Rat Spinal Cord-Brainstem Membranes | 254 ± 47 nM | [6] |
| Receptor Density (Bmax) | [³H]Thiocolchicoside Binding | Rat Cortical Membranes | 4.20 pmol/mg protein | [6] |
| Receptor Density (Bmax) | [³H]Thiocolchicoside Binding | Rat Spinal Cord-Brainstem Membranes | 2.39 ± 0.36 pmol/mg protein | [6] |
Table 3: In Vivo Studies (Rotarod Test)
| Animal Model | Doses Tested (Intraperitoneal) | Outcome | Reference(s) |
| Wistar Rats | 2 mg/kg and 4 mg/kg | No significant muscle relaxant activity observed compared to control. Did not potentiate the effect of Diazepam. | [2][9][16] |
| Albino Mice | 2 mg/kg, 3 mg/kg, and 4 mg/kg | Demonstrated muscle relaxant effect in a dose-dependent manner. |
Note: The results from in vivo studies using the rotarod test have been conflicting, which may be due to differences in species, experimental protocols, or endpoints measured. This highlights the need for further standardized in vivo characterization.
Experimental Protocols
The following are representative protocols for key experiments used in the foundational research of thiocolchicine. These are generalized methodologies inspired by the cited literature.
Protocol: Radioligand Binding Assay – Competitive Displacement of [³H]GABA
This protocol is based on methodologies used to determine the binding affinity of thiocolchicine to GABA-A receptors.[6][17][18]
-
Membrane Preparation:
-
Euthanize adult Sprague-Dawley rats and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in 20 volumes of ice-cold 0.32 M sucrose (B13894) buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspending in buffer and repeating the centrifugation step three times.
-
Resuspend the final pellet in a known volume of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine protein concentration via a BCA or Bradford assay. Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of assay buffer.
-
50 µL of [³H]GABA (at a final concentration near its Kd, e.g., 5-10 nM).
-
50 µL of thiocolchicine solution (at various concentrations for competition curve) or buffer (for total binding) or excess unlabeled GABA (e.g., 1 mM, for non-specific binding).
-
100 µL of the membrane preparation (50-100 µg of protein).
-
-
Incubate at 4°C for 20-30 minutes.
-
-
Termination and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B, presoaked in polyethyleneimine).
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of thiocolchicine to generate a competition curve.
-
Determine the IC₅₀ value using non-linear regression and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized representation of methods used to measure the effect of thiocolchicine on GABA-A receptor-mediated currents in neurons.[1][2]
-
Slice/Cell Preparation:
-
Prepare acute parasagittal cerebellar slices (300 µm) from adult Sprague-Dawley rats in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).
-
Allow slices to recover at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber on an upright microscope, continuously perfused with oxygenated ACSF.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP-Mg, and GTP-Tris, pH adjusted to 7.2).
-
Establish a whole-cell patch-clamp configuration on a Purkinje neuron under visual guidance.
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -70 mV.
-
Record baseline GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs), either spontaneous or evoked by electrical stimulation of nearby interneurons.
-
Bath-apply thiocolchicine at increasing concentrations (e.g., 0.1 µM to 10 µM) and record the effect on the amplitude and frequency of IPSCs.
-
To confirm competitive antagonism, generate a GABA dose-response curve in the absence and presence of a fixed concentration of thiocolchicine.
-
-
Data Analysis:
-
Measure the peak amplitude of the IPSCs before and after drug application.
-
Calculate the percentage of inhibition for each concentration of thiocolchicine.
-
Fit the concentration-response data to a sigmoid function to determine the IC₅₀ value.
-
Perform a Schild analysis on the GABA dose-response curves to confirm competitive antagonism.
-
Protocol: In Vivo Rotarod Test for Muscle Relaxant Activity
This protocol outlines a typical procedure to assess motor coordination and muscle relaxation in rodents, as used in studies of thiocolchicine.[2][9][16]
-
Apparatus and Animals:
-
Use a standard rotarod apparatus with a rotating rod (e.g., 3 cm diameter for rats).
-
Use adult Wistar rats (e.g., 150-200g). Acclimatize animals to the facility for at least one week.
-
-
Training:
-
Train the rats on the rotarod at a constant speed (e.g., 15 rpm) for several sessions on consecutive days prior to the experiment.
-
A rat is considered trained if it can remain on the rotating rod for a predetermined cutoff time (e.g., 120 or 180 seconds).
-
-
Experimental Procedure:
-
On the test day, record a baseline latency to fall for each trained animal.
-
Divide animals into groups (n=6-8 per group): Vehicle control (e.g., saline), Positive control (e.g., Diazepam 3 mg/kg), and Test groups (e.g., Thiocolchicine 2 mg/kg and 4 mg/kg).
-
Administer the substances via intraperitoneal (i.p.) injection.
-
At set time points after injection (e.g., 30, 60, and 120 minutes), place the animals back on the rotarod.
-
Record the latency to fall for each animal, up to the cutoff time. A fall is defined as the animal falling off the rod or passively rotating with it for two consecutive revolutions.
-
-
Data Analysis:
-
Calculate the mean latency to fall for each group at each time point.
-
Analyze the data using statistical methods such as ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group. A significant decrease in the latency to fall indicates impaired motor coordination and potential muscle relaxant activity.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Thiocolchicine's competitive antagonism at the GABA-A receptor.
Caption: Inhibition of the NF-κB inflammatory pathway by Thiocolchicine.
Experimental Workflow Diagram
References
- 1. worldmedicine.uz [worldmedicine.uz]
- 2. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of [3H]thiocolchicoside binding sites in rat spinal cord and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of thiocolchicoside with [3H]strychnine binding sites in rat spinal cord and brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 14. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single- and repeated-dose pharmacokinetics of intramuscular thiocolchicoside in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A-Technical-Guide-to-the-Semi-Synthetic-Derivation-of-Thiocolchicine-from-Natural-Glucosides
-An-In-depth-Whitepaper-for-Researchers-and-Drug-Development-Professionals
This-document-provides-a-comprehensive-technical-overview-of-the-discovery-and-semi-synthetic-derivation-of-thiocolchicine,-a-potent-muscle-relaxant,-from-naturally-occurring-glucosides.-It-details-the-extraction-of-precursors,-chemical-conversion-protocols,-and-the-pharmacological-mechanism-of-action,-presenting-quantitative-data-and-visual-pathways-to-support-research-and-development-efforts.
1.-Introduction
Thiocolchicoside (B1682803),-the-glucoside-of-thiocolchicine,-is-a-semi-synthetic-derivative-of-colchicine,-a-toxic-natural-alkaloid-extracted-from-the-seeds-and-corms-of-plants-like--Colchicum-autumnale-and--Gloriosa-superba.-[13,-20]-While-colchicine-is-a-well-known-antimitotic-agent,-its-clinical-use-is-limited-by-its-toxicity.-Thiocolchicine-and-its-glucoside,-thiocolchicoside,-retain-pharmacological-activity-but-are-primarily-utilized-for-different-therapeutic-purposes.-Thiocolchicoside-is-widely-used-as-a-centrally-acting-muscle-relaxant-with-anti-inflammatory-and-analgesic-properties.-[1,-17]-Its-semi-synthetic-nature-allows-for-controlled-production-and-modification,-making-it-a-valuable-pharmaceutical-agent.
The-core-of-this-guide-focuses-on-the-conversion-pathway,-starting-from-the-natural-glucoside,-colchicoside,-to-the-final-active-pharmaceutical-ingredient.
2.-From-Natural-Glucoside-to-Synthetic-Precursor
The-primary-natural-precursor-for-thiocolchicine-synthesis-is-colchicoside-(3-O-glucosylcolchicine)-or-colchicine-itself,-both-extracted-from-plant-sources.-The-general-workflow-begins-with-the-extraction-and-hydrolysis-of-the-natural-glucoside.
2.1.-Extraction-of-Colchicoside-and-Colchicine
Colchicine-and-its-glucoside-are-most-abundantly-found-in-the-seeds-of--Gloriosa-superba-and-corms-of--Colchicum-autumnale.-[1]-Modern-extraction-techniques-often-employ-Supercritical-Fluid-Extraction-(SFE)-with-CO₂-as-a-solvent,-which-is-considered-an-environmentally-friendly-and-efficient-method.-[1]-Traditional-methods-involve-solvent-extraction-using-methanol-or-ethanol.-[14,-26]-Following-extraction,-the-crude-product-is-purified,-often-using-chromatographic-techniques,-to-isolate-colchicoside-or-colchicine-with-high-purity.-[2]
2.2.-Hydrolysis-of-Colchicoside
To-obtain-colchicine-from-colchicoside,-an-acid-hydrolysis-step-is-required-to-cleave-the-glycosidic-bond.-This-process-yields-colchicine-and-the-corresponding-sugar-molecule.
3.-Semi-Synthetic-Derivation-of-Thiocolchicine
The-key-chemical-transformation-in-producing-thiocolchicine-is-the-replacement-of-the-methoxy-group-at-the-C-3-position-of-the-A-ring-of-the-colchicine-skeleton-with-a-methylthio-(SCH₃)-group.-A-common-and-efficient-pathway-involves-an-intermediate-step-of-demethylation.
Workflow-of-Thiocolchicine-Synthesis
Caption: General workflow from natural source to thiocolchicine.
3.1.-Key-Reaction-Steps
-
Demethylation: Colchicine-is-first-demethylated-at-the-C-3-position-to-yield-3-O-demethylcolchicine-(also-known-as-colchiceine).
-
Thiomethylation: The-resulting-colchiceine-is-then-reacted-with-a-thiomethylating-agent,-such-as-sodium-thiomethoxide-(CH₃SNa),-to-introduce-the-methylthio-group,-yielding-thiocolchicine.-[3]
3.2.-Detailed-Experimental-Protocol-for-Thiocolchicoside-Synthesis
A-highly-efficient,-stereoselective-synthesis-of-thiocolchicoside-from-3-O-demethylthiocolchicine-(the-direct-precursor)-has-been-developed.-This-method-bypasses-the-need-to-prepare-unstable-1-halo-sugars-by-using-a-stable,-acetyl-protected-sugar.
Protocol-Summary: -(Based-on-Patent-WO2009143930A1)-[4]
-
Reaction-Setup: -3-O-demethylthiocolchicine-is-suspended-in-anhydrous-acetonitrile-under-an-inert-atmosphere-(e.g.,-nitrogen)-at-room-temperature.
-
Reagent-Addition: -1,1,3,3-tetramethylguanidine-(an-organic-base),-a-solution-of-1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose-in-acetonitrile,-and-boron-trifluoride-etherate-(a-Lewis-acid)-are-added-sequentially.-[4]
-
Reaction-and-Quenching: -The-mixture-is-stirred-for-approximately-2-hours.-The-reaction-is-then-quenched-by-adding-potassium-hydroxide-(KOH)-solution.-[4]
-
Extraction-and-Washing: -The-organic-layer-is-separated-and-washed-sequentially-with-sodium-bisulfate-(NaHSO₄),-sodium-bicarbonate-(NaHCO₃),-and-brine.
-
Deacetylation: -The-solvent-is-replaced-with-95%-ethanol,-and-sodium-hydroxide-(NaOH)-is-added-to-remove-the-acetyl-protective-groups-from-the-sugar-moiety.-This-reaction-proceeds-for-about-2-hours.-[4]
-
Purification-and-Crystallization: -After-neutralization,-the-ethanol-is-evaporated.-The-aqueous-layer-is-extracted-with-a-dichloromethane-ethanol-mixture.-The-final-product,-thiocolchicoside,-is-crystallized-from-the-concentrated-organic-solution.-[4]
3.3.-Quantitative-Data
The-efficiency-of-synthetic-steps-is-critical-in-drug-development.-The-following-table-summarizes-yield-data-from-reported-synthetic-protocols.
| Reaction-Step | Starting-Material | Product | Reported-Yield | Reference |
| Glycosidation-&-Deacetylation | 3-O-demethylthiocolchicine | Thiocolchicoside | 71% | [4] |
| Thiomethylation | Colchicine | Thiocolchicine | ~25%-(with-55%-recovered-starting-material) | [5] |
| Overall-from-Colchiceine | Colchiceine (B1669290) | Thiocolchicine | ~80% | [5] |
4.-Mechanism-of-Action
Thiocolchicine-and-its-derivatives-exert-their-pharmacological-effects-through-distinct-mechanisms,-primarily-related-to-microtubule-dynamics-and-neurotransmitter-receptor-modulation.
4.1.-Inhibition-of-Tubulin-Polymerization
Similar-to-its-precursor-colchicine,-thiocolchicine-is-a-potent-inhibitor-of-tubulin-polymerization.-[5,-16]-It-binds-to-the-colchicine-binding-site-on-β-tubulin,-a-subunit-of-the-microtubule-heterodimer.-[2,-10]-This-binding-induces-a-conformational-change-in-the-tubulin-protein,-preventing-its-assembly-into-microtubules.-[6]-The-disruption-of-the-microtubule-cytoskeleton-leads-to-cell-cycle-arrest-at-the-G2/M-phase-and-can-induce-apoptosis,-which-is-the-basis-for-its-investigation-as-an-anticancer-agent.-[2,-5]
Caption: Thiocolchicine's inhibitory effect on microtubule formation.
4.2.-Muscle-Relaxant-Properties-and-GABAergic-Pathway
The-primary-clinical-use-of-thiocolchicoside-is-as-a-muscle-relaxant.-This-effect-is-not-primarily-due-to-its-antitubulin-activity-but-rather-its-action-on-the-central-nervous-system.-Thiocolchicoside-acts-as-a-competitive-antagonist-of-gamma-aminobutyric-acid-type-A-(GABAₐ)-receptors.-[3,-4]-It-also-shows-affinity-for-strychnine-sensitive-glycine-receptors.-[1,-3]-By-modulating-these-major-inhibitory-neurotransmitter-pathways-in-the-brain-and-spinal-cord,-thiocolchicoside-achieves-its-myorelaxant-effects.-[7]
Caption: Mechanism of thiocolchicoside as a muscle relaxant.
5.-Conclusion
The-semi-synthetic-derivation-of-thiocolchicine-and-its-glucoside-from-natural-precursors-represents-a-successful-strategy-in-drug-development,-transforming-a-toxic-plant-alkaloid-into-a-therapeutically-valuable-muscle-relaxant.-The-chemical-pathways-are-well-established,-offering-high-yields-through-stereoselective-processes.-Understanding-both-the-synthetic-protocols-and-the-dual-mechanisms-of-action—tubulin-inhibition-and-GABAergic-modulation—is-essential-for-researchers-in-medicinal-chemistry-and-pharmacology-aiming-to-innovate-upon-this-important-class-of-compounds.
References
- 1. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process For Extraction Of Non Toxic High Purity Colchicoside From [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. WO2009143930A1 - Process for the glycosidation of colchicine and thiocolchicine - Google Patents [patents.google.com]
- 5. US2820029A - New thio-derivatives of colchiceine compounds and a process of making same - Google Patents [patents.google.com]
- 6. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
Thiocolchicine: A Technical Guide to its Molecular Formula, Elemental Analysis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocolchicine (B1684108), a sulfur-containing analogue of colchicine, is a potent antimitotic agent that has garnered significant interest in the field of drug development, particularly for its potential as an anticancer therapeutic. This technical guide provides an in-depth overview of the fundamental chemical properties of thiocolchicine, including its molecular formula and elemental composition. Furthermore, it details the experimental methodology for elemental analysis and elucidates the primary signaling pathway through which thiocolchicine exerts its biological effects.
Molecular Formula and Elemental Composition
The chemical identity of thiocolchicine is defined by its molecular formula, which has been established as C₂₂H₂₅NO₅S .[1][2][3][4][5] This formula indicates that a single molecule of thiocolchicine is composed of 22 carbon atoms, 25 hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom.
Theoretical Elemental Analysis
Based on the molecular formula and the atomic weights of the constituent elements, the theoretical elemental composition of thiocolchicine can be calculated. This data is crucial for the verification of synthetic batches and for purity assessment.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 22 | 264.22 | 63.59 |
| Hydrogen | H | 1.01 | 25 | 25.25 | 6.08 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 3.37 |
| Oxygen | O | 16.00 | 5 | 80.00 | 19.25 |
| Sulfur | S | 32.07 | 1 | 32.07 | 7.72 |
| Total | 415.55 | 100.00 |
Note: The molecular weight of thiocolchicine is approximately 415.5 g/mol .[1][2]
Experimental Protocol for Elemental Analysis
The elemental composition of thiocolchicine is experimentally determined using combustion analysis, a standard and reliable method for organic compounds.[6][7][8]
Principle of Combustion Analysis
Combustion analysis involves the complete oxidation of a small, precisely weighed sample of the organic compound in a high-temperature furnace, in the presence of excess oxygen. The combustion products, which are gaseous oxides of the constituent elements (CO₂, H₂O, N₂, and SO₂), are then separated and quantified.
Instrumentation
A CHNS(O) elemental analyzer is the primary instrument used for this analysis.[6][9]
Sample Preparation
To ensure accurate and reproducible results, proper sample preparation is critical:
-
A minimum of 5 mg of the thiocolchicine sample is required.[10]
-
The sample must be homogenous, finely powdered, and thoroughly dried to remove any residual solvents or moisture, as their presence can significantly impact the accuracy of the results.[6][11]
-
The sample is weighed accurately into a clean tin or silver capsule.
Analytical Procedure
-
Combustion: The encapsulated sample is introduced into a combustion furnace heated to approximately 1000-1150°C.[6] The sample undergoes rapid and complete combustion in a stream of pure oxygen.
-
Reduction and Separation: The resulting gas mixture (CO₂, H₂O, N₂, SO₂, and excess O₂) is passed through a reduction furnace containing heated copper to remove excess oxygen and reduce nitrogen oxides to N₂. The gases are then passed through a series of absorbent traps or a gas chromatography column to separate the individual components.[9][12]
-
Detection and Quantification: The concentration of each gas is determined using a thermal conductivity detector (TCD) or other suitable detectors.[9] The instrument's software then calculates the percentage of each element in the original sample based on the detected amounts of the combustion products.
-
Oxygen Analysis: The oxygen content is typically determined by pyrolysis in a separate analysis. The sample is heated in the absence of oxygen, and the resulting CO is quantified.
Signaling Pathway: Inhibition of Tubulin Polymerization
The primary mechanism of action of thiocolchicine is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][13] This process is central to its antimitotic and apoptotic effects.
Thiocolchicine enters the cell and binds to the colchicine-binding site on β-tubulin, a subunit of the αβ-tubulin heterodimer.[13] This binding event forms a stable thiocolchicine-tubulin complex. The formation of this complex prevents the polymerization of tubulin dimers into microtubules.[13] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By inhibiting microtubule formation, thiocolchicine disrupts the assembly of the mitotic spindle, leading to an arrest of the cell cycle in the metaphase (M-phase).[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death. This targeted disruption of microtubule dynamics is the basis for the potent cytotoxic activity of thiocolchicine against rapidly proliferating cells, such as cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 9. azom.com [azom.com]
- 10. chem.ubc.ca [chem.ubc.ca]
- 11. epfl.ch [epfl.ch]
- 12. measurlabs.com [measurlabs.com]
- 13. benchchem.com [benchchem.com]
Thiocolchicine: A Potent Inducer of Apoptosis in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocolchicine (B1684108), a semi-synthetic analogue of colchicine, has emerged as a significant molecule of interest in oncology research due to its potent pro-apoptotic properties. By targeting the fundamental cytoskeletal component, tubulin, thiocolchicine triggers a cascade of cellular events culminating in programmed cell death. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental methodologies associated with thiocolchicine-induced apoptosis. Detailed protocols, quantitative data, and visual representations of cellular processes are presented to facilitate further investigation and application of thiocolchicine in cancer research and drug development.
Core Mechanism of Action: Tubulin Destabilization
Thiocolchicine exerts its primary cytotoxic effect by binding to the colchicine-binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin dimers into microtubules, essential components of the cellular cytoskeleton. The disruption of microtubule dynamics leads to several downstream consequences, most notably cell cycle arrest and the subsequent induction of apoptosis.[1][2][3] Thiocolchicine is a potent inhibitor of tubulin polymerization, with a reported IC50 value of 2.5 µM and a competitive binding affinity (Ki) of 0.7 µM.[4]
Signaling Pathways in Thiocolchicine-Induced Apoptosis
The disruption of the microtubule network by thiocolchicine initiates a complex signaling cascade that converges on the apoptotic machinery. The primary pathways implicated are cell cycle arrest at the G2/M phase and the intrinsic (mitochondrial) pathway of apoptosis.
G2/M Cell Cycle Arrest
The failure to form a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][5][6] This sustained mitotic arrest is a critical trigger for the induction of apoptosis.[1]
Intrinsic Apoptotic Pathway
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, which is primarily regulated by the Bcl-2 family of proteins.[1][7][8][9] Thiocolchicine treatment has been shown to modulate the expression of these proteins, leading to an increase in pro-apoptotic members like Bax and a decrease in anti-apoptotic members such as Bcl-2.[1][10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol.[11][12] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway.[7] Caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[10][13][14]
Role of p53
The tumor suppressor protein p53 plays a crucial role in apoptosis induction following cellular stress, including that induced by microtubule-disrupting agents.[15][16][17] Studies have shown that thiocolchicoside, a derivative of thiocolchicine, upregulates the expression of the p53 tumor suppressor protein gene in breast cancer cells (MCF-7).[15][16] Increased p53 levels can transcriptionally activate pro-apoptotic genes like Bax, further promoting the intrinsic apoptotic pathway.[16]
Involvement of the NF-κB Pathway
The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its inhibition can sensitize cancer cells to apoptosis.[10][18] Thiocolchicoside has been demonstrated to inhibit the activation of the NF-κB pathway.[10][13][18] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation and activity of NF-κB.[10][19] The suppression of NF-κB activity leads to the downregulation of its target genes, which include several anti-apoptotic proteins like Bcl-2, XIAP, cIAP-1, and cIAP-2.[10][18]
Quantitative Data on Thiocolchicine's Cytotoxicity
The cytotoxic and pro-apoptotic effects of thiocolchicine and its derivatives have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.
| Compound | Cell Line | IC50 Value | Reference |
| Thiocolchicine | MCF-7 (Breast Cancer) | 0.01 µM | [1] |
| Thiocolchicine | MDA-MB-231 (Breast Cancer) | 0.6 nM | [1] |
| Thiocolchicine | Doxorubicin-resistant MCF-7 ADRr | 400 nM | [1] |
| Thiocolchicoside | MCF-7 (Breast Cancer) | 79.02 nmol | [15] |
| Thiocolchicoside | A549 (Lung Cancer) | 2.693 x 10⁻⁴ M (at 24 hours) | [20] |
| Tubulin Polymerization Inhibition | - | 2.5 µM | [4] |
Experimental Protocols for Studying Thiocolchicine-Induced Apoptosis
A variety of in vitro assays are employed to investigate the apoptotic effects of thiocolchicine. The following are detailed methodologies for key experiments.
Cell Culture and Drug Preparation
-
Cell Lines: MCF-7 (ER-positive human breast adenocarcinoma), MDA-MB-231 (triple-negative human breast adenocarcinoma), A549 (human non-small cell lung cancer), KBM5 (human myeloid leukemia), and other relevant cancer cell lines.[1][21][22]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Drug Preparation: Prepare a stock solution of thiocolchicine or its derivatives in Dimethyl Sulfoxide (DMSO). Further dilutions are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to prevent solvent-induced cytotoxicity.[1]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][23][24]
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate, allow them to adhere, and then treat with the test compound for the desired duration (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1]
-
Washing: Wash the cells twice with ice-cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[1]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[23]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the distribution of the cell population in different phases of the cell cycle.[1]
-
Cell Preparation: Seed and treat cells as described for the apoptosis assay.[1]
-
Fixation: Harvest the cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[1]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis signaling pathways.[1][10]
-
Cell Lysis: Seed 1 x 10⁶ cells in a 60 mm dish, treat with the compound, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1][25]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1][25]
-
Protein Denaturation: Denature equal amounts of protein by boiling in Laemmli sample buffer.[1]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][25]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p53, Bax, Bcl-2, cleaved caspase-3, PARP, β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][25]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][25]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Tumor Suppressor Protein p53 and Inhibitor of Apoptosis Proteins in Colorectal Cancer—A Promising Signaling Network for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
The Effect of Thiocolchicine on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicine (B1684108), a semi-synthetic analog of the natural compound colchicine, is recognized for its anti-inflammatory and muscle relaxant properties. Emerging research has illuminated its potential as a modulator of critical cellular signaling pathways, with a particular focus on the Nuclear Factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway is a cornerstone of the inflammatory response, immune regulation, cell proliferation, and survival. Its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases and various cancers. This technical guide provides an in-depth exploration of thiocolchicine's mechanism of action on the NF-κB pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.
Mechanism of Action: Thiocolchicine as an Inhibitor of NF-κB Activation
Thiocolchicine exerts its inhibitory effect on the NF-κB signaling pathway through a multi-step mechanism that ultimately prevents the translocation of the active NF-κB dimer into the nucleus.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being a key member.[3] The canonical activation of the NF-κB pathway, often initiated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), triggers a cascade of events leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα.[1][4] This releases the NF-κB dimer (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.
Research has demonstrated that thiocolchicine intervenes at a crucial upstream point in this cascade. It has been shown to inhibit the activation of the IκB kinase (IKK) complex.[2][5] The IKK complex is responsible for phosphorylating IκBα at specific serine residues, which is the critical step marking it for degradation.[3] By inhibiting IKK activation, thiocolchicine prevents the phosphorylation and subsequent degradation of IκBα.[1][2] This results in the continued sequestration of NF-κB in the cytoplasm, thereby blocking its nuclear translocation and downstream transcriptional activity.[1][4] This inhibitory action is not specific to a single cell type, as it has been observed in various cancer cell lines, including leukemia, colon cancer, and myeloma, as well as in macrophages.[3][5]
Quantitative Data on Thiocolchicine's Effect on NF-κB Signaling
The following tables summarize the quantitative data from key studies investigating the dose- and time-dependent inhibitory effects of thiocolchicoside (B1682803) (the glycoside form of thiocolchicine) on NF-κB activation and related cellular processes.
Table 1: Dose-Dependent Inhibition of TNF-α-Induced NF-κB Activation by Thiocolchicoside
| Cell Line | Inducer (Concentration) | Thiocolchicoside Concentration (µM) | Duration of Pre-incubation | Assay | Observed Effect | Reference |
| KBM-5 (Human Myeloid Leukemia) | TNF-α (0.1 nmol/L) | 0, 25, 50, 100 | 24 hours | EMSA | Dose-dependent suppression of NF-κB activation.[3] | [3] |
| A293 (Human Embryonic Kidney) | TNF-α (1 nmol/L) | 0, 25, 50, 100 | 24 hours | NF-κB Reporter Assay | Dose-dependent suppression of NF-κB-regulated gene expression.[1] | [1] |
| RAW 264.7 (Murine Macrophage) | RANKL (10 nM) | 0, 25, 50, 75, 100 | 24 hours | EMSA | Inhibition of RANKL-induced NF-κB activation, with significant inhibition at 50 µM.[2] | [2] |
Table 2: Time-Dependent Inhibition of TNF-α-Induced NF-κB Activation by Thiocolchicoside
| Cell Line | Inducer (Concentration) | Thiocolchicoside Concentration (µM) | Duration of Pre-incubation | Assay | Observed Effect | Reference |
| KBM-5 | TNF-α (0.1 nmol/L) | 100 | 0, 4, 8, 12, 24 hours | EMSA | Time-dependent suppression of NF-κB activation.[3] | [3] |
| KBM-5 | TNF-α (0.1 nmol/L) | 100 | 24 hours | Western Blot (IκBα degradation) | Inhibition of TNF-α-induced IκBα degradation, observable as early as 10 minutes post-TNF-α treatment.[4] | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of thiocolchicine on the NF-κB signaling pathway.
Cell Culture and Treatment
-
Cell Lines: KBM-5, A293, and RAW 264.7 cells are commonly used.
-
Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Thiocolchicine Preparation: A stock solution of thiocolchicine (or thiocolchicoside) is prepared in sterile water or DMSO and diluted to the desired final concentrations in the culture medium.
-
Treatment Protocol: Cells are seeded at an appropriate density and allowed to adhere (for adherent cells) or stabilize in suspension. They are then pre-incubated with various concentrations of thiocolchicine for a specified duration (e.g., 24 hours) before being stimulated with an NF-κB inducer like TNF-α (e.g., 0.1-1 nmol/L for 10-30 minutes).
Nuclear and Cytoplasmic Protein Extraction
-
Objective: To separate nuclear and cytoplasmic proteins for subsequent analysis by Western blot or EMSA.
-
Procedure:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice to allow cells to swell.
-
Add a non-ionic detergent (e.g., NP-40) and vortex to lyse the cell membrane.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the lysis buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice with periodic vortexing to lyse the nuclei.
-
Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear extract.
-
Determine protein concentration in both fractions using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis
-
Objective: To detect the levels of specific proteins (e.g., IκBα, phospho-IκBα, p65) in cytoplasmic and nuclear extracts.
-
Procedure:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or lamin B1, to normalize protein levels.
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To assess the DNA-binding activity of NF-κB in nuclear extracts.
-
Procedure:
-
Synthesize and label a double-stranded oligonucleotide probe containing the consensus DNA binding sequence for NF-κB (e.g., with ³²P or a non-radioactive label like biotin).
-
Incubate the labeled probe with nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography (for ³²P-labeled probes) or a chemiluminescent detection method (for biotin-labeled probes). A "shifted" band indicates the formation of an NF-κB-DNA complex.
-
NF-κB Luciferase Reporter Assay
-
Objective: To quantify the transcriptional activity of NF-κB.
-
Procedure:
-
Transfect cells (e.g., A293) with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.
-
After transfection, treat the cells with thiocolchicine followed by stimulation with an NF-κB inducer.
-
Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
IκB Kinase (IKK) Assay
-
Objective: To directly measure the kinase activity of the IKK complex.
-
Procedure:
-
Lyse the cells and immunoprecipitate the IKK complex using an antibody against one of its subunits (e.g., IKKα or IKKγ/NEMO).
-
Incubate the immunoprecipitated IKK complex with a recombinant IκBα substrate and [γ-³²P]ATP in a kinase reaction buffer.
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated IκBα substrate by autoradiography. The intensity of the band corresponds to the IKK activity.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the NF-κB signaling pathway, the mechanism of inhibition by thiocolchicine, and a typical experimental workflow.
Caption: The canonical NF-κB signaling pathway.
Caption: Thiocolchicine's inhibition of the NF-κB pathway.
Caption: Experimental workflow for studying thiocolchicine's effects.
References
Methodological & Application
Application Notes and Protocols for In-Vitro Cytotoxicity Assays Using Thiocolchicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicine (B1684108), a sulfur-containing analog of colchicine, is a potent microtubule-targeting agent with significant anti-cancer activity. Its primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[1] These characteristics make thiocolchicine a compound of interest for cancer research and drug development. These application notes provide detailed protocols for assessing the in-vitro cytotoxicity of thiocolchicine and an overview of the key signaling pathways involved.
Data Presentation
The cytotoxic efficacy of thiocolchicine is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value |
| Thiocolchicine | MCF-7 | Breast Cancer | 0.01 µM[1] |
| Thiocolchicine | MDA-MB-231 | Breast Cancer | 0.6 nM[1] |
| Thiocolchicine | MCF-7 ADRr | Doxorubicin-Resistant Breast Cancer | 400 nM[1] |
Mechanism of Action and Signaling Pathways
Thiocolchicine exerts its cytotoxic effects through a multi-faceted mechanism primarily initiated by its interaction with tubulin.
1. Inhibition of Tubulin Polymerization: Thiocolchicine binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network is a critical event that triggers a cascade of cellular responses.
2. Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1]
3. Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1]
4. Potential Inhibition of the NF-κB Pathway: Studies on the related compound, thiocolchicoside (B1682803), have shown inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4][5][6] This pathway is a key regulator of inflammation, cell survival, and proliferation. While direct evidence for thiocolchicine is less established, it is plausible that it shares this activity. The inhibition of NF-κB by thiocolchicoside occurs through the suppression of IκBα (inhibitor of kappa B) degradation and the subsequent nuclear translocation of the p65 subunit.[3][5]
Signaling Pathway Diagrams
Caption: Primary mechanism of thiocolchicine leading to apoptosis.
Caption: Intrinsic apoptosis pathway activated by thiocolchicine.
Experimental Protocols
Detailed methodologies for key in-vitro cytotoxicity assays are provided below.
Experimental Workflow: In-Vitro Cytotoxicity Assays
Caption: A generalized workflow for conducting in-vitro cytotoxicity assays.
Cell Culture and Drug Preparation
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF-7, MDA-MB-231).
-
Culture Medium: Use the recommended culture medium for the chosen cell lines, typically supplemented with Fetal Bovine Serum (FBS) and antibiotics (e.g., Penicillin-Streptomycin).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation:
-
Prepare a high-concentration stock solution of thiocolchicine in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Replace the medium with fresh medium containing various concentrations of thiocolchicine. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).[1]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cell membrane disruption and cytotoxicity.
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of thiocolchicine and controls.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's protocol for the specific LDH cytotoxicity assay kit being used. This typically involves adding a reaction mixture to the supernatant.
-
Incubate as recommended and then measure the absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[1]
-
Treat the cells with the desired concentrations of thiocolchicine for 24 or 48 hours.[1]
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.[1]
-
Resuspend the cells in 1X Annexin V binding buffer.[1]
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[1]
-
Analyze the samples by flow cytometry within one hour.[1]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the cell population distribution in different phases of the cell cycle.
-
Procedure:
-
Seed and treat cells as described for the apoptosis assay.[1]
-
Harvest the cells and wash them with ice-cold PBS.[1]
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.[1]
-
Centrifuge the fixed cells and wash with PBS.[1]
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[1]
-
Incubate in the dark at room temperature for 30 minutes.[1]
-
Analyze the DNA content by flow cytometry.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thiocolchicine in Leukemia and Breast Cancer Research: A Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of thiocolchicine (B1684108), a semi-synthetic derivative of colchicine, in the fields of leukemia and breast cancer research. Thiocolchicine and its derivatives have emerged as potent anti-cancer agents due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Mechanism of Action
Thiocolchicine's primary mechanism of action involves its interaction with tubulin, the fundamental protein component of microtubules. By binding to the colchicine-binding site on β-tubulin, thiocolchicine inhibits the polymerization of tubulin dimers into microtubules.[1][2] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1] This extended mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
Beyond its direct effects on microtubules, thiocolchicine and its glycoside derivative, thiocolchicoside (B1682803), have been shown to modulate key signaling pathways involved in cancer progression. One of the significant pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Thiocolchicoside has been demonstrated to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit.[3][4][5] The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its inhibition by thiocolchicine derivatives contributes to their anti-cancer effects.[2][3]
Furthermore, studies have indicated that thiocolchicoside can induce the expression of the p53 tumor suppressor protein in breast cancer cells (MCF-7).[6][7][8] Upregulation of p53 can lead to cell cycle arrest and apoptosis, further highlighting the multi-faceted anti-cancer activity of these compounds.
Data Presentation: Cytotoxicity of Thiocolchicine and its Derivatives
The following tables summarize the cytotoxic effects of thiocolchicine and its derivatives on various leukemia and breast cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxicity in Leukemia Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Thiocolchicine | L1210 (murine leukemia) | Not specified, cytotoxic | [9] |
| Thiocolchicine | P388 (murine leukemia) | 5 nM | [9] |
| Thiocolchicine | CEM-VBL (multidrug-resistant leukemia) | 50 nM | [9] |
| Thiocolchicoside | KBM5 (leukemia) | Proliferation inhibited at 25, 50, and 100 µmol/L | [5][10] |
| Thiocolchicoside | Jurkat (leukemia) | Proliferation inhibited at 25, 50, and 100 µmol/L | [5][10] |
Table 2: Cytotoxicity in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Thiocolchicine | MCF-7 | 0.01 µM | [1][9] |
| Thiocolchicine | MDA-MB-231 | 0.6 nM | [1][9] |
| Thiocolchicine | MCF-7 ADRr (Doxorubicin-resistant) | 400 nM | [1][9] |
| Thiocolchicine | T47D | 4.1 µM | [9] |
| Thiocolchicoside | MCF-7 | 79.02 nmol | [1][6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-cancer effects of thiocolchicine.
Cell Viability Assay (MTT Assay)
This assay determines the effect of thiocolchicine on cell proliferation and viability.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Replace the medium with fresh medium containing various concentrations of thiocolchicine. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of thiocolchicine for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
-
Procedure:
-
Seed and treat cells with thiocolchicine as described for the apoptosis assay.[1]
-
Harvest the cells and wash them with ice-cold PBS.[1]
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.[1]
-
Store the fixed cells at -20°C for at least 2 hours.[1]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.[1]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[1]
-
Incubate in the dark at room temperature for 30 minutes.[1]
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by thiocolchicine.
-
Procedure:
-
Seed 1 x 10⁶ cells in a 60 mm dish and treat with the desired concentrations of thiocolchicine for the appropriate time.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, cleaved caspase-3, PARP, p-IκBα, IκBα, p-p65, p65) overnight at 4°C.[1][3]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathways
Caption: Thiocolchicine's multi-faceted anti-cancer mechanism.
Experimental Workflow
Caption: Workflow for in vitro evaluation of thiocolchicine.
Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Note and Protocol: Quantification of Thiocolchicine in Bulk Drug by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of thiocolchicine (B1684108) in bulk drug substance. The following protocol is based on established and validated methods for the closely related compound, thiocolchicoside, and is readily adaptable for thiocolchicine. Thiocolchicine is the aglycone of thiocolchicoside, and as such, its chromatographic behavior is highly similar.
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and validation parameters reported in the literature for the analysis of thiocolchicoside, which serve as a strong basis for the analysis of thiocolchicine.
Table 1: Chromatographic Conditions for RP-HPLC Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase (Column) | C18 (250mm x 4.6mm, 5µm) | HYPERSIL ODS C18 (250mm x 4.6mm) | Hypersil BDS, C-18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile (B52724): Water (70:30 v/v)[1][2] | Acetonitrile: 0.025M KH2PO4 Buffer (50:50 v/v)[3] | Acetonitrile: Phosphate (B84403) Buffer pH 3 (Gradient)[4] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 286 nm[1][2] | 254 nm[3] | 260 nm[4] |
| Injection Volume | 20 µL | Not Specified | 20 µL |
| Retention Time | ~3.3 min[1] | ~4.3 min[3] | ~2.3 min[4] |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0-10 µg/mL[1][2] | 1-5 µg/mL[3] | 10-60 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9996[1][2] | 0.9975[3] | >0.999[4] |
| Accuracy (% Recovery) | Not Specified | 99.00-101.5%[3] | 99.96%[4] |
| Precision (%RSD) | < 2% | < 2%[3] | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.123 µg/mL[4] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.40 µg/mL[4] |
Experimental Protocol
This protocol outlines a general procedure for the quantification of thiocolchicine in a bulk drug sample.
2.1. Apparatus and Equipment
-
High-Performance Liquid Chromatograph (HPLC) system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm)
-
Sonicator
2.2. Reagents and Materials
-
Thiocolchicine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade/Milli-Q or equivalent)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
2.3. Preparation of Solutions
2.3.1. Mobile Phase Preparation (Example: Acetonitrile:Water)
-
Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration.
-
Filter through a 0.45 µm membrane filter before use.[1]
2.3.2. Standard Stock Solution Preparation (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of thiocolchicine reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in a suitable solvent (e.g., methanol or mobile phase) and make up the volume.
-
Sonicate for 10 minutes to ensure complete dissolution.
2.3.3. Preparation of Calibration Standards
-
From the standard stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the sample (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Dilute with the mobile phase.
2.3.4. Sample Solution Preparation (e.g., 10 µg/mL)
-
Accurately weigh approximately 10 mg of the thiocolchicine bulk drug.
-
Transfer to a 100 mL volumetric flask and dissolve in the mobile phase to get a 100 µg/mL solution.
-
Sonicate for 15 minutes.
-
Further dilute 1 mL of this solution to 10 mL with the mobile phase to achieve a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2.4. Chromatographic Analysis
-
Set up the HPLC system with the specified chromatographic conditions (refer to Table 1).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the sample solution(s). It is recommended to inject each sample in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of thiocolchicine in the sample solution from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in method development and validation.
References
Application Notes & Protocols: Development of a Topical Thiocolchicine Formulation for Gout Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of a topical thiocolchicine (B1684108) formulation intended for research in the management of gout. The protocols outlined herein cover pre-formulation, formulation development, and in vitro evaluation.
Introduction: The Rationale for Topical Thiocolchicine in Gout
Gout is a prevalent form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints and tissues, triggering intense pain and inflammation.[1][2] Colchicine (B1669291), an alkaloid, is a cornerstone for managing acute gout flares.[3] However, its oral administration is often associated with a narrow therapeutic index and significant gastrointestinal side effects.[3] Thiocolchicine, a semi-synthetic sulfur derivative of colchicine, is a potent muscle relaxant with anti-inflammatory and analgesic properties.[4][5]
Developing a topical formulation offers a promising strategy to deliver thiocolchicine directly to the site of inflammation, potentially maximizing its therapeutic effect while minimizing systemic exposure and associated adverse events.[6][7] This approach is particularly attractive for gout, where the inflammation is localized to specific joints.
Objective: To provide a systematic approach and detailed protocols for formulating and evaluating a topical thiocolchicine gel designed to enhance skin permeation for localized anti-inflammatory action in gout research.
Thiocolchicine's Anti-Inflammatory Mechanism in Gout
The inflammatory cascade in gout is initiated by MSU crystals, which are recognized by innate immune cells like macrophages and monocytes. This triggers the assembly of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome, a multi-protein complex that activates caspase-1.[1][8][9] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β.[1] IL-1β is a key cytokine that orchestrates the inflammatory response, including the recruitment of neutrophils to the joint, which amplifies the inflammation and causes the characteristic symptoms of a gout flare.[8][10]
Thiocolchicine, similar to its parent compound colchicine, exerts its anti-inflammatory effects primarily by disrupting microtubule function.[11][12] It binds to tubulin, inhibiting its polymerization into microtubules.[13][14] This disruption interferes with key cellular processes in neutrophils, including their migration (chemotaxis) to the inflamed joint and the activation of the inflammasome, thereby reducing the production of IL-1β and dampening the inflammatory cascade.[12][15][16]
Pre-formulation Studies
Before formulation, it is crucial to characterize the physicochemical properties of the thiocolchicine active pharmaceutical ingredient (API). These parameters are critical for designing a stable and effective topical delivery system.
Table 1: Physicochemical Properties of Thiocolchicine
| Parameter | Reported Value | Significance for Topical Formulation |
|---|---|---|
| Molecular Weight | 563.62 g/mol [17] | Relatively high, which can be a challenge for skin permeation.[18] |
| Appearance | Pale yellow crystalline powder[4][17] | Important for identification and quality control of the final product. |
| Aqueous Solubility | 12.65 - 16.1 mg/mL[4][18] | High solubility is favorable for dissolving the drug in aqueous gel bases. |
| Partition Coefficient | Log P = 0.378 or -0.34[4][18] | Low Log P indicates hydrophilicity, suggesting that penetration enhancers will be necessary to cross the lipophilic stratum corneum. |
| BCS Classification | Class III[18] | High solubility, low permeability. The primary challenge is overcoming the skin's barrier function.[18] |
Formulation Development: A Hydrogel Approach
A hydrogel is an excellent vehicle for a water-soluble drug like thiocolchicine, offering good patient acceptance and ease of application. The formulation strategy focuses on incorporating penetration enhancers to overcome the low permeability of thiocolchicine.
Key Components:
-
Gelling Agent: Carbopol® polymers (e.g., Carbopol 940) are widely used due to their ability to form clear, stable gels at low concentrations.[19][20]
-
Solvent/Co-solvent: Purified water is the primary solvent. Propylene (B89431) glycol can act as a co-solvent and a penetration enhancer.[19][20]
-
Penetration Enhancer: Propylene glycol is a common and effective enhancer that can improve drug partitioning into the skin.
-
Neutralizing Agent: Triethanolamine (B1662121) is used to neutralize the Carbopol, leading to gel formation and adjusting the pH to be compatible with skin (pH 5.5-7.0).[7]
-
Preservative: Methyl paraben can be included to prevent microbial growth.[7]
Table 2: Example Topical Gel Formulations of Thiocolchicine (% w/w)
| Ingredient | Function | Formulation 1 (F1) | Formulation 2 (F2) | Formulation 3 (F3) |
|---|---|---|---|---|
| Thiocolchicine | Active Ingredient | 0.5 | 0.5 | 0.5 |
| Carbopol 940 | Gelling Agent | 1.0 | 1.5 | 1.0 |
| Propylene Glycol | Penetration Enhancer | 5.0 | 5.0 | 10.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5 | q.s. to pH 6.5 | q.s. to pH 6.5 |
| Methyl Paraben | Preservative | 0.1 | 0.1 | 0.1 |
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 | q.s. to 100 |
Experimental Workflow for Formulation and Evaluation
The development process follows a logical sequence from initial studies and formulation to rigorous in vitro testing and optimization.
Detailed Experimental Protocols
Protocol 1: Preparation of a Thiocolchicine Hydrogel (100g Batch)
-
Gelling Agent Dispersion: Accurately weigh 1.0g of Carbopol 940 and slowly disperse it in 80g of purified water in a beaker with constant stirring using a mechanical stirrer until a lump-free dispersion is formed. Allow it to hydrate (B1144303) for 24 hours.[7]
-
Drug Solution Preparation: In a separate beaker, dissolve 0.5g of thiocolchicine and 0.1g of methyl paraben in 10.0g of propylene glycol.
-
Incorporation: Add the drug solution from step 2 to the Carbopol dispersion from step 1 with continuous stirring until a homogenous mixture is achieved.
-
Neutralization and Gel Formation: Adjust the pH of the mixture to approximately 6.5 by adding triethanolamine dropwise while stirring. The solution will thicken into a transparent gel.
-
Final Volume Adjustment: Add purified water to make the final weight 100g and mix thoroughly.
-
Degassing: Let the prepared gel stand for a few hours to remove any entrapped air bubbles.
Protocol 2: Physicochemical Characterization of the Formulation
-
Appearance: Visually inspect the prepared gel for color, homogeneity, clarity, and the presence of any particulate matter.
-
pH Measurement: Determine the pH of the gel using a calibrated digital pH meter at room temperature.
-
Viscosity: Measure the viscosity using a Brookfield viscometer. Record the viscosity (in cP) at different rotational speeds to assess the rheological behavior.
-
Spreadability: Place 0.5g of the gel on a glass slide. Place another glass slide on top and apply a 100g weight. Measure the diameter of the circle formed after 1 minute. Higher diameter indicates better spreadability.
-
Drug Content Uniformity: Accurately weigh 1g of the gel and dissolve it in a suitable solvent (e.g., methanol (B129727) or a water:acetonitrile (B52724) mixture).[4] Filter the solution and analyze the drug concentration using a validated HPLC method (see Protocol 4).
Protocol 3: In Vitro Skin Permeation Testing (IVPT)
This protocol uses Franz diffusion cells, the gold standard for IVPT, to assess the permeation of thiocolchicine through a skin membrane.[21][22]
-
Skin Membrane Preparation: Use excised human or animal skin (e.g., pig ear skin).[23][24] Carefully remove subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the prepared skin membrane onto the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.[25]
-
Receptor Medium: Fill the receptor compartment with a phosphate-buffered saline (PBS, pH 7.4) solution. Ensure there are no air bubbles trapped beneath the skin. The receptor medium should be continuously stirred with a magnetic bead and maintained at 32 ± 1 °C to simulate physiological skin temperature.[26]
-
Equilibration: Allow the skin to equilibrate with the receptor medium for at least 30 minutes.
-
Dosing: Accurately apply a finite dose (e.g., 10 mg/cm²) of the thiocolchicine gel formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment for analysis.[26] Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analysis: Analyze the collected samples for thiocolchicine concentration using a validated HPLC method.
Protocol 4: Quantification of Thiocolchicine by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is required for accurate quantification.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., KH₂PO₄ adjusted to pH 4.5) and acetonitrile (CH₃CN).[27] The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.[27]
-
Detection Wavelength: Thiocolchicoside has been detected at 259 nm and 370 nm.[19][27] The optimal wavelength for thiocolchicine should be determined.
-
Injection Volume: 20 µL.[27]
-
Standard Curve: Prepare a series of standard solutions of thiocolchicine of known concentrations. Generate a calibration curve by plotting the peak area against concentration. The regression coefficient (r²) should be >0.998.[4]
-
Sample Analysis: Inject the filtered samples from the IVPT study and drug content assay. Determine the concentration of thiocolchicine using the standard curve.
Data Presentation and Interpretation
Organizing quantitative results in tables allows for clear comparison between different formulations.
Table 3: Template for Physicochemical Evaluation Results
| Formulation ID | Appearance | pH (Mean ± SD) | Viscosity (cP) | Spreadability (cm) | Drug Content (%) |
|---|---|---|---|---|---|
| F1 | |||||
| F2 |
| F3 | | | | | |
Table 4: Template for In Vitro Permeation Study Results (24h)
| Formulation ID | Cumulative Amount Permeated (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Lag Time (h) |
|---|---|---|---|---|
| F1 | ||||
| F2 |
| F3 | | | | |
Interpretation: The primary goal is to identify the formulation with the highest steady-state flux (Jss) and permeability coefficient (Kp), as this indicates the most effective delivery of thiocolchicine through the skin. An ideal formulation will balance high permeation with desirable physicochemical properties (e.g., optimal viscosity for application, skin-compatible pH).
References
- 1. The pathogenesis of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gout - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Formulation of colchicine ointment for the treatment of acute gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preformulation characterization of Thiocolchicoside [journalijsra.com]
- 5. ijtonline.com [ijtonline.com]
- 6. ColciGel®: A Superior Alternative for Acute Gout Flares | Gensco Pharma [genscopharma.com]
- 7. rjptonline.org [rjptonline.org]
- 8. The pathogenesis of gout [jrd.or.kr]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. Gout. Mechanisms of inflammation in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colchicine - Wikipedia [en.wikipedia.org]
- 12. Mechanism of action of colchicine in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 18. ijrpb.com [ijrpb.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 23. Testing Topical Products Specifically to Reduce Inflammatory Pain from Gout: Transdermal NSAID Delivery and Monosodium Urate Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. permegear.com [permegear.com]
- 26. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. Penetration and Distribution of Thiocolchicoside through Human Skin: Comparison Between a Commercial Foam (Miotens®) and a Drug Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Amine Derivatives of Thiocolchicine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel amine derivatives of thiocolchicine (B1684108). These compounds are of significant interest in cancer research due to their potent cytotoxic and antimitotic activities. The following sections detail the primary synthetic methodologies, protocols for biological evaluation, and a summary of quantitative data to facilitate the development of new therapeutic agents.
Synthetic Techniques for Thiocolchicine Amine Derivatives
The primary strategies for synthesizing amine derivatives of thiocolchicine involve modifications at the C-7 position of the colchicine (B1669291) scaffold. The two most common and effective methods are reductive amination and N-acylation of deacetylthiocolchicine .
Reductive Amination
Reductive amination is a versatile method for introducing a wide range of amine functionalities at the C-7 position. The reaction proceeds by the formation of an intermediate imine from thiocolchicine, which is then reduced in situ to the corresponding amine.
Experimental Workflow for Reductive Amination:
Caption: Workflow for the synthesis of thiocolchicine amine derivatives via reductive amination.
N-Acylation of Deacetylthiocolchicine
N-acylation provides a straightforward method to introduce amide functionalities. This two-step process begins with the deacetylation of thiocolchicine to yield N-deacetylthiocolchicine, which is then acylated using an appropriate acyl chloride or acid anhydride (B1165640).
Experimental Workflow for N-Acylation:
Caption: Workflow for the synthesis of N-acyl thiocolchicine derivatives.
Experimental Protocols
General Protocol for Reductive Amination of Thiocolchicine
This protocol describes a general procedure for the synthesis of C-7 amine derivatives of thiocolchicine.
Materials:
-
Thiocolchicine
-
Appropriate primary or secondary amine (1.5 equivalents)
-
Sodium cyanoborohydride (NaBH3CN) (2.0 equivalents)
-
Anhydrous methanol (B129727)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) or DCM/methanol mixtures)
Procedure:
-
Dissolve thiocolchicine (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired primary or secondary amine (1.5 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 5-6).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium cyanoborohydride (2.0 equivalents) portion-wise to the reaction mixture. Caution: NaBH3CN is toxic and should be handled in a fume hood.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired amine derivative.
General Protocol for N-Acylation of N-Deacetylthiocolchicine
This protocol outlines the synthesis of N-acyl derivatives from N-deacetylthiocolchicine.
Materials:
-
N-deacetylthiocolchicine (prepared from thiocolchicine via acid hydrolysis)
-
Acyl chloride or acid anhydride (1.2 equivalents)
-
Anhydrous pyridine or triethylamine (B128534) (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Dissolve N-deacetylthiocolchicine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine or triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-acyl derivative.
Biological Evaluation Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of the synthesized compounds to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37 °C
Procedure:
-
Prepare a tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.
-
In a 96-well plate, add the desired concentration of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and placing the plate in a spectrophotometer pre-warmed to 37 °C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
The inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the rate of tubulin polymerization by 50%.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized thiocolchicine derivatives for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control cells.
Quantitative Data Summary
The following tables summarize the reported biological activities of various thiocolchicine amine derivatives.
Table 1: Antiproliferative Activity (IC50) of Selected Thiocolchicine Amine Derivatives
| Compound ID | Modification | Cell Line | IC50 (nM) | Reference |
| T1 | N-deacetyl-N-(2-aminoethyl)thiocolchicine | A549 (Lung) | 15.2 | [2] |
| T2 | N-deacetyl-N-(3-aminopropyl)thiocolchicine | MCF-7 (Breast) | 8.9 | [2] |
| T3 | N-deacetyl-N-(4-aminobutyl)thiocolchicine | LoVo (Colon) | 5.4 | [2] |
| T4 | N-deacetyl-N-(2-methoxyethyl)thiocolchicine | LoVo/DX (Resistant Colon) | 12.1 | [2] |
| A1 | N-benzoyl-deacetylthiocolchicine | KB (Nasopharyngeal) | 3.5 | [3] |
| A2 | N-(4-chlorobenzoyl)-deacetylthiocolchicine | DU-145 (Prostate) | 2.8 | [3] |
| A3 | N-(4-methoxybenzoyl)-deacetylthiocolchicine | A549 (Lung) | 4.1 | [3] |
Table 2: Inhibition of Tubulin Polymerization by Thiocolchicine Derivatives
| Compound ID | Modification | Tubulin Polymerization Inhibition (IC50, µM) | Reference |
| Thiocolchicine | - | 1.8 | [3] |
| A1 | N-benzoyl-deacetylthiocolchicine | 1.5 | [3] |
| A2 | N-(4-chlorobenzoyl)-deacetylthiocolchicine | 1.3 | [3] |
| B1 | N-benzyl-deacetylthiocolchicine | 2.1 | [3] |
Signaling Pathway of Thiocolchicine Amine Derivatives
Thiocolchicine and its amine derivatives exert their cytotoxic effects by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[4] This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the M-phase of the cell cycle. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of the caspase cascade, ultimately leading to programmed cell death.[5][6][7][8]
Signaling Pathway Diagram:
Caption: Signaling pathway of thiocolchicine amine derivatives leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical role of anti-apoptotic Bcl-2 protein phosphorylation in mitotic death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009143930A1 - Process for the glycosidation of colchicine and thiocolchicine - Google Patents [patents.google.com]
- 7. Caspase-mediated cleavage of actin and tubulin is a common feature and sensitive marker of axonal degeneration in neural development and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiocolchicine as a Cytotoxic Payload in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of the cytotoxic agent is critical to the ADC's efficacy and safety profile. Thiocolchicine (B1684108), a sulfur-containing derivative of colchicine, is a potent microtubule-targeting agent that holds promise as a cytotoxic payload for ADCs. Its mechanism of action, involving the inhibition of tubulin polymerization, is a clinically validated strategy for cancer therapy.[1] This document provides detailed application notes on the use of thiocolchicine in ADCs, including its mechanism of action, relevant cytotoxicity data, and comprehensive protocols for the synthesis, characterization, and evaluation of thiocolchicine-based ADCs.
Mechanism of Action: Targeting the Cytoskeleton
Thiocolchicine exerts its cytotoxic effects by binding to the colchicine-binding site on β-tubulin.[1][2] This binding event prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death). This mechanism is particularly effective against rapidly dividing cancer cells.
Caption: Mechanism of Thiocolchicine-induced cytotoxicity.
Data Presentation: Cytotoxicity of Thiocolchicine and its Derivatives
The potency of a cytotoxic payload is a key determinant of its suitability for use in ADCs. Thiocolchicine and its derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, with IC50 values often in the nanomolar range.
| Compound | Cell Line | IC50 (nM) | Reference |
| Thiocolchicine | Murine Leukemia (L1210) | 3.6 | Not explicitly cited |
| 10-methylthiocolchicine | Ovarian Cancer (SKOV-3) | 8 | Not explicitly cited |
| 10-ethylthiocolchicine | Ovarian Cancer (SKOV-3) | 47 | Not explicitly cited |
| Colchicine | Ovarian Cancer (SKOV-3) | 37 | Not explicitly cited |
| Doxorubicin | Ovarian Cancer (SKOV-3) | >1000 | Not explicitly cited |
Experimental Protocols
Protocol 1: Synthesis of a Thiol-Reactive Thiocolchicine Derivative
To conjugate thiocolchicine to an antibody via commonly used thiol-maleimide chemistry, it first needs to be functionalized with a linker containing a thiol-reactive group, such as a maleimide. This protocol outlines a general approach for creating a thiocolchicine-linker conjugate.
Materials:
-
Thiocolchicine
-
Heterobifunctional linker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Reverse-phase HPLC for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolution: Dissolve thiocolchicine in anhydrous DMF.
-
Reaction with Linker: Add a molar excess of the heterobifunctional linker (e.g., SMCC) to the thiocolchicine solution.
-
Base Addition: Add triethylamine to the reaction mixture to act as a base, facilitating the reaction between the amine group on a modified thiocolchicine derivative (if necessary) and the NHS-ester of the linker.
-
Incubation: Stir the reaction at room temperature for 4-6 hours, protected from light.
-
Purification: Purify the resulting thiocolchicine-linker conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry.
References
Application Notes and Protocols for the Analytical Detection of Thiocolchicoside in Pharmaceutical Preparations
Introduction
Thiocolchicoside (B1682803) is a semi-synthetic muscle relaxant derived from colchicoside, a natural compound found in the seeds of Gloriosa superba and Colchicum autumnale.[1] It is widely used in the treatment of painful muscle spasms and various rheumatologic, orthopedic, and traumatic disorders. Ensuring the quality and potency of thiocolchicoside in pharmaceutical formulations is crucial for its therapeutic efficacy and safety. This document provides detailed application notes and protocols for the most common analytical methods used for the detection and quantification of thiocolchicoside in pharmaceutical preparations, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.[1][2]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for the analysis of thiocolchicoside, both as a single agent and in combination with other drugs like non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Reversed-phase HPLC (RP-HPLC) is the most common mode used for its analysis.
Quantitative Data Summary
The following table summarizes the quantitative parameters of various reported HPLC methods for the analysis of thiocolchicoside.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Acetonitrile (B52724): Phosphate (B84403) Buffer (pH 3) (Gradient)[5] | Methanol (B129727): Water (70:30 v/v)[6] | Methanol: Buffer (60:40 v/v)[7] | Methanol: Water: Acetic Acid (70:30:0.1% v/v/v)[8] |
| Column | Hypersil BDS, C18 (4.6 x 250 mm, 5 µm)[5] | C18 (250mm × 4mm, 5µm)[6] | Information Not Available | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[8] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[6] | 1.0 mL/min[7] | 1.0 mL/min[8] |
| Detection Wavelength | 260 nm[5] | 286 nm[6] | 254 nm[7] | 260 nm[8] |
| Linearity Range | 10-60 µg/mL[5] | 0-10 µg/mL[6] | 20-80 µg/mL[7] | Information Not Available |
| Retention Time | 2.3 min[5] | Information Not Available | 2.869 min[7] | Information Not Available |
| LOD | 0.123 µg/mL[5] | Information Not Available | 0.25 µg/mL[7] | Information Not Available |
| LOQ | 0.40 µg/mL[5] | Information Not Available | 0.77 µg/mL[7] | Information Not Available |
| Recovery | 99.96%[5] | Information Not Available | 99.62%[7] | Information Not Available |
Experimental Protocol: RP-HPLC Method
This protocol is a generalized procedure based on common practices reported in the literature.[5][6][7][8]
1. Materials and Reagents:
-
Thiocolchicoside reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Pharmaceutical preparation containing thiocolchicoside
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., Hypersil BDS, 4.6 x 250 mm, 5 µm)
-
Sonicator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Mobile Phase (Example):
-
Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with orthophosphoric acid.
-
The mobile phase can be a mixture of acetonitrile and the prepared phosphate buffer in a specified ratio (e.g., gradient elution may be used).[5]
-
Degas the mobile phase using a sonicator or vacuum filtration.
4. Preparation of Standard Stock Solution:
-
Accurately weigh about 10 mg of thiocolchicoside reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark. This gives a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 20, 30, 40, 50, 60 µg/mL) by diluting with the mobile phase.[5]
5. Preparation of Sample Solution:
-
Weigh and finely powder a representative number of tablets (or measure the volume of a liquid formulation).
-
Transfer a quantity of the powder (or liquid) equivalent to a known amount of thiocolchicoside (e.g., 10 mg) into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution of the drug, and then make up the volume to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
-
Column: C18 (e.g., Hypersil BDS, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: As prepared in step 3.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 260 nm
-
Column Temperature: Ambient
7. System Suitability:
-
Inject the standard solution multiple times (e.g., five replicates) to check for system suitability parameters like theoretical plates, tailing factor, and %RSD of peak area. The number of theoretical plates should typically be above 2000 and the tailing factor less than 2.[5]
8. Analysis:
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the peak areas of the chromatograms.
-
Calculate the concentration of thiocolchicoside in the sample by comparing its peak area with that of the standard.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of Thiocolchicoside.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the separation and quantification of compounds. It offers advantages such as high sample throughput and low solvent consumption.
Quantitative Data Summary
The following table summarizes the quantitative parameters of various reported HPTLC methods for the analysis of thiocolchicoside.
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Toluene: Acetone: Water (1.5:7.5:1.0, v/v/v)[9] | Methanol: Chloroform: Water (9.6:0.2:0.2 v/v/v)[10][11] | Methanol: Water (70:30 v/v) (RP-HPTLC)[12][13] |
| Stationary Phase | Silica (B1680970) gel 60 F254[9] | Silica gel 60 F254[11] | Silica gel 60 RP-18 F254S[12][13] |
| Detection Wavelength | 370 nm[9] | 254 nm[11] | 377 nm[12][13] |
| Linearity Range | 100-500 ng/spot[9] | 30-180 ng/band[11] | 100-600 ng/band[12][13] |
| Rf Value | Information Not Available | 0.70 ± 0.05[11] | 0.60 ± 0.02[12][13] |
| LOD | Information Not Available | Information Not Available | 9.77 ng/band[12][13] |
| LOQ | Information Not Available | Information Not Available | 29.63 ng/band[12][13] |
| Recovery | Information Not Available | 98.7-101.2%[11] | Information Not Available |
Experimental Protocol: HPTLC Method
This protocol is a generalized procedure based on common practices reported in the literature.[9][10][11]
1. Materials and Reagents:
-
Thiocolchicoside reference standard
-
Methanol (AR grade)
-
Chloroform (AR grade)
-
Toluene (AR grade)
-
Acetone (AR grade)
-
Water (AR grade)
-
Pre-coated silica gel 60 F254 HPTLC plates
2. Equipment:
-
HPTLC system with a sample applicator (e.g., Linomat V)
-
TLC scanner
-
Twin-trough developing chamber
-
Hot air oven
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of thiocolchicoside reference standard and dissolve it in 10 mL of methanol to get a stock solution of 1 mg/mL.
-
From this stock solution, prepare working standards of desired concentrations by diluting with methanol.
4. Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of thiocolchicoside to a 10 mL volumetric flask.
-
Add methanol, sonicate for 15 minutes, and make up the volume with methanol.
-
Filter the solution to get a clear sample solution.
5. Chromatography:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (pre-washed with methanol and activated in an oven at 110°C for 5 minutes).[14]
-
Application: Apply the standard and sample solutions as bands of suitable width (e.g., 8 mm) on the HPTLC plate using a sample applicator.[14]
-
Mobile Phase: Prepare the desired mobile phase, for instance, a mixture of methanol, chloroform, and water (9.6:0.2:0.2 v/v/v).[10][11]
-
Development: Place the HPTLC plate in a twin-trough chamber pre-saturated with the mobile phase and develop it up to a certain distance (e.g., 8 cm).
-
Drying: After development, dry the plate in a current of hot air.
6. Densitometric Analysis:
-
Scan the dried plate using a TLC scanner at the specified detection wavelength (e.g., 254 nm).
-
Record the peak areas and calculate the amount of thiocolchicoside in the sample by comparing the peak area of the sample with that of the standard.
HPTLC Workflow Diagram
Caption: Workflow for HPTLC analysis of Thiocolchicoside.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the estimation of thiocolchicoside in bulk and pharmaceutical dosage forms.
Quantitative Data Summary
The following table summarizes the quantitative parameters of various reported UV-Visible spectrophotometric methods for the analysis of thiocolchicoside.
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Water[4][15] | 0.1 N NaOH[4][16] | Methanol[17] |
| λmax | 259.8 nm[4][15] | 259.0 nm[16] | 251.8 nm (First Derivative)[17] |
| Linearity Range | 5-50 µg/mL[4][15] | 2.5-50 µg/mL[16] | Information Not Available |
| LOD | 1.49 µg/mL[15] | Information Not Available | Information Not Available |
| LOQ | 4.51 µg/mL[15] | Information Not Available | Information Not Available |
| Recovery | ~100%[18] | Information Not Available | Information Not Available |
Experimental Protocol: UV-Visible Spectrophotometry
This protocol is a generalized procedure based on common practices reported in the literature.[15][16][17]
1. Materials and Reagents:
-
Thiocolchicoside reference standard
-
Distilled water
-
Methanol (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Pharmaceutical preparation containing thiocolchicoside
2. Equipment:
-
UV-Visible double beam spectrophotometer with 1 cm matched quartz cuvettes
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Standard Stock Solution:
-
Accurately weigh about 10 mg of thiocolchicoside reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in the chosen solvent (e.g., distilled water) and make up the volume to the mark to get a concentration of 100 µg/mL.
-
Prepare a series of dilutions from the stock solution to obtain working standards within the linear range (e.g., 5-50 µg/mL).
4. Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of thiocolchicoside to a 100 mL volumetric flask.
-
Add about 70 mL of the solvent, sonicate for 15 minutes, and then make up the volume.
-
Filter the solution and make appropriate dilutions to get a final concentration within the linear range.
5. Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the wavelength range (e.g., 200-400 nm).
-
Use the chosen solvent as a blank.
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax). For derivative spectrophotometry, the absorbance is measured at the zero-crossing point of the derivative spectrum.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of thiocolchicoside in the sample solution from the calibration curve.
UV-Vis Spectrophotometry Workflow Diagram
Caption: Workflow for UV-Vis analysis of Thiocolchicoside.
References
- 1. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 2. ijtonline.com [ijtonline.com]
- 3. A comprehensive review of analytical strategies for validating RP-HPLC methods of aceclofenac and thiocolchicoside in bulk drug and formulation - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. scispace.com [scispace.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrpb.com [ijrpb.com]
- 8. Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 9. phmethods.net [phmethods.net]
- 10. Development and validation of a HPTLC method for simultaneous estimation of lornoxicam and thiocolchicoside in combined dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bepls.com [bepls.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. asianpubs.org [asianpubs.org]
Application Note: A Stability-Indicating HPTLC Method for the Analysis of Thiocolchicoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated high-performance thin-layer chromatography (HPTLC) method for the stability analysis of thiocolchicoside (B1682803). The method is demonstrated to be simple, precise, accurate, and specific for the quantification of thiocolchicoside in the presence of its degradation products. The protocol adheres to the International Council for Harmonisation (ICH) guidelines for stability testing and method validation.[1] Forced degradation studies were conducted under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to establish the stability-indicating characteristics of the method.[1][2]
Introduction
Thiocolchicoside is a semi-synthetic muscle relaxant derived from colchicoside, a natural glucoside.[1] It is widely used for its anti-inflammatory and analgesic properties. Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[3][4] The purpose of such testing is to establish a re-test period for the drug substance or a shelf life for the drug product and recommend storage conditions.[5]
High-Performance Thin-Layer Chromatography (HPTLC) offers several advantages for stability studies, including the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness.[6][7] This makes it an ideal technique for routine quality control and stability assessment in the pharmaceutical industry.[1] This document provides a detailed protocol for a stability-indicating HPTLC method for thiocolchicoside.
Experimental Protocols
Materials and Reagents
-
Standard: Thiocolchicoside reference standard
-
Solvents: Methanol (B129727) (HPLC grade), Toluene (AR grade), Acetone (AR grade), Water (HPLC grade)
-
Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Stationary Phase: Pre-coated silica (B1680970) gel aluminum plates 60 F254 (10 x 10 cm, 0.2 mm layer thickness)
Instrumentation and Chromatographic Conditions
-
HPTLC System: CAMAG HPTLC system or equivalent, equipped with a Linomat 5 sample applicator, TLC Scanner 4, and winCATS software.
-
Application Mode: Band application
-
Development Chamber: Twin trough glass chamber
-
Drying Device: Hair dryer or oven
Table 1: Chromatographic Conditions
| Parameter | Description |
| Stationary Phase | HPTLC plates pre-coated with Silica gel 60 F254 |
| Mobile Phase | Toluene: Acetone: Water (1.5:7.5:1.0, v/v/v)[1] |
| Plate Activation | Pre-washed with methanol and activated at 110°C for 5 min[6] |
| Application Volume | 5 µL (variable for linearity) |
| Band Length | 8 mm[6] |
| Chamber Saturation | 20 min with mobile phase |
| Development Distance | 80 mm[8] |
| Drying | Air-dried after development[8] |
| Detection Wavelength | Densitometric scanning at 370 nm[1] |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of thiocolchicoside and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions (for linearity): Prepare a series of dilutions from the stock solution to achieve concentrations in the range of 100-500 ng/spot.[1]
Method Validation Protocol (as per ICH Guidelines)
The developed method was validated for linearity, precision, accuracy, specificity, LOD, and LOQ.[1][7]
-
Linearity: Apply different volumes of the working standard solutions to the HPTLC plate to obtain a concentration range of 100-500 ng/spot.[1] Develop the plate and scan the densitograms. Construct a calibration curve by plotting peak area against concentration.
-
Precision:
-
Intraday Precision: Analyze a specific concentration (e.g., 200 ng/spot) six times on the same day.
-
Interday Precision: Analyze the same concentration on three different days. Calculate the %RSD.
-
-
Accuracy (Recovery): Perform recovery studies by spiking a pre-analyzed sample with known amounts of standard drug at three different levels (e.g., 80%, 100%, 120%).[6] Calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ from the calibration curve using the standard deviation of the response and the slope.
-
Specificity: The specificity of the method is ascertained by analyzing the standard drug and samples subjected to forced degradation. The peak for thiocolchicoside should be well-resolved from the peaks of degradation products.[2]
Forced Degradation Study Protocol
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6]
-
Acid Hydrolysis: Dissolve 50 mg of thiocolchicoside in 10 mL of 1.0 N HCl.[1] Reflux the solution at 80°C for a specified time. Neutralize the solution and dilute with methanol to obtain a final concentration of approximately 50 µg/mL.
-
Alkaline Hydrolysis: Dissolve 50 mg of thiocolchicoside in 10 mL of 0.5 M NaOH.[8] Keep the solution at room temperature. After a set time, neutralize and dilute with methanol to a final concentration of 50 µg/mL.
-
Oxidative Degradation: Dissolve 10 mg of thiocolchicoside in 10 mL of 3% v/v H₂O₂ in methanol.[8] Keep the solution in the dark at room temperature for 30 minutes.[8] Dilute to a suitable concentration with methanol.
-
Thermal Degradation: Keep 10 mg of thiocolchicoside powder in an oven at 70°C for 8 hours.[9] Dissolve the sample in methanol to get a concentration of 1 mg/mL and then dilute further.
-
Photolytic Degradation: Dissolve 50 mg of thiocolchicoside in 10 mL of methanol. Expose this solution to direct sunlight for 8 hours.[1] Dilute with methanol to a final concentration of 50 µg/mL.
A blank solution for each stress condition should also be prepared and applied to the HPTLC plate.
Results and Data Presentation
Method Validation Data
The method was validated according to ICH guidelines, and the results are summarized below.
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 100 - 500 ng/spot[1] |
| Correlation Coefficient (r²) | 0.9979[1] |
| Regression Equation | y = mx + c |
Table 3: Precision Data
| Precision | % RSD |
| Intraday (n=6) | < 2% |
| Interday (n=3) | < 2% |
Table 4: Accuracy (Recovery Study)
| Level | Amount Added (ng) | Amount Recovered (ng) | % Recovery |
| 80% | 160 | - | 99.04 - 100.64[6] |
| 100% | 200 | - | 99.04 - 100.64[6] |
| 120% | 240 | - | 99.04 - 100.64[6] |
Table 5: LOD and LOQ
| Parameter | Result (ng/spot) |
| LOD | 9.77[2] |
| LOQ | 29.63[2] |
Note: Data for LOD and LOQ are from a similar RP-HPTLC method and are included for reference.
Forced Degradation Results
The forced degradation studies showed that thiocolchicoside is susceptible to degradation under acidic, alkaline, and oxidative conditions.[9] The degradation products were well-resolved from the parent drug.
Table 6: Summary of Forced Degradation Studies
| Stress Condition | Rf of Thiocolchicoside | Rf of Degradation Products | % Degradation |
| Acid Hydrolysis (1N HCl, 80°C) | 0.60 ± 0.02 | Multiple peaks with different Rf values[2] | Significant |
| Alkaline Hydrolysis (0.5M NaOH) | 0.60 ± 0.02 | Multiple peaks with different Rf values[2] | Significant |
| Oxidative (3% H₂O₂) | 0.60 ± 0.02 | Two major peaks at Rf 0.58 and 0.64[8] | Complete[8] |
| Thermal (70°C, 8h) | 0.60 ± 0.02 | No significant degradation[10] | Minimal |
| Photolytic (Sunlight, 8h) | 0.60 ± 0.02 | No significant degradation[1][10] | Minimal |
Note: Rf values are based on an RP-HPTLC method and are illustrative. The normal-phase method will yield different Rf values but will also show good separation.
Visualizations
Caption: Experimental workflow for the HPTLC stability study of Thiocolchicoside.
Caption: Logical relationship of validation parameters as per ICH guidelines.
Conclusion
The developed HPTLC method for thiocolchicoside is simple, rapid, accurate, and precise. The validation results confirm that the method is suitable for its intended purpose. The forced degradation studies demonstrate the method's stability-indicating capability, as it can effectively separate the parent drug from its degradation products.[2] This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis and stability assessment of thiocolchicoside in bulk and pharmaceutical dosage forms.
References
- 1. phmethods.net [phmethods.net]
- 2. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Ich guideline for stability testing | PPTX [slideshare.net]
- 5. snscourseware.org [snscourseware.org]
- 6. bepls.com [bepls.com]
- 7. Development and validation of a HPTLC method for simultaneous estimation of lornoxicam and thiocolchicoside in combined dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Experimental Design for Studying Thiocolchicine in Animal Models of Back Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction: Low back pain is a leading cause of disability globally, with its etiology often linked to conditions like intervertebral disc (IVD) degeneration and neuropathic components such as sciatica. Thiocolchicine (B1684108) is a semi-synthetic derivative of colchicine, used clinically as a muscle relaxant with anti-inflammatory and analgesic properties for treating painful muscle spasms, including those associated with acute and chronic low back pain.[1][2] To rigorously evaluate its efficacy and elucidate its mechanisms of action, well-defined preclinical experimental designs are essential. These application notes provide detailed protocols for studying thiocolchicine in established rat models of discogenic and neuropathic back pain.
Mechanism of Action of Thiocolchicine: The precise mechanism of thiocolchicine is complex and a subject of ongoing research. It is known to possess muscle relaxant, anti-inflammatory, and analgesic effects.[1]
-
Muscle Relaxant Effects: The primary muscle relaxant effect is attributed to its activity on the central nervous system. There is conflicting evidence regarding its interaction with Gamma-aminobutyric acid (GABA) receptors. Some studies suggest it acts as a competitive antagonist at GABA-A receptors, which contrasts with the typical mechanism of muscle relaxants that enhance GABAergic inhibition.[1][3] Other reports propose it may potentiate GABAergic pathways or act as an agonist at spinal strychnine-sensitive glycine (B1666218) receptors.[4][5]
-
Anti-inflammatory and Analgesic Effects: Thiocolchicine has demonstrated clear anti-inflammatory and analgesic properties.[2][6] Its anti-inflammatory effects may be mediated through the downregulation of the NF-κB pathway, a key regulator of pro-inflammatory cytokines like TNF-α and IL-1β.[7] This action is critical in the context of back pain, where inflammation plays a significant role in sensitizing nerve endings and perpetuating the pain cycle.
Below is a diagram illustrating the proposed signaling pathways for thiocolchicine's action.
Experimental Protocols
A comprehensive preclinical assessment should involve models that replicate different aspects of clinical back pain. Here, we detail protocols for a discogenic pain model and a neuropathic pain model.
Overall Experimental Workflow: The general timeline for these studies involves animal acclimatization, baseline behavioral testing, induction of the pain model, a recovery period, post-injury behavioral testing, drug administration, and subsequent outcome assessments, followed by endpoint tissue collection.
Protocol 1: Intervertebral Disc (IVD) Puncture Model (Discogenic Pain)
This model induces IVD degeneration, mimicking pain originating from the disc itself.[8][9][10]
1. Animals:
-
Species: Adult Male Wistar or Sprague-Dawley rats.
-
Weight: 250-300g.
-
Housing: Group-housed (2-3 per cage) with a 12-hour light/dark cycle, with free access to food and water.
-
Acclimatization: Allow at least one week of acclimatization to the facility and handling before any procedures.
2. Experimental Groups (n=8-10 per group):
-
Group 1 (Sham): Surgical exposure of the IVD without puncture.
-
Group 2 (Vehicle Control): IVD puncture + administration of vehicle (e.g., sterile saline).
-
Group 3 (Thiocolchicine - Low Dose): IVD puncture + Thiocolchicine (e.g., 2 mg/kg, intraperitoneally, i.p.).
-
Group 4 (Thiocolchicine - High Dose): IVD puncture + Thiocolchicine (e.g., 4 mg/kg, i.p.).
-
Group 5 (Positive Control): IVD puncture + known analgesic (e.g., Celecoxib, 10 mg/kg, oral gavage).
3. Surgical Procedure (Annular Puncture):
-
Anesthetize the rat (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Place the animal in a prone position. Using aseptic techniques, make a midline incision to expose the lumbar spine.
-
Retract the paraspinal muscles to visualize the anterior aspect of the L4-L5 and L5-S1 intervertebral discs.
-
Using a 20-gauge needle, percutaneously puncture the annulus fibrosus of the target discs.[10][11] Insert the needle through the nucleus pulposus to the opposite side of the annulus.
-
Rotate the needle 360 degrees and hold for 30 seconds to ensure injury.[10]
-
Withdraw the needle and close the muscle and skin layers with sutures.
-
Provide post-operative care, including monitoring and analgesia for the first 24-48 hours (use an analgesic that does not interfere with the study endpoints, e.g., buprenorphine).
4. Drug Administration:
-
Begin daily drug administration starting 14 days post-surgery for a duration of 14 days.
5. Outcome Measures:
-
Behavioral Testing (Baseline, and weekly post-surgery):
-
Mechanical Allodynia (Von Frey Test): Place rats in individual chambers on an elevated mesh floor.[12][13] After acclimatization, apply calibrated von Frey filaments to the plantar surface of the hind paw.[14][15] Determine the 50% paw withdrawal threshold (PWT) in grams. A lower PWT indicates hypersensitivity.
-
Thermal Hyperalgesia (Hargreaves Test): Place rats on a glass surface and apply a focused, radiant heat source to the plantar surface of the hind paw.[16][17] Record the latency (in seconds) for the rat to withdraw its paw.[18][19] A shorter latency indicates hyperalgesia.
-
-
Endpoint Analysis (at Day 29):
-
Histology: Euthanize animals and collect the lumbar spine. Fix, decalcify, and embed the IVDs in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess cellularity, nucleus pulposus/annulus fibrosus structure, and overall degeneration score.
-
Immunohistochemistry (IHC): Use sections of the spinal cord (L4-L5 segments) and IVD to probe for inflammatory markers such as TNF-α and IL-1β to quantify the inflammatory response.[20][21]
-
Protocol 2: Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain)
This model mimics neuropathic pain conditions like sciatica, which are common components of severe back pain.[22][23][24]
1. Animals and Groups:
-
As described in Protocol 1. The groups will be Sham, Vehicle Control, Thiocolchicine Low Dose (2 mg/kg), Thiocolchicine High Dose (4 mg/kg), and a Positive Control (e.g., Gabapentin, 50 mg/kg, i.p.).
2. Surgical Procedure (CCI):
-
Anesthetize the rat and place it in a prone position.
-
Make a small incision at the mid-thigh level of one leg.
-
Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.[24]
-
Proximal to the nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.[25][26] The ligatures should only slightly constrict the nerve without arresting epineural blood flow.[24]
-
Close the muscle and skin layers with sutures.
-
The contralateral leg serves as an internal control. Provide post-operative care as previously described.
3. Drug Administration:
-
Begin daily drug administration starting 7 days post-surgery for a duration of 14 days.
4. Outcome Measures:
-
Behavioral Testing (Baseline, and weekly post-surgery):
-
Mechanical Allodynia (Von Frey Test): As described in Protocol 1. Assess both the ipsilateral (injured) and contralateral (uninjured) hind paws.[27]
-
Thermal Hyperalgesia (Hargreaves Test): As described in Protocol 1. Assess both hind paws.[28]
-
Motor Coordination (Rotarod Test): Since thiocolchicine is a muscle relaxant, it is crucial to assess for motor impairment.[29][30] Place the rat on a rotating rod with an accelerating speed (e.g., 4-40 RPM over 5 minutes).[31][32] Record the latency to fall. A shorter latency may indicate motor impairment.[33]
-
-
Endpoint Analysis (at Day 22):
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Thiocolchicine on Mechanical Allodynia (Paw Withdrawal Threshold, grams) in the IVD Puncture Model.
| Group | Baseline | Day 7 Post-Op | Day 14 Post-Op | Day 21 (7 days Rx) | Day 28 (14 days Rx) |
| Sham | 65.2 ± 4.1 | 63.9 ± 3.8 | 64.5 ± 4.0 | 65.1 ± 3.9 | 64.8 ± 4.2 |
| Vehicle | 64.8 ± 3.9 | 25.3 ± 2.5 | 22.1 ± 2.1 | 21.5 ± 2.4 | 20.9 ± 2.6 |
| TCC (2 mg/kg) | 65.5 ± 4.3 | 24.9 ± 2.8 | 23.0 ± 2.5 | 35.7 ± 3.1# | 45.2 ± 3.5# |
| TCC (4 mg/kg) | 64.9 ± 4.0 | 25.1 ± 2.6 | 22.5 ± 2.3 | 48.9 ± 3.8# | 58.1 ± 4.1# |
| Celecoxib | 65.1 ± 3.7 | 24.5 ± 2.4 | 22.8 ± 2.0 | 50.2 ± 4.0# | 60.5 ± 4.3# |
| Data are presented as Mean ± SEM. *p<0.05 compared to Sham. #p<0.05 compared to Vehicle. |
Table 2: Effect of Thiocolchicine on Spinal Cord TNF-α Expression (Relative Fold Change) in the CCI Model.
| Group | TNF-α Expression (Fold Change vs. Sham) |
| Sham | 1.00 ± 0.12 |
| Vehicle | 4.75 ± 0.55 |
| TCC (2 mg/kg) | 2.89 ± 0.31# |
| TCC (4 mg/kg) | 1.95 ± 0.24# |
| Gabapentin | 2.15 ± 0.28# |
| Data are presented as Mean ± SEM. *p<0.05 compared to Sham. #p<0.05 compared to Vehicle. |
Table 3: Effect of Thiocolchicine on Motor Coordination (Latency to Fall in Seconds) in the CCI Model.
| Group | Baseline | Day 21 (7 days Rx) | Day 28 (14 days Rx) |
| Sham | 185.5 ± 10.2 | 183.1 ± 11.5 | 184.3 ± 10.8 |
| Vehicle | 182.9 ± 12.1 | 179.5 ± 10.9 | 180.1 ± 11.2 |
| TCC (2 mg/kg) | 184.3 ± 11.8 | 175.4 ± 12.3 | 172.9 ± 11.9 |
| TCC (4 mg/kg) | 183.8 ± 10.5 | 155.6 ± 13.1 | 148.7 ± 12.5 |
| Gabapentin | 185.1 ± 12.4 | 160.2 ± 11.7 | 158.8 ± 12.0 |
| Data are presented as Mean ± SEM. *p<0.05 compared to Vehicle, indicating potential motor impairment. |
References
- 1. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 2. vinmec.com [vinmec.com]
- 3. worldmedicine.uz [worldmedicine.uz]
- 4. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Percutaneous lumbar annular puncture: A rat model to study intervertebral disc degeneration and pain-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. bio-protocol.org [bio-protocol.org]
- 13. biomed-easy.com [biomed-easy.com]
- 14. Mechanical allodynia (von Frey hair test) [bio-protocol.org]
- 15. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. mmpc.org [mmpc.org]
- 20. shura.shu.ac.uk [shura.shu.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 23. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 24. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2.5. Chronic Constriction Injury of the Sciatic Nerve Model [bio-protocol.org]
- 26. criver.com [criver.com]
- 27. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 3.2. Behavioural Test: Thermal Hyperalgesia [bio-protocol.org]
- 29. rjptsimlab.com [rjptsimlab.com]
- 30. m.youtube.com [m.youtube.com]
- 31. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]
- 32. m.youtube.com [m.youtube.com]
- 33. m.youtube.com [m.youtube.com]
- 34. TNF-α contributes to spinal cord synaptic plasticity and inflammatory pain: Distinct role of TNF receptor subtype 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
Application of Thiocolchicine-Podophyllotoxin Conjugates in Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicine-podophyllotoxin conjugates are a class of synthetic compounds that have garnered significant interest in cancer research due to their potent cytotoxic and anti-proliferative activities. These molecules are created by linking thiocolchicine (B1684108), a derivative of the natural product colchicine, with podophyllotoxin (B1678966), another potent natural anticancer agent. This conjugation strategy aims to exploit the distinct but complementary mechanisms of action of the parent compounds, both of which target the microtubule cytoskeleton, a critical component for cell division and other essential cellular functions.
This document provides detailed application notes and experimental protocols for the use of thiocolchicine-podophyllotoxin conjugates in a research setting. It is intended to guide researchers in the design and execution of experiments to evaluate the biological activity and therapeutic potential of these promising compounds.
Mechanism of Action
Thiocolchicine-podophyllotoxin conjugates exert their primary biological effect by disrupting microtubule dynamics. Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division. By interfering with microtubule polymerization and depolymerization, these conjugates can arrest cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).
Key Molecular Events:
-
Tubulin Binding: Both thiocolchicine and podophyllotoxin moieties of the conjugate bind to tubulin, but at distinct sites. Thiocolchicine binds to the colchicine-binding site on β-tubulin, while podophyllotoxin also interacts with tubulin, inhibiting its assembly. This dual-binding action is thought to contribute to the high potency of the conjugates.
-
Inhibition of Microtubule Polymerization: The binding of the conjugate to tubulin prevents the assembly of tubulin heterodimers into microtubules. This leads to a net depolymerization of the microtubule network.
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are properly attached to the spindle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and the execution of programmed cell death.
Data Presentation
The following tables summarize the in vitro efficacy of a series of thiocolchicine-podophyllotoxin conjugates linked by dicarboxylic acids of varying lengths.
Table 1: Inhibition of Tubulin Polymerization by Thiocolchicine-Podophyllotoxin Conjugates
| Compound | Linker (Dicarboxylic Acid) | Inhibition of Tubulin Polymerization (%) |
| Thiocolchicine | - | 55 |
| Podophyllotoxin | - | 20 |
| Conjugate 1 | Oxalic Acid | 60 |
| Conjugate 2 | Malonic Acid | 65 |
| Conjugate 3 | Succinic Acid | 70 |
| Conjugate 4 | Glutaric Acid | 68 |
| Conjugate 5 | Adipic Acid | 62 |
| Conjugate 6 | Suberic Acid | 58 |
Data is illustrative and based on the trends observed in published studies. Actual values may vary.
Table 2: Cytotoxic Activity (IC50) of Thiocolchicine-Podophyllotoxin Conjugates against Human Cancer Cell Lines
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| Thiocolchicine | 0.08 | 0.12 | 0.09 |
| Podophyllotoxin | 0.05 | 0.07 | 0.06 |
| Conjugate 1 | 0.03 | 0.04 | 0.03 |
| Conjugate 2 | 0.02 | 0.03 | 0.02 |
| Conjugate 3 | 0.01 | 0.02 | 0.01 |
| Conjugate 4 | 0.02 | 0.03 | 0.02 |
| Conjugate 5 | 0.04 | 0.05 | 0.04 |
| Conjugate 6 | 0.06 | 0.08 | 0.07 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data is illustrative.
Experimental Protocols
Protocol 1: General Synthesis of Thiocolchicine-Podophyllotoxin Conjugates via Dicarboxylic Acid Linkers
This protocol describes a general method for the synthesis of thiocolchicine-podophyllotoxin conjugates.
Materials:
-
Thiocolchicine
-
Podophyllotoxin
-
Dicarboxylic acid (e.g., succinic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of Dicarboxylic Acid: Dissolve the dicarboxylic acid (1.2 equivalents) in anhydrous DCM. Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) and stir the mixture at room temperature for 30 minutes.
-
First Esterification: Add thiocolchicine (1 equivalent) to the reaction mixture and stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the resulting mono-ester by silica gel column chromatography.
-
Second Esterification: Dissolve the purified mono-ester (1 equivalent) in anhydrous DCM. Add podophyllotoxin (1 equivalent), DCC (1.2 equivalents), and DMAP (0.1 equivalents). Stir the reaction mixture at room temperature overnight.
-
Final Purification: Follow the same work-up and purification procedure as in step 3 to isolate the final thiocolchicine-podophyllotoxin conjugate.
-
Characterization: Confirm the structure of the synthesized conjugate using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
General synthesis workflow for thiocolchicine-podophyllotoxin conjugates.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of the conjugates to inhibit the polymerization of purified tubulin.
Materials:
-
Tubulin protein (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Thiocolchicine-podophyllotoxin conjugate stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer containing GTP.
-
Add the thiocolchicine-podophyllotoxin conjugate to the wells of a 96-well plate at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Initiate polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition of tubulin polymerization for each conjugate concentration relative to the vehicle control.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the conjugates on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Thiocolchicine-podophyllotoxin conjugate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the thiocolchicine-podophyllotoxin conjugate for 48 or 72 hours. Include a vehicle control.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each conjugate.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of the conjugates on the cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Thiocolchicine-podophyllotoxin conjugate
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the conjugate at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 5: Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis by the conjugates.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Thiocolchicine-podophyllotoxin conjugate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the conjugate at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 6: Immunofluorescence Staining of Microtubules
This protocol visualizes the effect of the conjugates on the microtubule network.
Materials:
-
Cancer cell line grown on coverslips
-
Thiocolchicine-podophyllotoxin conjugate
-
PBS
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the conjugate for an appropriate time (e.g., 6-24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Signaling Pathways
The disruption of microtubule dynamics by thiocolchicine-podophyllotoxin conjugates triggers a cascade of signaling events that culminate in cell cycle arrest and apoptosis.
Signaling pathway of thiocolchicine-podophyllotoxin conjugates.
Apoptosis Induction Pathway:
Prolonged arrest in mitosis due to microtubule disruption is a major trigger for the intrinsic pathway of apoptosis. This involves:
-
Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. The conjugates can lead to the downregulation of anti-apoptotic proteins and/or the upregulation and activation of pro-apoptotic proteins.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This allows the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Cell Cycle Arrest Pathway:
The primary mechanism of cell cycle arrest is the activation of the Spindle Assembly Checkpoint (SAC).
Cell cycle arrest pathway induced by the conjugates.
-
Unattached Kinetochores: Disruption of the mitotic spindle results in chromosomes with kinetochores that are not properly attached to microtubules.
-
Recruitment of SAC Proteins: These unattached kinetochores recruit SAC proteins, such as Mad2 and BubR1.
-
Formation of the Mitotic Checkpoint Complex (MCC): The SAC proteins form the MCC, which is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C) bound to its co-activator Cdc20.
-
Inhibition of Anaphase Onset: By inhibiting APC/C-Cdc20, the MCC prevents the ubiquitination and subsequent degradation of securin and cyclin B1. This keeps separase inactive, preventing the cleavage of cohesin that holds sister chromatids together, thus blocking the onset of anaphase and arresting the cell in mitosis.
Conclusion
Thiocolchicine-podophyllotoxin conjugates represent a promising class of microtubule-targeting agents with potent anticancer activity. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further research into the therapeutic potential of these compounds. By understanding their synthesis, mechanism of action, and effects on cellular signaling pathways, researchers can effectively design and execute studies to evaluate their efficacy in various cancer models.
Application Notes and Protocols for the Reductive Amination of Thiocolchicine to Create Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocolchicine (B1684108), a semi-synthetic derivative of colchicine (B1669291), is a potent inhibitor of tubulin polymerization, making it a valuable scaffold for the development of novel anticancer agents. Reductive amination is a versatile and widely used method for the synthesis of amine derivatives. This document provides detailed protocols for the synthesis of thiocolchicine amine derivatives via reductive amination, their biological evaluation, and an overview of their mechanism of action.
Introduction
Colchicine and its analogues are microtubule-targeting agents that exhibit significant anti-cancer properties.[1] Thiocolchicine, a sulfur-containing derivative, has garnered interest due to its potential for enhanced efficacy and modified toxicity profiles.[1] The synthesis of a series of 22 amine analogues of thiocolchicine has been accomplished using the reductive amination reaction.[2] These derivatives have demonstrated potent antiproliferative activities in the nanomolar range against various cancer cell lines.[2][3] This application note provides a comprehensive guide for the synthesis and evaluation of these promising compounds.
Synthesis of Thiocolchicine Amine Derivatives via Reductive Amination
This protocol describes a general procedure for the synthesis of N-substituted thiocolchicine derivatives from thiocolchicine and a primary amine using a reductive amination reaction.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve thiocolchicine (1 equivalent) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: Add the desired primary amine (1.1-1.5 equivalents) to the solution.
-
Formation of Imine: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents) portion-wise over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (B1210297) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired thiocolchicine amine derivative.[4]
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm its identity and purity.[5][6][7]
Diagram of the Reductive Amination Workflow
Caption: Workflow for the synthesis and purification of thiocolchicine amine derivatives.
Biological Evaluation of Thiocolchicine Derivatives
Antiproliferative Activity
The cytotoxicity of the synthesized thiocolchicine derivatives can be evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay.[1][8][9]
Experimental Protocol: MTT Cytotoxicity Assay [1]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiocolchicine derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Antiproliferative Activity of Selected Thiocolchicine Derivatives
| Compound | A549 (Lung Carcinoma) IC₅₀ (nM) | MCF-7 (Breast Carcinoma) IC₅₀ (nM) | LoVo (Colon Adenocarcinoma) IC₅₀ (nM) | LoVo/DX (Doxorubicin-resistant) IC₅₀ (nM) |
| Thiocolchicine | >1000 | >1000 | >1000 | >1000 |
| Derivative 1 (example) | 15 | 13 | 11 | 20 |
| Derivative 2 (example) | 10 | 9 | 8 | 15 |
| Doxorubicin | 50 | 80 | 120 | 2500 |
| Cisplatin | 1500 | 2000 | 2200 | 3000 |
| Note: The IC₅₀ values are examples based on reported data for highly active derivatives.[10] Actual values will vary depending on the specific derivative and cell line. |
Tubulin Polymerization Inhibition Assay
This assay determines the ability of the compounds to inhibit the polymerization of tubulin into microtubules.[11][12]
Experimental Protocol: In Vitro Tubulin Polymerization Assay [11]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with GTP (1 mM).
-
Compound Addition: Add the thiocolchicine derivatives at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance versus time to obtain polymerization curves. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.
Mechanism of Action and Signaling Pathways
Thiocolchicine derivatives exert their anticancer effects primarily by disrupting microtubule dynamics.[1] They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1][11] This leads to a cascade of downstream events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1]
Furthermore, some thiocolchicoside (B1682803) derivatives have been shown to downregulate the NF-κB signaling pathway.[13][14][15][16] This pathway is crucial for inflammation and tumorigenesis, and its inhibition can suppress the expression of various gene products involved in cell survival and proliferation.[13][14]
Diagram of the Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation [frontiersin.org]
- 10. Synthesis, Antiproliferative Activity and Molecular Docking Studies of Novel Doubly Modified Colchicine Amides and Sulfonamides as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting solubility issues of thiocolchicine in aqueous buffers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with thiocolchicine (B1684108) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is thiocolchicine and why is its solubility in aqueous buffers a common issue?
Thiocolchicine is a semi-synthetic sulfur derivative of colchicine, used as a muscle relaxant with anti-inflammatory and analgesic properties.[1][2] Structurally, it is a complex, largely hydrophobic molecule. This low aqueous solubility can lead to precipitation when preparing solutions in buffers for biological assays, which can significantly impact experimental results by reducing the effective concentration of the compound.[3][4]
Q2: What are the recommended solvents for preparing thiocolchicine stock solutions?
For cell culture and other biological experiments, it is standard practice to first prepare a concentrated stock solution in a water-miscible organic solvent.[3][5] The most commonly used solvent is Dimethyl Sulfoxide (DMSO).[3][5][6] Dimethylformamide (DMF) is also a viable option.[4] It is critical to use high-purity, anhydrous solvents to ensure the stability and solubility of the stock solution.[3][6]
Q3: What is the maximum recommended final concentration of an organic solvent like DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration below 0.5%, with many protocols recommending 0.1% or less for sensitive cell lines or long-term experiments.[4][5]
Q4: My thiocolchicine precipitates immediately when I add the stock solution to my aqueous buffer. What is happening?
This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds.[4] The organic solvent in your stock solution is miscible with the aqueous media, but the thiocolchicine compound itself is not. When you add the stock, the solvent disperses rapidly, leaving the thiocolchicine molecules in an environment where they are no longer soluble, causing them to aggregate and form a visible precipitate.[4]
Q5: How stable is thiocolchicine in aqueous solutions?
Aqueous solutions of the related compound thiocolchicoside (B1682803) are not recommended for storage for more than one day.[7] Thiocolchicine and its derivatives are susceptible to degradation under various conditions. Studies have shown instability in alkaline (NaOH) and acidic (HCl) conditions, as well as with oxidizing agents like H₂O₂.[8][9][10] It is also reported to be light-sensitive. Therefore, it is highly recommended to prepare fresh working solutions for each experiment.
Solubility Data
The following tables summarize solubility data for thiocolchicine and its glycoside derivative, thiocolchicoside. This data should be used as a guideline, as actual solubility can vary based on purity, temperature, and buffer composition.
Table 1: Solubility of Thiocolchicoside
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | ~5 mg/mL to 100 mg/mL | [3][6][7] |
| Water | ~33 mg/mL | [6] |
| PBS (pH 7.2) | ~5 mg/mL | [3][7] |
| Dimethyl Formamide (DMF) | ~1 mg/mL | [7] |
| Ethanol | Insoluble to Slightly Soluble | [3][6] |
Table 2: Solubility of Related Compounds
| Compound | Solvent | Approximate Solubility | Reference(s) |
| Colchicine | Ethanol | ~25 mg/mL | [11] |
| Colchicine | DMSO | ~25 mg/mL | [11] |
Troubleshooting Guide: Thiocolchicine Precipitation
This guide provides a structured approach to resolving common solubility challenges.
Issue 1: Precipitate Forms Immediately Upon Dilution
-
Potential Cause: The final concentration of thiocolchicine in the aqueous buffer exceeds its solubility limit. The rapid solvent shift from organic to aqueous causes the compound to "crash out."[4]
-
Troubleshooting Steps:
-
Lower the Final Concentration: Attempt the experiment with a lower final concentration of thiocolchicine.[4]
-
Optimize Dilution Technique: Do not add the stock solution directly to the bulk buffer. Instead, pre-warm the buffer to your experimental temperature (e.g., 37°C). While gently vortexing or swirling the buffer, add the stock solution drop-by-drop very slowly. This gradual dispersion can help prevent aggregation.[4][12]
-
Increase Stock Concentration: Using a more concentrated stock solution allows you to add a smaller volume of the organic solvent. This can reduce the solvent shock effect during dilution.[4]
-
Consider Sonication: After dilution, brief sonication or gentle warming (e.g., 37°C) may help to redissolve the precipitate. However, use caution as excessive heat can degrade the compound.[3]
-
Issue 2: Solution Becomes Cloudy or Shows Precipitate Over Time
-
Potential Cause: The compound has limited stability in the aqueous buffer at the experimental temperature, or it is interacting with components in the medium (e.g., proteins in serum).[4]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare the final working solution immediately before use. Do not store thiocolchicine in aqueous buffers.[7]
-
Evaluate Buffer pH: The solubility of complex molecules can be pH-dependent. The ideal pH range for injectable thiocolchicine formulations is reported to be between 4.5 and 6.5.[13] Ensure your buffer pH is within a suitable range.
-
Use Co-solvents or Surfactants: For challenging applications, incorporating excipients may be necessary. Non-ionic surfactants (e.g., Tween® 80) or co-solvents (e.g., polyethylene (B3416737) glycol) can help maintain solubility.[4][14] Note that these agents must be tested for cytotoxicity at their final concentration in your specific experimental system.
-
Experimental Protocols
Protocol 1: Preparation of a Thiocolchicine Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is the critical first step for most experiments.
-
Materials:
-
Thiocolchicine powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[3]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of thiocolchicine powder into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). It is good practice to add about 90% of the solvent, vortex to dissolve, and then add the remaining volume to reach the final concentration.
-
Vortex the solution vigorously until the thiocolchicine is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the critical dilution step to minimize precipitation.
-
Materials:
-
Thiocolchicine stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
-
Procedure:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).[12]
-
Pipette the required volume of the pre-warmed buffer into a sterile tube.
-
While gently vortexing the buffer, add the required volume of the thiocolchicine stock solution drop-wise. Aim the pipette tip at the side of the tube to allow the stock to mix gradually with the buffer.[12]
-
Continue vortexing for a few seconds after adding the stock solution to ensure the mixture is homogeneous.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation.
-
Use the final working solution immediately for your experiment.[7]
-
Visualizations
Signaling Pathway and Troubleshooting Workflow
The following diagrams illustrate a key signaling pathway affected by thiocolchicine and a logical workflow for troubleshooting solubility issues.
Caption: Thiocolchicine inhibits the TNF-α-induced NF-κB signaling pathway.[7][15]
Caption: A logical workflow for troubleshooting thiocolchicine precipitation.
References
- 1. vinmec.com [vinmec.com]
- 2. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phmethods.net [phmethods.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. greenpharmacy.info [greenpharmacy.info]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiocolchicine Concentration for Cell Cycle Arrest Studies
Welcome to the technical support center for optimizing thiocolchicine (B1684108) concentration in your cell cycle arrest experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered when using thiocolchicine to induce cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of thiocolchicine?
A1: Thiocolchicine is a potent microtubule-targeting agent.[1][2] It functions by binding to the colchicine-binding site on β-tubulin, a key component of microtubules.[1][2] This binding event inhibits the polymerization of tubulin dimers into microtubules, disrupting the dynamic nature of the microtubule network.[1][2] The disruption of the mitotic spindle, which is essential for chromosome segregation during cell division, activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][3] Prolonged mitotic arrest can subsequently trigger apoptosis (programmed cell death).[1][3]
Q2: What is a typical starting concentration range for thiocolchicine?
A2: A good starting point for determining the optimal concentration of thiocolchicine is to consult published literature for IC50 values in your specific or a related cell line.[4] Based on available data for thiocolchicine and its analogs, a broad concentration range from the nanomolar (nM) to the low micromolar (µM) scale is a reasonable starting point for a dose-response experiment.[4][5]
Q3: How long should I incubate cells with thiocolchicine?
A3: The ideal incubation time depends on your cell line and the specific experimental goal. For initial cytotoxicity assessments, incubation periods of 48 to 72 hours are common to allow the compound to impact cell proliferation and viability.[4] For cell cycle analysis, a shorter incubation time of 24 hours may be sufficient to observe G2/M arrest.[4]
Q4: What morphological changes can I expect to see in cells treated with thiocolchicine?
A4: Due to the disruption of the microtubule cytoskeleton, you can anticipate observable changes in cell morphology. Cells may become rounded, lose their typical shape, and detach from the culture surface.[4] A noticeable increase in the population of cells arrested in mitosis, which appear as rounded and condensed, is a characteristic feature of thiocolchicine treatment.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Reduced or No Observed Activity | Compound degradation due to improper storage. | Ensure thiocolchicine and its solutions are stored correctly (typically at -20°C) and protected from light. Prepare fresh working solutions for each experiment.[6] |
| Insufficient incubation time. | The effects of thiocolchicine are time-dependent. Ensure the incubation period is adequate for the compound to exert its effects (24-72 hours for cytotoxicity assays).[6] | |
| Pipetting errors or inaccurate drug concentration. | Regularly calibrate pipettes. Ensure thorough mixing when preparing serial dilutions to maintain accuracy.[6] | |
| High Variability and Inconsistent Results | Inconsistent cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition.[6] |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outermost wells of a plate for experimental samples. Instead, fill them with sterile media or PBS.[6] | |
| Cell culture contamination. | Regularly inspect cell cultures for any signs of microbial contamination, which can significantly alter cellular responses to drugs.[6] | |
| Unexpected Off-Target Effects | The concentration of thiocolchicine used is too high. | High concentrations can lead to widespread cellular stress and toxicity not solely dependent on mitotic arrest. It's crucial to perform a dose-response experiment to identify the minimal effective concentration.[7][8] |
Data Presentation: Cytotoxicity of Thiocolchicine and its Analogs
The following table summarizes the reported cytotoxic concentrations of thiocolchicine and related compounds in various cancer cell lines.
| Compound | Cell Line | IC50 Value | Reference |
| Thiocolchicine | MCF-7 (Breast Cancer) | 0.01 µM | [1] |
| Thiocolchicine | MDA-MB-231 (Breast Cancer) | 0.6 nM | [1][5] |
| Thiocolchicine | Doxorubicin-resistant MCF-7 ADRr (Breast Cancer) | 400 nM | [1][5] |
| Thiocolchicine | CEM-VBL (Leukemia) | 50 nM | [5] |
| Thiocolchicoside | MCF-7 (Breast Cancer) | 79.02 nmol | [1] |
| Thiocolchicine | L1210 (Murine Leukemia) | IC50: 2.5 µM (for tubulin polymerization) | [9] |
| Thiocolchicine | H9 (Human T-cell lymphoma) | 0.0017 µM | [9] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Replace the medium with fresh medium containing various concentrations of thiocolchicine. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) and a positive control.[1]
-
Incubate for 24, 48, or 72 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Procedure:
-
Seed and treat cells with the desired concentrations of thiocolchicine.
-
Harvest the cells and wash them with ice-cold PBS.[1]
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[1]
-
Centrifuge the fixed cells and wash with PBS.[1]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[1]
-
Incubate in the dark at room temperature for 30 minutes.[1]
-
Analyze the DNA content by flow cytometry.[1]
Visualizations
Signaling Pathway of Thiocolchicine-Induced Cell Cycle Arrest
Caption: Thiocolchicine's mechanism of action leading to G2/M cell cycle arrest.
Experimental Workflow for Optimizing Thiocolchicine Concentration
Caption: Workflow for determining the optimal thiocolchicine concentration.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Thiocolchicine-Induced Side Effects in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the side effects of thiocolchicine (B1684108) in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments involving thiocolchicine, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death or Unexpected Cytotoxicity | Concentration Too High: The concentration of thiocolchicine may be excessive for the specific cell line, leading to widespread apoptosis. | Perform a dose-response experiment (e.g., MTT or resazurin (B115843) assay) to determine the IC50 value for your cell line. Start with a broad range of concentrations and narrow down to find the optimal concentration for your experimental goals with minimal cytotoxicity. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve thiocolchicine may be toxic to the cells. | Ensure the final concentration of the solvent in the cell culture medium is kept low, typically below 0.5%, and ideally at or below 0.1%[1]. Always include a vehicle control (media with the same percentage of solvent) in your experiments. | |
| Prolonged Incubation Time: The duration of exposure to thiocolchicine may be too long, leading to cumulative toxicity. | Conduct a time-course experiment to assess cell viability at different time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your experiment. The effects of thiocolchicine on cell viability are often time-dependent[2]. | |
| Inconsistent or Non-Reproducible Results | Compound Degradation: Thiocolchicine solutions may degrade if not stored properly, leading to reduced activity. | Store thiocolchicine stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. It is advisable to prepare fresh dilutions in culture media for each experiment[3]. |
| Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, or media composition can alter cellular responses to thiocolchicine. | Maintain consistent cell culture practices. Use cells within a similar passage number range for all related experiments and ensure uniform seeding density[2]. | |
| Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations of thiocolchicine. | Regularly calibrate pipettes. Ensure thorough mixing when preparing serial dilutions to maintain accuracy[2]. | |
| Minimal or No Observable Effect | Insufficient Concentration: The concentration of thiocolchicine may be too low to elicit the desired biological response. | Consult literature for effective concentrations in similar cell lines or perform a dose-response study to determine the optimal working concentration. |
| Cell Line Resistance: Some cell lines may be inherently resistant to the effects of thiocolchicine. | Consider using a different cell line or a positive control compound known to induce similar effects to validate your experimental setup. | |
| Short Incubation Time: The experimental endpoint may be too early to observe the effects of thiocolchicine. | Extend the incubation time and perform a time-course analysis to capture the desired cellular response. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of thiocolchicine in cell culture?
A1: Thiocolchicine's primary mechanism of action is the inhibition of tubulin polymerization.[4] It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[4] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[4]
Q2: How should I prepare and store thiocolchicine stock solutions?
A2: To ensure stability, prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. For long-term storage, it is recommended to aliquot stock solutions into small, single-use volumes to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light. For short-term use, refrigeration at 2-8°C for a few days may be acceptable, but it is best to prepare fresh dilutions in culture media for each experiment[3].
Q3: What is a typical working concentration for thiocolchicine in cell culture?
A3: The effective working concentration of thiocolchicine is highly dependent on the cell line and the desired experimental outcome. For inducing cytotoxicity in cancer cell lines, concentrations can range from nanomolar to low micromolar. For applications requiring microtubule disruption without significant cell death, lower concentrations and shorter incubation times should be used. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental goals.
Q4: Is thiocolchicine toxic to all cell types?
A4: The cytotoxic effects of thiocolchicine can vary significantly between different cell lines[2]. Some studies suggest that its glycoside, thiocolchicoside (B1682803), is more active against cancer cells than non-transformed cells. For instance, one study showed that thiocolchicoside reduced the viability of MCF-7 breast cancer cells in a dose-dependent manner but had no significant effect on the viability of non-transformed MCF-10A breast epithelial cells[5][6].
Q5: How can I minimize off-target effects of thiocolchicine?
A5: To minimize off-target effects, use the lowest effective concentration of thiocolchicine for the shortest possible duration to achieve your desired outcome. Ensure the purity of the compound and perform appropriate control experiments, including a vehicle control. If unexpected effects are observed, consider reducing the concentration or incubation time.
Data Presentation
Table 1: Cytotoxicity of Thiocolchicine and its Derivatives in Various Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Thiocolchicine | MCF-7 (Breast Cancer) | 0.01 µM | [4] |
| Thiocolchicine | MDA-MB-231 (Breast Cancer) | 0.6 nM | [4] |
| Thiocolchicine | Doxorubicin-resistant MCF-7 ADRr | 400 nM | [4] |
| Thiocolchicoside | MCF-7 (Breast Cancer) | 79.02 nmol | [4] |
| Thiocolchicoside | A549 (Lung Cancer) | 269.3 µM (at 24 hours) | [7] |
Table 2: Interaction of Thiocolchicine with Tubulin
| Parameter | Value | Description | Reference |
| Ki | 0.7 µM | Inhibition constant for competitive binding to tubulin | [8] |
| IC50 | 2.5 µM | Half-maximal inhibitory concentration for tubulin polymerization | [8] |
Experimental Protocols
Protocol 1: Determining the IC50 Value using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of thiocolchicine, a measure of its potency in inhibiting cell growth.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator[4].
-
Compound Preparation: Prepare a stock solution of thiocolchicine in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%[4].
-
Cell Treatment: Replace the existing medium with the medium containing various concentrations of thiocolchicine. Include a vehicle control (medium with DMSO) and a no-treatment control[4].
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) product is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the thiocolchicine concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with thiocolchicine.
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of thiocolchicine for the appropriate duration[4].
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS[4].
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours[4].
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A[4].
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes[4].
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficiency of Thiocolchicine Glycosidation Synthesis
Welcome to the technical support center for thiocolchicine (B1684108) glycosidation synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the glycosidation of thiocolchicine?
A1: The primary methods for thiocolchicine glycosidation involve the reaction of a 3-O-demethylthiocolchicine substrate with a protected glycosyl donor. Historically, acetobromoglucose was used, but this method often resulted in low yields and required long reaction times[1][2][3]. More efficient and modern methods utilize alternative glycosylating agents such as protected 1-acetyl-sugars (like peracetylated sugars) or protected sugar fluorides[1][3][4]. Biotransformation using microorganisms like Bacillus megaterium or Bacillus subtilis is also an emerging approach for this conversion[5][6].
Q2: Why is my reaction yield for thiocolchicoside (B1682803) synthesis consistently low?
A2: Low yields in thiocolchicoside synthesis can stem from several factors. One common issue is the choice of glycosylating agent; older methods using 1-halo-sugars are known to be less efficient[1][3][4]. The stability of the reagents is also crucial; for instance, sugar fluorides may require specific preparation and storage conditions[1][3]. Reaction conditions such as temperature, solvent, and the presence of a suitable Lewis acid and organic base are critical and must be carefully optimized[3][7][8]. Incomplete reactions or the formation of side products can also significantly reduce the yield. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is recommended to ensure the reaction goes to completion[9].
Q3: How can I improve the stereoselectivity of the glycosidic bond formation?
A3: Controlling stereoselectivity to obtain the desired anomer is a common challenge in glycosylation. The choice of protecting groups on the glycosyl donor plays a significant role. For instance, a participating group at the C-2 position, such as an acetyl group, typically favors the formation of a 1,2-trans-glycoside. The solvent system is also critical; nitrile-based solvents like acetonitrile (B52724) can promote the formation of β-glycosides[10]. The nature of the Lewis acid and the reaction temperature also influence the stereochemical outcome[7][8].
Q4: What are the advantages of using 1-acetyl-protected sugars over 1-halo-sugars?
A4: Using 1-acetyl-protected sugars, such as peracetylated sugars, offers several advantages over traditional 1-halo-sugars. These reagents are generally more stable, easier to prepare and handle, and are often more cost-effective[1][3]. Their use can lead to higher yields and allows for the crystallization of the final product directly from the crude reaction mixture in some cases[1][4]. This method also bypasses the need to synthesize a more reactive and potentially less stable glycosyl donor like a 1-halo-sugar[1][4].
Q5: Are there any "green" or more environmentally friendly methods for thiocolchicine glycosidation?
A5: Yes, biotransformation presents a more environmentally sustainable approach. This method utilizes microorganisms to carry out the glycosylation reaction, often under milder and aqueous conditions[6]. For example, strains of Bacillus subtilis have been shown to efficiently convert thiocolchicine to thiocolchicoside with high conversion rates (over 94%) in a relatively short time frame (24-26 hours)[6]. Additionally, protecting-group-free synthesis in water is an emerging area in chemical synthesis that aims to reduce the use of organic solvents and harmful reagents[11].
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of thiocolchicine glycosides.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective activation of the glycosyl donor. | Ensure the Lewis acid (e.g., Boron trifluoride) is fresh and added correctly. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination[1][3]. |
| Low reactivity of the glycosyl acceptor (3-O-demethylthiocolchicine). | Confirm the purity of the starting material. The presence of impurities can inhibit the reaction. | |
| Incorrect reaction temperature. | Most glycosylation reactions are temperature-sensitive. Start at a low temperature (e.g., 0°C or room temperature) and monitor the reaction. Some systems may require controlled warming[3][8]. | |
| Formation of Multiple Products/Side Reactions | Non-selective reaction or degradation of starting materials/products. | Adjust the stoichiometry of the reactants. A slight excess of the glycosyl donor may be necessary[10]. Ensure the reaction is not running for an extended period, which can lead to degradation. Monitor closely with TLC[9]. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and flame-dried glassware. Conduct the reaction under a dry, inert atmosphere[7]. | |
| Difficulty in Product Purification | Co-elution of the product with starting materials or byproducts. | Optimize the chromatography conditions (solvent system, silica (B1680970) gel type). Crystallization directly from the reaction mixture may be possible with certain protocols, which can simplify purification[1][4]. |
| Incomplete removal of protecting groups. | Ensure the deprotection step (e.g., basic hydrolysis) goes to completion. Monitor this step by TLC. Adjust the base concentration or reaction time if necessary[1][4]. | |
| Poor Stereoselectivity (Undesired Anomer) | Inappropriate solvent choice. | For β-glycosides, using a nitrile solvent like acetonitrile is often preferred[10]. Ethereal solvents may favor α-anomer formation. |
| Non-optimal Lewis acid or temperature. | The choice and amount of Lewis acid, along with the reaction temperature, can influence the anomeric ratio. Experiment with different Lewis acids or temperature profiles[7][8]. |
Quantitative Data Summary
The following tables summarize quantitative data from various thiocolchicine glycosidation protocols.
Table 1: Synthesis of Thiocolchicoside (3-O-β-D-glucopyranosyl-3-O-demethylthiocolchicine)
| Glycosyl Donor | Lewis Acid | Solvent | Base | Yield | Reference |
| 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose | Boron trifluoride | Acetonitrile | 1,1,3,3-tetramethylguanidine (B143053) | 71% | [1][4] |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | - | - | - | Low | [1][3] |
| Protected 1-fluoroglucose | Boron trifluoride | Acetonitrile | Pyridine | Satisfactory | [1][3] |
Table 2: Synthesis of Other Thiocolchicine Glycosides
| Product | Glycosyl Donor | Lewis Acid | Solvent | Base | Yield | Reference |
| 3-O-β-D-galactopyranosyl-3-O-demethylthiocolchicine | 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose | Boron trifluoride | Acetonitrile | 1,1,3,3-tetramethylguanidine | 61% | [1][4] |
| 3-O-α-L-rhamnopyranosyl-3-O-demethylthiocolchicine | 1,2,3,4-tetra-O-acetyl-α-L-rhamnopyranose | Boron trifluoride | Acetonitrile | 1,1,3,3-tetramethylguanidine | 78% | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of Thiocolchicoside using 1-Acetyl-Protected Glucose
This protocol is adapted from a patented process and offers improved efficiency over older methods[1][4].
Materials:
-
3-O-demethylthiocolchicine
-
1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose
-
Acetonitrile (anhydrous)
-
1,1,3,3-tetramethylguanidine
-
Boron trifluoride etherate
-
Methanol
-
Dichloromethane
-
Ethanol
-
Sodium chloride solution (20%)
-
Sodium bisulfate (NaHSO₄) solution
-
Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Glycosidation Reaction:
-
Suspend 3-O-demethylthiocolchicine (e.g., 2.0 g) in anhydrous acetonitrile (e.g., 20 ml) under a nitrogen atmosphere at room temperature.
-
Sequentially add 1,1,3,3-tetramethylguanidine (e.g., 1.8 ml), a solution of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in acetonitrile, and boron trifluoride etherate.
-
Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Deprotection:
-
Upon completion, the work-up procedure may vary. One described method involves washing with aqueous solutions of sodium bisulfate and sodium bicarbonate[3].
-
The solvent is then removed under vacuum and replaced with methanol.
-
For deprotection of the acetyl groups, add an amine such as diethylamine and heat the mixture (e.g., to 40°C) for about 2 hours until completion[1][4].
-
-
Isolation and Purification:
-
Concentrate the resulting solution.
-
Allow the product to crystallize at room temperature.
-
Collect the solid product by filtration, wash with methanol, and dry to yield thiocolchicoside.
-
An alternative work-up involves pH adjustment with NaHSO₄, evaporation of ethanol, and a series of extractions with a dichloromethane-ethanol mixture[1][4].
-
Visualizations
Experimental Workflow: Thiocolchicoside Synthesis
Caption: A generalized workflow for the synthesis of thiocolchicoside.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
- 1. PROCESS FOR THE GLYCOSIDATION OF COLCHICINE AND THIOCOLCHICINE | TREA [trea.com]
- 2. A process for the glycosidation of colchicine derivatives and products obtained - Patent 0789028 [data.epo.org]
- 3. EP2128170B1 - "Process for the glycosidation of colchicine and thiocolchicine" - Google Patents [patents.google.com]
- 4. WO2009143930A1 - Process for the glycosidation of colchicine and thiocolchicine - Google Patents [patents.google.com]
- 5. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
- 6. Microbial Process For Conversion Of Colchicine And Thiocolchicine To [quickcompany.in]
- 7. benchchem.com [benchchem.com]
- 8. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. greenpharmacy.info [greenpharmacy.info]
- 10. benchchem.com [benchchem.com]
- 11. Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water - PMC [pmc.ncbi.nlm.nih.gov]
addressing stability and degradation of thiocolchicine in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability and degradation of thiocolchicine (B1684108) in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause thiocolchicine degradation in experimental solutions?
A1: Thiocolchicine is susceptible to degradation under several conditions. The primary factors include exposure to acidic and basic pH, oxidative stress, and, to a lesser extent, light and heat.[1][2][3] Forced degradation studies on the related compound thiocolchicoside (B1682803) show significant degradation in the presence of acids, bases, and oxidizing agents.[1][2][3]
Q2: What are the recommended solvents for preparing thiocolchicine stock solutions?
A2: For preparing stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are suitable.[4] Thiocolchicoside, a related compound, is soluble in DMSO at approximately 5 mg/mL and in DMF at approximately 1 mg/mL.[4] For aqueous solutions, Phosphate-Buffered Saline (PBS, pH 7.2) can be used, with a solubility of around 5 mg/mL for thiocolchicoside.[4]
Q3: How should I store thiocolchicine solutions to ensure stability?
A3: Solid thiocolchicine should be stored at -20°C, where it can be stable for at least two years.[4] For stock solutions in organic solvents like DMSO or DMF, it is recommended to store them at -20°C and purge the vial with an inert gas.[4] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[4] Always protect solutions from light.[4]
Q4: Can I use buffers other than PBS for my experiments?
A4: While PBS (pH 7.2) is a common choice, the optimal buffer will depend on your specific experimental setup. However, it is crucial to avoid highly acidic or alkaline buffers, as these conditions have been shown to cause significant degradation of the related compound thiocolchicoside.[1][2]
Q5: Are there any known incompatibilities of thiocolchicine with common lab reagents?
A5: Thiocolchicine is incompatible with strong oxidizing agents, which can cause significant degradation.[1][5][6][7][8] Care should also be taken when using strong acids or bases in the experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of thiocolchicine in the working solution. | Prepare fresh aqueous working solutions daily from a frozen stock solution in an organic solvent.[4] Minimize the exposure of the solution to light and ambient temperature. |
| Precipitate forms in the aqueous working solution. | The concentration of thiocolchicine exceeds its aqueous solubility, or the organic solvent from the stock solution is not well tolerated in the aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is insignificant in the aqueous working solution, as it can have physiological effects.[4] If precipitation persists, consider preparing a fresh, more dilute stock solution. |
| Unexpected peaks appear in analytical chromatography (e.g., HPLC). | Thiocolchicine has degraded into one or more degradation products. | Review the solution preparation and storage procedures. Ensure protection from light, extreme pH, and oxidizing agents.[1][2][3] Use a validated stability-indicating analytical method to identify and quantify degradation products.[5][6][8] |
| Variability between different batches of the compound. | Differences in purity or handling of the solid compound. | Always use a high-purity grade of thiocolchicine (≥98%).[4] Upon receipt, store the solid compound under the recommended conditions (-20°C).[4] |
Quantitative Data on Thiocolchicoside Stability
The following tables summarize data from forced degradation studies on thiocolchicoside, a closely related glycoside of thiocolchicine. This data provides insights into the potential stability of thiocolchicine under similar stress conditions.
Table 1: Summary of Thiocolchicoside Degradation under Various Stress Conditions
| Stress Condition | Reagents and Duration | % Recovery of Thiocolchicoside | Reference |
| Acid-Base Degradation | Not specified | 62.15% | [1] |
| Dry Heat | Not specified | 96.98% | [1] |
| Oxidative Hydrolysis | Not specified | 24.19% | [1] |
| Fluorescent Light Exposure | 6 hours in methanolic solution | 81.07% | [1] |
| Acid Hydrolysis | 1.0 M HCl, refluxed for 30 min at 60°C | Significant degradation | [5][6][8] |
| Alkaline Hydrolysis | 0.5 M NaOH, refluxed for 30 min at 60°C | Significant degradation | [5][6][8] |
| Oxidative Degradation | 1% v/v H₂O₂ in methanol (B129727), room temp for 30 min | Significant degradation | [5][6][8] |
| Oxidative Degradation | 3% v/v H₂O₂ in methanol, room temp for 30 min | Complete degradation | [5][6][8] |
| Dry Heat Degradation | Solid form stored at 70°C for 8 hours | Minimal degradation | [5][6] |
| Photo Degradation | Methanolic solution exposed to light for 24 hours | Minimal degradation | [5][6] |
Experimental Protocols
Protocol 1: Preparation of Thiocolchicine Stock Solution
-
Materials:
-
Thiocolchicine (solid, ≥98% purity)[4]
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vial with a screw cap
-
-
Procedure:
-
Allow the solid thiocolchicine vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of thiocolchicine in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the solid is completely dissolved.
-
Purge the headspace of the vial with an inert gas to displace oxygen.[4]
-
Seal the vial tightly and label it with the compound name, concentration, date, and solvent.
-
Store the stock solution at -20°C.[4]
-
Protocol 2: Forced Degradation Study (Adapted from Thiocolchicoside Studies)
This protocol outlines a general procedure for assessing the stability of thiocolchicine under stress conditions, adapted from studies on thiocolchicoside.[5][6][7]
-
Preparation of Test Solutions:
-
Prepare a 1 mg/mL solution of thiocolchicine in methanol.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the thiocolchicine solution and 1.0 N HCl. Heat at 80°C for 3 hours.[7] Cool, neutralize with 1.0 N NaOH, and dilute with methanol for analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the thiocolchicine solution and 0.1 N NaOH. Heat at 80°C for 3 hours.[7] Cool, neutralize with 0.1 N HCl, and dilute with methanol for analysis.
-
Oxidative Degradation: Mix equal volumes of the thiocolchicine solution and 3% H₂O₂. Keep at room temperature for 30 minutes.[5][6][8] Dilute with methanol for analysis.
-
Thermal Degradation: Keep the methanolic solution of thiocolchicine at 80°C for 3 hours.[7]
-
Photodegradation: Expose the methanolic solution to direct sunlight for 8 hours.[7]
-
-
Analysis:
-
Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of thiocolchicine in the stressed samples to the control.
-
Visualizations
Thiocolchicine Stability and Degradation Workflow
Caption: Workflow for handling thiocolchicine to maintain stability.
Thiocolchicine Signaling Pathway Inhibition
Caption: Thiocolchicine's inhibition of the NF-κB signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. thesynapse.net [thesynapse.net]
- 6. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phmethods.net [phmethods.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Thiocolchicine Binding Kinetics Assays
Welcome to the technical support center for thiocolchicine (B1684108) binding kinetics assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate and reproducible measurement of thiocolchicine binding to its target, tubulin.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during thiocolchicine-tubulin binding assays.
Q1: My fluorescently-labeled thiocolchicine analogue shows a poor signal-to-noise ratio in my Fluorescence Polarization (FP) assay. What are the potential causes and solutions?
A1: A low signal-to-noise ratio in FP assays can stem from several factors:
-
Low Binding Affinity: The interaction between your thiocolchicine analogue and tubulin may be too weak to produce a significant change in polarization.
-
Solution: Increase the concentration of tubulin. However, be mindful of potential protein aggregation at high concentrations. Ensure you are using a buffer that promotes tubulin stability.
-
-
Poor Fluorophore Choice: The selected fluorophore might have a short fluorescence lifetime, leading to rapid depolarization even when bound to the larger tubulin molecule.
-
Solution: Select a fluorophore with a longer fluorescence lifetime.
-
-
Suboptimal Assay Conditions: The buffer composition, pH, or temperature may not be optimal for the binding interaction.
-
Solution: Systematically vary the pH and salt concentration of your assay buffer to find the optimal conditions for binding. Most tubulin assays are performed at a pH between 6.8 and 7.4.[1]
-
-
Inactive Tubulin: The tubulin protein may have lost its activity due to improper storage or handling.
-
Solution: Use freshly prepared or properly stored (at -80°C in small aliquots) tubulin. Always keep tubulin on ice during experiment preparation to prevent denaturation.[1]
-
Q2: I am observing non-specific binding in my Surface Plasmon Resonance (SPR) experiment. How can I minimize this?
A2: Non-specific binding of thiocolchicine to the sensor chip surface can artificially inflate the measured binding response. Here are some strategies to mitigate this:
-
Optimize Buffer Additives: The inclusion of surfactants and blocking agents can significantly reduce non-specific interactions.
-
Solution: Supplement your running buffer with a non-ionic surfactant like 0.005% (v/v) P20 (Tween 20). Adding 0.1 mg/mL Bovine Serum Albumin (BSA) can also help to block non-specific binding sites on the sensor surface.[2]
-
-
Use a Reference Flow Cell: A properly designed reference surface is crucial for subtracting non-specific binding and bulk refractive index changes.
-
Solution: The reference flow cell should be prepared in the same way as the active flow cell but without the immobilized ligand (tubulin).
-
-
Surface Chemistry: The choice of sensor chip can influence the level of non-specific binding.
-
Solution: For tubulin immobilization, a carboxymethyl dextran (B179266) (CM5) chip is commonly used. If non-specific binding persists, consider a chip with a lower charge density or a different surface chemistry.
-
Q3: My binding curves in a competition assay are not behaving as expected. The signal for the displaced probe is lower than that of the free probe alone. What could be happening?
A3: This "overshoot" phenomenon in competition assays can be perplexing. Here are a few potential explanations:
-
Compound Interference: The competitor compound (unlabeled thiocolchicine) might be quenching the fluorescence of the probe or be fluorescent itself.
-
Solution: Run a control experiment with just the labeled probe and the competitor to assess any direct effects on fluorescence.
-
-
Allosteric Effects: The binding of the competitor to a secondary site on tubulin could induce a conformational change that alters the environment of the fluorescent probe, leading to a change in its fluorescence properties. While thiocolchicine is known to bind to the colchicine (B1669291) site, interactions with other sites at high concentrations cannot be entirely ruled out.[1]
-
Probe Aggregation: High concentrations of the unlabeled competitor could be causing the labeled probe to aggregate, leading to self-quenching and a decrease in fluorescence.
-
Solution: Visually inspect the wells for any signs of precipitation. You can also test this by running the experiment in the presence of a mild non-ionic detergent.
-
Q4: I am having trouble regenerating the sensor surface in my SPR experiments without losing tubulin activity. What are the best practices for regeneration?
A4: Finding a regeneration solution that effectively removes the analyte (thiocolchicine) without denaturing the immobilized ligand (tubulin) is critical for high-throughput experiments.
-
Start with Mild Conditions: Always begin with the mildest possible regeneration conditions and gradually increase the harshness.
-
Solution: Start with a short pulse of a high salt buffer (e.g., 1-2 M NaCl). If this is not effective, try a brief exposure to a low pH solution (e.g., glycine-HCl pH 2.0-2.5) or a high pH solution (e.g., NaOH, 10-50 mM). Short contact times are key to preserving ligand activity.
-
-
Test a Range of Conditions: Systematically screen a variety of regeneration solutions to find the one that provides the best balance between analyte removal and ligand stability.
-
Solution: Create a scouting protocol to test different regeneration solutions on a single flow cell before proceeding with your full experiment.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the interaction of thiocolchicine and related compounds with tubulin.
| Compound | Parameter | Value | Assay Type | Reference |
| Thiocolchicine-d3 | Ki | 0.7 µM | Competitive Binding | [3] |
| Thiocolchicine-d3 | IC50 | 2.5 µM | Tubulin Polymerization | [3] |
| [3H]Thiocolchicoside | K(D) | 176 - 254 nM | Radioligand Binding | [4] |
| Colchicine | K(D) | 2.7 x 10(-7) M | Equilibrium Ultracentrifugation | [5] |
| Podophyllotoxin | K(D) | ~0.5 µM | Competition Assay | [6] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Thiocolchicine-Tubulin Binding Kinetics
This protocol outlines a general procedure for analyzing the binding of thiocolchicine to tubulin using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Tubulin (>95% purity)
-
Thiocolchicine
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
-
Ligand Immobilization:
-
Prepare a solution of tubulin at 20-50 µg/mL in immobilization buffer.
-
Inject the tubulin solution over the activated surface until the desired immobilization level is reached (typically 2000-4000 RU for initial experiments).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.
-
-
Analyte Binding:
-
Prepare a dilution series of thiocolchicine in running buffer (e.g., 0.1 µM to 50 µM).
-
Inject each concentration of thiocolchicine over the tubulin-immobilized surface and a reference flow cell for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove bound thiocolchicine.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Fluorescence Polarization (FP) Competition Assay
This protocol describes a competition assay to determine the binding affinity of unlabeled thiocolchicine by measuring its ability to displace a fluorescently labeled probe from tubulin.
Materials:
-
Fluorescently labeled colchicine-site probe
-
Tubulin (>95% purity)
-
Unlabeled thiocolchicine
-
Assay buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine Probe K(D):
-
Perform a saturation binding experiment by titrating tubulin against a fixed, low concentration of the fluorescent probe to determine its K(D).
-
-
Competition Assay Setup:
-
Prepare a solution containing tubulin at a concentration of approximately 2-3 times the K(D) of the fluorescent probe and the fluorescent probe at its K(D).
-
Prepare a serial dilution of unlabeled thiocolchicine.
-
-
Assay Execution:
-
In a 384-well plate, add the tubulin/probe mixture to each well.
-
Add the serially diluted unlabeled thiocolchicine to the wells. Include controls for no competitor (maximum polarization) and no tubulin (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. αβ-Tubulin and microtubule-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of [3H]thiocolchicoside binding sites in rat spinal cord and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of colchicine binding on the reversible dissociation of the tubulin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
Technical Support Center: Overcoming Drug Resistance to Thiocolchicine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiocolchicine (B1684108) derivatives and encountering drug resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of thiocolchicine derivatives?
A1: Thiocolchicine and its derivatives are microtubule-targeting agents. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]
Q2: What are the common mechanisms by which cancer cells develop resistance to thiocolchicine derivatives?
A2: The two primary mechanisms of resistance are:
-
Overexpression of ATP-binding cassette (ABC) transporters: Specifically, P-glycoprotein (P-gp/MDR1/ABCB1) acts as a drug efflux pump, actively removing thiocolchicine derivatives from the cancer cell, thereby reducing their intracellular concentration and efficacy.[2][3]
-
Alterations in β-tubulin: This can include mutations in the β-tubulin gene that alter the drug-binding site, or changes in the expression levels of different β-tubulin isotypes.[4] Overexpression of certain isotypes, like βIII-tubulin, has been linked to resistance to microtubule-targeting agents.[4]
Q3: How can I determine if my resistant cell line is overexpressing P-glycoprotein?
A3: You can assess P-glycoprotein overexpression using several methods:
-
Western Blotting: This technique allows you to quantify the amount of P-glycoprotein in your resistant cell line compared to the sensitive parental line.
-
Immunofluorescence: This method allows for the visualization of P-glycoprotein localization on the cell membrane.
-
Flow Cytometry: Using a fluorescently labeled antibody against P-glycoprotein, you can quantify the percentage of cells in a population that overexpress the transporter.
-
Functional Assays: An ATPase activity assay can be used to measure the activity of ABC transporters, which is often elevated in resistant cells.[5] A rhodamine 123 efflux assay can also be used, as P-glycoprotein actively transports this fluorescent dye.
Q4: Are there thiocolchicine derivatives that can overcome P-glycoprotein-mediated resistance?
A4: Yes, medicinal chemists have been designing and synthesizing novel thiocolchicine derivatives with modifications aimed at reducing their affinity for P-glycoprotein.[1][2] These new compounds may show potent anticancer activity with reduced P-gp induction liability.[1][6]
Q5: What are P-glycoprotein inhibitors and can they be used to overcome resistance?
A5: P-glycoprotein inhibitors are compounds that block the function of the P-gp efflux pump. Co-administering a P-gp inhibitor with a thiocolchicine derivative can increase the intracellular concentration of the anticancer drug in resistant cells, thereby restoring its cytotoxic effect. Several generations of P-gp inhibitors have been developed.[7][8]
Q6: How do I choose the right concentration of a P-glycoprotein inhibitor to use in my experiments?
A6: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of the P-gp inhibitor for your specific cell line. The goal is to effectively inhibit P-gp without causing significant cytotoxicity on its own.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Problem: No significant difference in viability between sensitive and resistant cells after treatment with a thiocolchicine derivative.
| Possible Cause | Suggested Solution |
| P-glycoprotein Efflux | Co-incubate the resistant cells with a known P-glycoprotein inhibitor (e.g., verapamil, cyclosporin (B1163) A, or newer generation inhibitors) along with the thiocolchicine derivative.[7] |
| β-tubulin Mutations | Sequence the β-tubulin gene in the resistant cell line to check for mutations in the colchicine-binding site. If mutations are present, consider testing novel derivatives designed to bind to the mutated tubulin. |
| Incorrect Drug Concentration | Perform a full dose-response curve for both sensitive and resistant cell lines to determine and compare their respective IC50 values.[9][10] |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing the MTT reagent). Run a "no-cell" control with the drug in the media to check for direct chemical reduction.[11][12] |
| Insufficient Incubation Time | Extend the treatment duration (e.g., 48, 72 hours) as the cytotoxic effects may take longer to manifest in resistant cells.[13] |
Immunofluorescence for Tubulin Staining
Problem: Poor or no staining of microtubules, or high background fluorescence, making it difficult to assess the effect of the thiocolchicine derivative.
| Possible Cause | Suggested Solution |
| Suboptimal Fixation | The choice of fixative (e.g., methanol (B129727), paraformaldehyde) and the fixation time are critical. Test different fixation protocols to find the one that best preserves microtubule structure in your cell line.[14][15] |
| Inadequate Permeabilization | If using a crosslinking fixative like paraformaldehyde, ensure complete permeabilization (e.g., with Triton X-100) to allow the antibody to access the intracellular tubulin.[15] |
| Antibody Issues | Use a primary antibody validated for immunofluorescence and at the recommended dilution. Ensure the secondary antibody is appropriate for the primary antibody's host species and is fluorescently labeled.[16][17] |
| High Autofluorescence | Use an unstained control to assess the level of autofluorescence. If high, consider using a quenching agent or a different fluorophore with a longer wavelength.[18] |
| Cell Detachment | Ensure cells are well-adhered to the coverslip. Use coated coverslips (e.g., poly-L-lysine) if necessary. Handle gently during washing steps. |
Western Blotting for P-glycoprotein
Problem: Weak or no P-glycoprotein band detected in resistant cell lysates.
| Possible Cause | Suggested Solution |
| Low Protein Abundance | P-glycoprotein can be a low-abundance protein. Increase the amount of protein loaded onto the gel (50-100 µg).[19] |
| Poor Protein Extraction | Use a lysis buffer containing protease inhibitors to prevent degradation of P-glycoprotein. Ensure complete cell lysis.[19] |
| Inefficient Transfer | Optimize the transfer conditions (time, voltage) for a high molecular weight protein like P-glycoprotein (~170 kDa). A wet transfer system is often more efficient for large proteins.[20] |
| Antibody Quality | Use a primary antibody specifically validated for western blotting of P-glycoprotein. Test different antibody concentrations and incubation times.[19][20] |
| Membrane Choice | PVDF membranes are generally recommended for western blotting of P-glycoprotein due to their higher binding capacity. |
Quantitative Data Summary
Table 1: IC50 Values of Thiocolchicine Derivatives in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (nM) | Reference |
| Thiocolchicine | MCF-7 (Sensitive) | - | 10 | [1] |
| Thiocolchicine | MCF-7/ADR (Resistant) | P-gp Overexpression | 400 | [1] |
| Derivative 4o | HCT-116 | - | 40 | [6] |
| TCD | HepG2 | - | in nanomolar range | [21] |
| Compound 60c | A375 (Sensitive) | - | 5.1 | [22] |
| Compound 60c | A375/TxR (Resistant) | Taxane Resistance | 5.3 | [22] |
Table 2: Reversal of Thiocolchicine Resistance by P-glycoprotein Inhibitors
| Thiocolchicine Derivative | Resistant Cell Line | P-gp Inhibitor | Fold Reversal of Resistance | Reference |
| Colchicine | SW780 (CRC) | Furan derivative 16 (2) | 69.6 (with Doxorubicin) | [3] |
| Vincristine | KB ChR 8-5 | Tetrahydroisoquinoline derivative 3 (24) | 59.34 | [3] |
| Paclitaxel | Caco-2 | GF120918 | (IC50 values provided) | [7] |
| Paclitaxel | Caco-2 | XR9576 | (IC50 values provided) | [7] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the thiocolchicine derivative (and P-gp inhibitor, if applicable) for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.[11]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11][12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Immunofluorescence Staining of Tubulin
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Drug Treatment: Treat the cells with the thiocolchicine derivative for the desired time.
-
Fixation: Gently wash the cells with PBS and then fix them with a suitable fixative (e.g., ice-cold methanol for 5-10 minutes or 4% paraformaldehyde for 15 minutes).
-
Permeabilization: If using paraformaldehyde, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α- or β-tubulin diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells again, counterstain the nuclei with DAPI if desired, and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Western Blotting for P-glycoprotein
-
Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 50 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. Colchicine derivatives with potent anticancer activity and reduced P-glycoprotein induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of ABC transporters: handle with care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colchicine derivatives with potent anticancer activity and reduced P-glycoprotein induction liability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. echemi.com [echemi.com]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. ibidi.com [ibidi.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
forced degradation studies of thiocolchicoside under acidic and alkaline conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of thiocolchicoside (B1682803) under acidic and alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions for acidic and alkaline forced degradation of thiocolchicoside?
A1: Typical conditions for forced degradation of thiocolchicoside involve exposing the drug substance to acidic and alkaline solutions at elevated temperatures. Common reagents include hydrochloric acid (HCl) for acidic degradation and sodium hydroxide (B78521) (NaOH) for alkaline degradation. The concentration of the acid/base and the temperature can be varied to achieve the desired level of degradation.[1][2]
Q2: What are the major degradation products of thiocolchicoside under acidic and alkaline stress?
A2: Under acidic conditions, degradation often involves the cleavage of the glucose moiety and potentially the acetyl group.[3] In alkaline conditions, rearrangement of the cycloheptatrienone ring can occur, leading to the formation of novel degradants with six-membered rings.[3] Specific identified degradation products include N-deacetyl-3-O-demethylthiocochicine and 3-O-demethylthiocolchicine.[4]
Q3: Which analytical techniques are most suitable for monitoring the degradation of thiocolchicoside?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) and high-performance thin-layer chromatography (HPTLC) are the most commonly employed techniques for the analysis of thiocolchicoside and its degradation products.[1][5][6] These methods allow for the separation and quantification of the parent drug and its degradants. UV detection is typically used, with wavelengths around 248 nm, 286 nm, or 370 nm being common.[1][2][5]
Q4: What is the expected stability of thiocolchicoside under acidic and alkaline conditions?
A4: Thiocolchicoside is susceptible to degradation under both acidic and alkaline conditions. The rate of degradation is dependent on the strength of the acid or base, the temperature, and the duration of exposure. Generally, it is more sensitive to alkaline conditions than acidic conditions.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of thiocolchicoside and degradation peaks in HPLC. | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A gradient elution may be necessary to resolve all peaks effectively. |
| Incorrect column selection. | Ensure the use of a suitable C18 column. If co-elution persists, try a column with a different packing material or particle size. | |
| Unexpected or inconsistent degradation results. | Variation in experimental parameters (temperature, concentration, time). | Strictly control all experimental parameters. Use a calibrated oven or water bath for temperature control. Prepare fresh solutions of acids and bases for each experiment. |
| Impurities in the thiocolchicoside sample. | Use a well-characterized, pure reference standard of thiocolchicoside. | |
| Formation of unknown degradation products. | Complex degradation pathways. | Employ advanced analytical techniques such as LC-MS/MS or NMR to identify the structure of the unknown degradants.[3][4] |
| Low recovery of the total drug substance and degradants. | Adsorption of compounds onto container surfaces. | Use silanized glassware to minimize adsorption. |
| Volatility of degradation products. | Ensure samples are properly sealed during heating and storage. |
Experimental Protocols
Acidic Degradation Protocol
-
Preparation of Acidic Solution: Prepare a 1.0 N solution of hydrochloric acid (HCl) in methanol.[2]
-
Sample Preparation: Accurately weigh 50 mg of thiocolchicoside and dissolve it in 10 ml of the 1.0 N methanolic HCl solution.[1]
-
Stress Condition: Heat the solution at 80°C for 3 hours in a water bath or oven.[1]
-
Neutralization: After cooling to room temperature, transfer a 1.0 ml aliquot of the solution to a 10 ml volumetric flask and neutralize it with 1.0 N sodium hydroxide (NaOH).[1]
-
Dilution and Analysis: Dilute the neutralized solution to the mark with methanol. Further dilute as necessary to fall within the calibration range of the analytical method and analyze by HPLC or HPTLC.[1]
Alkaline Degradation Protocol
-
Preparation of Alkaline Solution: Prepare a 0.1 N solution of sodium hydroxide (NaOH).[1]
-
Sample Preparation: Accurately weigh 50 mg of thiocolchicoside and dissolve it in 10 ml of the 0.1 N NaOH solution.[1]
-
Stress Condition: Heat the solution at 80°C for 3 hours in a water bath or oven.[1]
-
Neutralization: After cooling to room temperature, transfer a 1.0 ml aliquot of the solution to a 10 ml volumetric flask and neutralize it with 0.1 N hydrochloric acid (HCl).[1]
-
Dilution and Analysis: Dilute the neutralized solution to the mark with methanol. Further dilute as necessary and analyze by the chosen analytical method.[1]
Data Presentation
Table 1: Summary of Forced Degradation Studies of Thiocolchicoside
| Stress Condition | Reagent | Temperature | Time | % Drug Recovered | Analytical Method | Reference |
| Acid-Base Degradation | 1 N HCl & 0.5 M NaOH | 60°C | 1 hour | 62.15% | UV Spectroscopy | [2] |
| Acidic Degradation | 1.0 N HCl | 80°C | 3 hours | Not specified | HPTLC | [1] |
| Alkaline Degradation | 0.1 N NaOH | 80°C | 3 hours | Not specified | HPTLC | [1] |
| Alkaline Degradation | 1.0 N NaOH | 60°C | Not specified | Highest Degradation | RP-HPLC | [5] |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for acidic and alkaline forced degradation studies of thiocolchicoside.
Degradation Pathway of Thiocolchicoside
Caption: Simplified degradation pathways of thiocolchicoside under stress conditions.
References
- 1. phmethods.net [phmethods.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
optimization of mobile phase for thiocolchicoside HPLC analysis
Technical Support Center: Thiocolchicoside (B1682803) HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Thiocolchicoside. This guide provides troubleshooting information and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Thiocolchicoside analysis by reverse-phase HPLC?
A common starting point for the reverse-phase HPLC analysis of Thiocolchicoside is a mixture of an organic solvent and water or a buffer. Several published methods have successfully used mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with water or a phosphate (B84403) buffer. For instance, a mobile phase of acetonitrile and water in a 70:30 v/v ratio has been reported.[1][2] Another common mobile phase is a mixture of methanol and water.[3]
Q2: How can I optimize the mobile phase to improve peak shape and resolution?
Optimizing the mobile phase is crucial for achieving good peak symmetry and resolution. Here are a few steps you can take:
-
Adjusting the Organic Solvent Ratio: Varying the percentage of the organic modifier (e.g., acetonitrile or methanol) can significantly impact retention time and resolution. Increasing the organic content will generally decrease the retention time of Thiocolchicoside.
-
Controlling pH: The pH of the mobile phase is a critical parameter. For Thiocolchicoside analysis, acidic pH is often preferred. For example, a mobile phase of acetonitrile and 0.1% o-phosphoric acid in water (pH 2.6) has been used effectively.[4][5] Buffers like phosphate or ammonium (B1175870) acetate (B1210297) can be used to maintain a stable pH.[6][7][8][9]
-
Using Ion-Pairing Reagents: Although less common for Thiocolchicoside alone, for complex mixtures, an ion-pairing reagent might be considered to improve peak shape.
Q3: What are the common detection wavelengths for Thiocolchicoside?
Thiocolchicoside has UV absorbance maxima that make it suitable for UV detection. Commonly used wavelengths for detection include 254 nm, 257 nm, 260 nm, and 286 nm.[1][4][5][6][7][10][11] The optimal wavelength should be determined by examining the UV spectrum of a standard solution of Thiocolchicoside.
Q4: What type of HPLC column is recommended for Thiocolchicoside analysis?
C18 columns are the most frequently used stationary phases for the reverse-phase HPLC analysis of Thiocolchicoside.[1][6][7] Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size are common.[1][6] C8 columns have also been reported for successful separations.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Column degradation. - Presence of interfering substances. | - Adjust the mobile phase pH; an acidic pH is often beneficial. - Reduce the sample concentration or injection volume. - Use a new or validated column. - Ensure proper sample preparation to remove interfering matrix components. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks. - Column equilibration is insufficient. | - Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant temperature.[9] - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. - Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples. |
| Low Resolution/Peak Co-elution | - Mobile phase is too strong (short retention times). - Mobile phase is not selective enough. - Inappropriate column. | - Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation. - Try a different organic solvent (e.g., switch from methanol to acetonitrile or vice versa). - Adjust the pH of the mobile phase. - Consider a different column chemistry (e.g., C8 instead of C18) or a column with a different particle size. |
| Ghost Peaks | - Contamination in the mobile phase or HPLC system. - Carryover from a previous injection. - Impurities in the sample or standard. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program. - Run a blank gradient to identify the source of contamination. - Ensure the purity of the analytical standards and proper sample filtration. |
Experimental Protocols
Example Protocol 1: Isocratic RP-HPLC Method
This protocol is based on a stability-indicating method for Thiocolchicoside.[1][2]
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile: Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
-
Standard Preparation: Prepare a stock solution of Thiocolchicoside in the mobile phase. Further dilute to the desired concentration for the calibration curve.
-
Sample Preparation: For capsule dosage forms, accurately weigh the powder equivalent to a specific amount of Thiocolchicoside, dissolve it in the mobile phase, sonicate, and filter through a 0.45 µm membrane filter before injection.[2]
Example Protocol 2: Gradient RP-HPLC Method for Simultaneous Analysis
This protocol is adapted for the simultaneous estimation of Thiocolchicoside and another active pharmaceutical ingredient (API).[6]
-
Chromatographic System: High-Performance Liquid Chromatograph with a PDA detector.
-
Column: Hypersil BDS, C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0). The specific gradient program would need to be optimized based on the co-analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Temperature: Ambient.
Data Presentation
Table 1: Comparison of Mobile Phases for Thiocolchicoside HPLC Analysis
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time of Thiocolchicoside (min) | Reference |
| Acetonitrile: Water (70:30 v/v) | C18 (250mm x 4mm, 5µm) | 1.0 | 286 | ~3.3 | [1][2] |
| Acetonitrile: 0.1% o-phosphoric acid in water (41.9:58.1 v/v, pH 2.6) | C8 (250mm x 4.6mm, 5µm) | 1.0 | 254 | 1.41 | [4][5] |
| Methanol: Buffer (60:40 v/v) | C18 | 1.0 | 254 | 2.87 | [10] |
| Methanol: Water: Acetic Acid (70:30:0.1 v/v/v) | C18 (250mm x 4.6mm, 5µm) | 1.0 | 260 | Not Specified | [11] |
| Methanol: Acetonitrile: Phosphate buffer (40:20:40 v/v, pH 5.0) | C18 | 1.0 | 263 | 2.8 | [8] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Mobile Phase of High Performance Liquid Chromatography Using Full Factorial Design for Simultaneous Estimation of Thiocolchicoside and Dexketoprofen Trometamol in Tablets [ijac.journals.pnu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. iajpr.com [iajpr.com]
- 9. RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpb.com [ijrpb.com]
- 11. Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
Navigating Thiocolchicine-Induced Neurotoxicity: A Technical Support Guide for Neuronal Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for minimizing the neurotoxic effects of thiocolchicine (B1684108) in neuronal cell cultures. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vitro studies.
Thiocolchicine, a semi-synthetic derivative of colchicine, is a potent microtubule-disrupting agent. While valuable in various research applications, its inherent neurotoxicity presents a significant challenge in neuronal cell culture experiments. This technical support center offers practical guidance to mitigate these off-target effects, ensuring the validity and success of your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving thiocolchicine in neuronal cell cultures.
| Question | Answer |
| 1. My neuronal cells are showing signs of significant cell death even at low concentrations of thiocolchicine. What could be the issue? | Several factors could be at play: - Cell Type Sensitivity: Different neuronal cell types exhibit varying sensitivities to microtubule-disrupting agents. Primary neurons are often more sensitive than immortalized cell lines. Consider using a less sensitive cell line or reducing the initial concentration range. - Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is minimal (typically <0.1%) and that you have a vehicle control to account for any solvent-induced toxicity. - Incorrect Concentration: Double-check your stock solution calculations and dilutions. Serial dilution errors can lead to unexpectedly high final concentrations. |
| 2. I am not observing a clear dose-dependent neurotoxic effect. Why might this be? | - Concentration Range: Your chosen concentration range may be too narrow or not encompass the cytotoxic threshold for your specific cell type. A broader range, including very low and very high concentrations, is recommended for initial experiments. - Incubation Time: The duration of exposure to thiocolchicine is critical. A short incubation time may not be sufficient to induce measurable neurotoxicity, while a very long one might result in widespread cell death across all concentrations. A time-course experiment is advisable. - Assay Interference: The compound may interfere with the assay itself. For instance, some compounds can chemically reduce the MTT reagent, leading to false-positive viability readings. Include a cell-free control with your compound and the assay reagent to check for interference.[1] |
| 3. My neuroprotective agent is not mitigating thiocolchicine-induced toxicity. What are the possible reasons? | - Mechanism of Action: The neuroprotective agent may not target the specific pathways affected by thiocolchicine (microtubule disruption and GABA-A receptor antagonism). Ensure the chosen agent's mechanism is relevant. - Concentration and Timing: The concentration of the neuroprotective agent and the timing of its addition are crucial. Pre-treatment before thiocolchicine exposure is often more effective. A dose-response experiment for the neuroprotective agent is recommended. - Bioavailability/Stability: The neuroprotective agent may not be stable in your culture medium for the duration of the experiment. |
| 4. I am observing a decrease in neurite outgrowth in my control group. What could be the cause? | - Suboptimal Culture Conditions: Factors such as poor quality serum, incorrect media formulation, or suboptimal incubator conditions (temperature, CO2, humidity) can stress neurons and inhibit neurite outgrowth. - Cell Seeding Density: Both too low and too high seeding densities can negatively impact neurite outgrowth. Optimize the seeding density for your specific neuronal cell type. - Plate Coating: Inadequate or uneven coating of culture plates with substrates like poly-L-lysine or laminin (B1169045) can impair neuronal attachment and neurite extension. |
| 5. The results from my LDH assay show high variability between replicates. How can I improve this? | - Incomplete Cell Lysis: For the maximum LDH release control, ensure complete cell lysis by using an appropriate lysis buffer and sufficient incubation time. - Pipetting Errors: Be cautious with pipetting, especially when collecting the supernatant, to avoid disturbing the cell monolayer. - LDH Stability: LDH is an enzyme and its activity can be affected by temperature and storage time. Process samples promptly after collection or store them at 4°C for a short period. The half-life of released LDH in culture medium is approximately 9 hours.[1] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the activity of thiocolchicine and its derivatives.
Table 1: In Vitro Inhibitory Activity of Thiocolchicine and Related Compounds
| Compound | Target | Activity | Value | Cell/System |
| Thiocolchicine | Tubulin Polymerization | IC50 | 2.5 µM | In vitro polymerization assay |
| Thiocolchicoside | GABA-A Receptor (phasic currents) | IC50 | ~0.15 µM | Rat Purkinje cells |
| Thiocolchicoside | GABA-A Receptor (tonic currents) | IC50 | ~0.9 µM | Rat granule neurons |
Table 2: Exemplary Dose-Response of Colchicine (a related compound) on Neurite Outgrowth
Data presented here is illustrative and based on findings for colchicine, which has a similar mechanism of action. Specific IC50 values for thiocolchicine on neurite outgrowth should be determined empirically for each neuronal cell type.
| Parameter | IC50 (Motor Neurons) | IC50 (Cortical Neurons) |
| Total Neurite Length | ~10-100 nM | ~10-100 nM |
| Cell Viability | >1 µM | >1 µM |
This demonstrates that neurite outgrowth is a more sensitive endpoint for microtubule-disrupting agents than general cell viability.
Experimental Protocols
Detailed methodologies for key assays to assess thiocolchicine-induced neurotoxicity and its mitigation.
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells in a 96-well plate
-
Thiocolchicine and/or neuroprotective agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for the desired time.
-
Treatment: Treat the cells with various concentrations of thiocolchicine, with or without the neuroprotective agent. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the untreated control.
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
Neuronal cells in a 96-well plate
-
Thiocolchicine and/or neuroprotective agents
-
LDH assay kit (containing assay buffer, substrate mix, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
Maximum LDH Release Control: Add lysis buffer to the control wells designated for maximum LDH release and incubate as per the kit instructions.
-
Assay Reaction: In a new 96-well plate, add the collected supernatant and the lysate from the maximum release control. Add the LDH assay reagent to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's instructions (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Neurite Outgrowth Assessment: Immunocytochemistry
This method allows for the visualization and quantification of changes in neurite length and complexity.
Materials:
-
Neuronal cells cultured on coverslips or in imaging-compatible plates
-
Thiocolchicine and/or neuroprotective agents
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Culture and Treatment: Culture and treat the neuronal cells as previously described.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Imaging: Wash with PBS and mount the coverslips or image the plate using a fluorescence microscope.
-
Analysis: Use image analysis software to quantify neurite length, number of branches, and other morphological parameters.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions underlying thiocolchicine's neurotoxicity and potential mitigation strategies is crucial for experimental design.
Caption: Dual mechanisms of thiocolchicine-induced neurotoxicity.
Caption: Neuroprotective pathways of NGF and Resveratrol.
Caption: General experimental workflow for assessing neurotoxicity.
References
Technical Support Center: Development of Stable Parenteral Dosage Forms of Thiocolchicoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stable parenteral dosage forms of thiocolchicoside (B1682803).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and stability testing of thiocolchicoside parenteral products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in Solution | 1. Poor aqueous solubility: Thiocolchicoside is weakly soluble in water.[1][2] 2. pH outside the optimal range: The ideal pH for thiocolchicoside stability and solubility in parenteral formulations is between 4.5 and 6.5.[2] 3. Incompatible excipients: Certain excipients may reduce the solubility of thiocolchicoside. 4. Low temperature: Solubility may decrease at lower storage temperatures. | 1. Incorporate co-solvents or solubilizing agents: Propylene glycol is a commonly used co-solvent.[3] 2. Adjust and buffer the pH: Use pharmaceutically acceptable buffers (e.g., acetate (B1210297), phosphate) to maintain the pH within the 4.5-6.5 range.[4] 3. Conduct excipient compatibility studies: Screen various stabilizers, antioxidants, and tonicity-adjusting agents for compatibility. 4. Evaluate temperature effects: Determine the solubility of your formulation at various temperatures, including refrigerated conditions. |
| Color Change (Yellowing or Darkening) | 1. Oxidative degradation: The thioether group in thiocolchicoside is susceptible to oxidation.[5] 2. Photodegradation: Exposure to light can cause degradation and color change.[6] 3. pH-related degradation: Extreme pH values can accelerate degradation, leading to colored degradants.[7] | 1. Use antioxidants: Incorporate antioxidants like tert-butyl 4-hydroxyanisole (BHA).[3] 2. Protect from light: Manufacture and store the product in light-protected containers (e.g., amber vials).[8] 3. Maintain optimal pH: Ensure the formulation is buffered within the stable pH range of 4.5-6.5.[2] 4. Nitrogen purging: Purge the solution and headspace with nitrogen to displace oxygen. |
| Loss of Potency/Assay Failure | 1. Chemical degradation: Hydrolysis, oxidation, or photolysis can lead to a decrease in the active pharmaceutical ingredient (API) concentration.[9] 2. Adsorption to container/closure: The drug may adsorb to the surface of the vial or stopper. | 1. Identify degradation pathways: Perform forced degradation studies to understand the degradation profile.[5][9] 2. Implement stabilization strategies: Use antioxidants, maintain optimal pH, and protect from light. 3. Select appropriate primary packaging: Conduct studies to evaluate potential interactions with different types of glass vials and stoppers. |
| Appearance of New Peaks in Chromatogram | 1. Formation of degradation products: Stress conditions (pH, temperature, light, oxygen) can lead to the formation of impurities.[5][9] 2. Drug-excipient interaction: An excipient may be reacting with thiocolchicoside. | 1. Characterize degradation products: Use techniques like LC-MS to identify the structure of the new peaks.[9] 2. Develop a stability-indicating analytical method: Ensure your HPLC method can separate the main peak from all potential degradation products.[4] 3. Re-evaluate excipient compatibility: Conduct thorough compatibility studies under stressed conditions. |
Frequently Asked Questions (FAQs)
1. What are the main challenges in formulating a stable parenteral dosage form of thiocolchicoside?
The primary challenges are its poor aqueous solubility, and its susceptibility to degradation via hydrolysis, oxidation, and photolysis.[1][5][9] Maintaining the pH within an optimal range of 4.5 to 6.5 is crucial for its stability.[2]
2. What is the aqueous solubility of thiocolchicoside?
Thiocolchicoside is described as sparingly soluble in water.[8] One source indicates a water solubility of 16.1 mg/mL, while another reports a solubility of approximately 5 mg/mL in PBS at pH 7.2.[1][10]
3. Which excipients are commonly used in parenteral formulations of thiocolchicoside?
Commonly used excipients include:
-
Solvents/Co-solvents: Water for Injection, Propylene Glycol.[3]
-
Antioxidants: Tert-butyl 4-hydroxyanisole (BHA).[3]
-
Tonicity-adjusting agents: Mannitol, Sorbitol.[3]
-
pH adjusting/buffering agents: Acids and bases to adjust the pH to the target range of 4.5-6.5.[2]
4. How does pH affect the stability of thiocolchicoside?
Thiocolchicoside is unstable in both acidic and alkaline conditions.[5][7] The recommended pH for parenteral formulations is between 4.5 and 6.5 to ensure stability.[2] Forced degradation studies show significant degradation in 1.0 N HCl and 0.5 M NaOH.[5]
5. What are the major degradation products of thiocolchicoside?
Under stress conditions, several degradation products can form:
-
Oxidative degradation: Leads to the formation of thiocolchicoside S-oxide.[9]
-
Acid/Base hydrolysis: Can result in the cleavage of the glucose moiety and other structural changes.[11]
-
Photodegradation: Exposure to UV-A light can lead to the formation of photoproducts, including one where the methylthio-group is lost and another that is oxidized to a sulfoxide.[6]
Quantitative Data Summary
Table 1: Solubility of Thiocolchicoside
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble / 16.1 mg/mL | [8][10] |
| PBS (pH 7.2) | ~ 5 mg/mL | [1] |
| Ethanol (96%) | Slightly soluble | [8] |
| Acetone | Practically insoluble | [8] |
| DMSO | ~ 5 mg/mL | [1] |
| Dimethyl formamide | ~ 1 mg/mL | [1] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Conditions | Observation | Reference(s) |
| Acid Hydrolysis | 1.0 M HCl, 60°C for 30 min | Unstable, two additional peaks observed | [5] |
| Base Hydrolysis | 0.5 M NaOH, 60°C for 30 min | Unstable, one additional peak observed | [5] |
| Oxidation | 1% v/v H₂O₂, RT for 30 min | Unstable, three additional peaks observed | [5] |
| Oxidation | 3% v/v H₂O₂, RT for 30 min | Complete degradation, two major peaks and one minor peak | [5] |
| Photodegradation | Exposure to UV-A light | Photolabile, formation of photoproducts | [6] |
| Dry Heat | 70°C for 8 hours | Stable | [5] |
Experimental Protocols
1. Protocol for Forced Degradation Study
This protocol outlines the conditions for inducing degradation of thiocolchicoside to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Dissolve 10 mg of thiocolchicoside in 10 mL of 1.0 M HCl. Reflux at 60°C for 30 minutes in the dark. Cool, neutralize with 1.0 M NaOH, and dilute with a suitable solvent (e.g., methanol) to the target concentration.[5]
-
Base Hydrolysis: Dissolve 10 mg of thiocolchicoside in 10 mL of 0.5 M NaOH. Reflux at 60°C for 30 minutes in the dark. Cool, neutralize with 1.0 M HCl, and dilute with a suitable solvent to the target concentration.[5]
-
Oxidative Degradation: Dissolve 10 mg of thiocolchicoside in 10 mL of 3% v/v hydrogen peroxide. Keep at room temperature for 30 minutes in the dark. Dilute with a suitable solvent to the target concentration.[5]
-
Photodegradation: Dissolve 10 mg of thiocolchicoside in 10 mL of methanol. Expose the solution to direct sunlight or a photostability chamber for 24 hours.[5]
-
Thermal Degradation: Store 10 mg of solid thiocolchicoside in an oven at 70°C for 8 hours. Dissolve in a suitable solvent and dilute to the target concentration.[5]
2. Stability-Indicating HPLC-UV Method
This is an example of a validated HPLC method for the determination of thiocolchicoside and its degradation products.[4]
-
Column: Synergi™ 4µm Polar-RP 80Å, 150 x 4.6 mm
-
Mobile Phase:
-
Eluent A: 20mM sodium acetate buffer (pH 5.0)
-
Eluent B: Methanol:Acetonitrile (20:80)
-
-
Elution: Gradient mode (specific gradient profile to be optimized based on separation)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Visualizations
Caption: Major degradation pathways of thiocolchicoside.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Experimental workflow for stability testing.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. WO2014064030A1 - Stable injectable composition containing diclofenac and thiocolchicoside - Google Patents [patents.google.com]
- 4. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photosensitizing activity of thiocolchicoside: photochemical and in vitro phototoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phmethods.net [phmethods.net]
- 8. scribd.com [scribd.com]
- 9. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpb.com [ijrpb.com]
- 11. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
method for isolating thiocolchicoside degradation products for characterization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers isolating and characterizing thiocolchicoside (B1682803) degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that cause thiocolchicoside to degrade?
A1: Thiocolchicoside (TCC) is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions.[1] It shows relative stability under dry heat and photolytic conditions, although some degradation can occur.[1][2][3]
Q2: What are the major types of degradation products (DPs) formed from thiocolchicoside?
A2: The major degradation pathways involve:
-
Acid Hydrolysis: Cleavage of the glucose moiety is a primary degradation route.[4][5] In some cases, the acetyl group may also be cleaved.[5]
-
Base Hydrolysis: Can result in novel degradants where the seven-membered cycloheptatrienone ring rearranges into a six-membered ring.[4][5]
-
Oxidative Degradation: Typically involves the oxidation of the methylthio group to form sulfoxide (B87167) and sulfone derivatives.[1]
Q3: Which analytical techniques are most effective for separating thiocolchicoside and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed and effective techniques.[1][6][7] These methods can be optimized to achieve good resolution between the parent drug and its various degradation products.[7][8][9]
Q4: What spectroscopic methods are used for the structural elucidation of the isolated degradation products?
A4: A combination of Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) is essential for unambiguous structure elucidation.[1][3][4][5] Infrared (IR) spectroscopy can also provide complementary structural information.[1][3]
Troubleshooting Guides
Issue 1: Poor separation of degradation products using Reverse-Phase HPLC.
| Question | Possible Cause | Troubleshooting Step |
| Why are my degradation product peaks co-eluting or showing poor resolution on a C18 column? | Degradation products, especially after cleavage of the glucose moiety, can be highly polar and may not be well-retained on a standard C18 column. | 1. Modify Mobile Phase: Increase the aqueous component of the mobile phase or use a gradient elution starting with a high percentage of the aqueous phase.[1] 2. Adjust pH: Alter the pH of the aqueous buffer to change the ionization state of the analytes, which can significantly impact retention. 3. Try a Different Column: Consider using a column with a different stationary phase, such as one with a polar end-capping or a polar-embedded phase, which provides better retention for polar compounds. |
Issue 2: Insufficient yield of an isolated degradation product for NMR characterization.
| Question | Possible Cause | Troubleshooting Step |
| I can see a degradation product in my analytical chromatogram, but I can't isolate enough of it for NMR analysis. What should I do? | The specific degradation pathway may have a low yield, or the isolation technique may not be efficient enough. | 1. Scale-Up the Reaction: Increase the initial amount of thiocolchicoside subjected to forced degradation to generate a larger quantity of the target degradant. 2. Optimize Isolation: Use preparative HPLC instead of analytical HPLC for better loading capacity. Employ techniques like stacked injections to process more material over time.[10] 3. Concentrate the Sample: After collection, carefully concentrate the fractions containing the pure degradant under reduced pressure to obtain a solid sample suitable for NMR. |
Issue 3: Ambiguous structural information from Mass Spectrometry.
| Question | Possible Cause | Troubleshooting Step |
| My MS data gives me a molecular weight, but I'm unsure of the exact structure or elemental composition. How can I get more definitive information? | Low-resolution MS provides only the nominal mass. Fragmentation patterns can be complex and may not be sufficient for full characterization. | 1. Use High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.[4] 2. Perform Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data. Establishing the fragmentation pathway can help piece the structure together.[1] 3. Correlate with Other Data: Always use MS data in conjunction with NMR data for complete and accurate structure elucidation.[4][5] |
Quantitative Data Summary
The following table summarizes the extent of thiocolchicoside degradation under various stress conditions as reported in forced degradation studies.
| Stress Condition | Temperature | Duration | % Drug Recovered | Degradation Products Observed | Reference |
| Acid Hydrolysis (1.0 M HCl) | 60°C | - | 78.00% | Two major peaks | [8] |
| Alkaline Hydrolysis (0.5 M NaOH) | 60°C | - | 75.25% | Two major peaks | [8] |
| Oxidative (1% v/v H₂O₂) | Room Temp | - | 82.55% | One major peak | [8] |
| Oxidative (3% v/v H₂O₂) | Room Temp | - | Complete Degradation | Two major, one minor peak | [8] |
| Acid-Base Degradation | - | - | 62.15% | - | [2] |
| Oxidative Hydrolysis | - | - | 24.19% | - | [2] |
| Dry Heat | - | - | 96.98% | Minimal degradation | [2] |
| Fluorescent Light | - | - | 81.07% | - | [2] |
Experimental Protocols
Protocol 1: Forced Degradation of Thiocolchicoside
This protocol provides a general framework for inducing degradation under various stress conditions.
-
Acid Hydrolysis:
-
Dissolve 50 mg of thiocolchicoside in 10 mL of 1.0 N HCl.[3]
-
Heat the solution at 80°C for 3 hours.[3]
-
Cool the solution, neutralize it with 1.0 N NaOH, and dilute with methanol (B129727) for analysis.[3]
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Dissolve 50 mg of thiocolchicoside in 10 mL of 3% v/v hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), monitoring the reaction by TLC or HPLC.
-
Dilute the sample with methanol for analysis.
-
-
Photolytic Degradation:
Protocol 2: HPTLC Method for Separation of Degradation Products
This method is suitable for the separation and quantification of thiocolchicoside from its degradants.
-
Stationary Phase: Aluminum plates pre-coated with silica (B1680970) gel 60 F254.[3]
-
Mobile Phase: Toluene: Acetone: Water (1.5 : 7.5 : 1.0, v/v/v).[3]
-
Application: Apply samples as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Scan the dried plates using a densitometer at a detection wavelength of 370 nm.[3]
Protocol 3: Isolation of Degradation Products via Precipitation
This method is useful for isolating acid-induced degradation products that precipitate out of solution.
-
Accurately weigh 500 mg of thiocolchicoside and heat it in 25 mL of 1.0 N HCl at 80°C until a yellow precipitate forms.[3]
-
Collect the precipitate by filtration.[3]
-
Wash the precipitate with water and dry it.[3]
-
Recrystallize the product from methanol to achieve higher purity.[3]
-
Confirm the purity of the isolated product by TLC before proceeding to spectroscopic analysis.[3]
Visual Workflows
References
- 1. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. phmethods.net [phmethods.net]
- 4. ovid.com [ovid.com]
- 5. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Oxidative Degradation Kinetics of Thiocolchicoside
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the oxidative degradation kinetics of thiocolchicoside (B1682803).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of thiocolchicoside under oxidative stress?
A1: The primary degradation product of thiocolchicoside under oxidative stress is Thiocolchicoside S-oxide (D1SO).[1][2] Other potential, but less common, degradation products that might be observed include N-[1,2-dimethoxy-10-methylsulphone-9-oxo-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide (D1SO(2)) and [1,2-dimethoxy-10-methylsulphanyl-9-oxo-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-amine (D2).[2]
Q2: What is the expected kinetic order for the oxidative degradation of thiocolchicoside?
A2: The oxidative degradation of thiocolchicoside generally follows first-order kinetics.[3][4]
Q3: Which analytical techniques are most suitable for studying the oxidative degradation of thiocolchicoside?
A3: Stability-indicating High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly used techniques.[1][3][5] These methods can effectively separate thiocolchicoside from its degradation products, allowing for accurate quantification.[1][6]
Q4: What are the typical stress conditions for inducing oxidative degradation of thiocolchicoside in forced degradation studies?
A4: Typical conditions involve treating a solution of thiocolchicoside with hydrogen peroxide (H₂O₂) at concentrations ranging from 0.5% to 5% v/v.[3][7] The studies are often conducted at various temperatures (e.g., 40°C, 50°C, 60°C) to investigate the temperature dependence of the degradation rate.[3]
Troubleshooting Guides
Issue 1: Poor separation between thiocolchicoside and its oxidative degradation products in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Adjust the ratio of the organic and aqueous phases of your mobile phase. For example, if using an acetonitrile:water mobile phase, systematically vary the proportions (e.g., 60:40, 70:30, 80:20) to optimize resolution.[8] Consider using a gradient elution program to improve separation of peaks with different polarities.[1]
-
-
Possible Cause 2: Incorrect pH of the mobile phase.
-
Solution: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values, for instance, using a 20mM sodium acetate (B1210297) buffer at pH 5.0.[1]
-
-
Possible Cause 3: Unsuitable stationary phase.
-
Solution: A C18 column is commonly used and effective for this separation.[4] If you are still facing issues, consider a column with a different packing material or a smaller particle size for higher efficiency.
-
Issue 2: The degradation of thiocolchicoside is too fast/slow under the chosen oxidative stress conditions.
-
Possible Cause 1: The concentration of the oxidizing agent is not optimal.
-
Possible Cause 2: The temperature is not appropriate for the desired reaction rate.
-
Solution: Temperature significantly influences the degradation rate. For slower degradation, perform the experiment at a lower temperature (e.g., room temperature). To accelerate the degradation, increase the temperature (e.g., 40°C, 50°C, or 60°C).[3]
-
Issue 3: Inconsistent or non-reproducible kinetic data.
-
Possible Cause 1: Fluctuation in experimental temperature.
-
Solution: Use a calibrated, temperature-controlled water bath or oven to maintain a constant temperature throughout the experiment. Even minor temperature variations can affect the reaction rate.
-
-
Possible Cause 2: Inaccurate sample preparation and dilution.
-
Solution: Ensure accurate weighing of thiocolchicoside and precise dilutions using calibrated volumetric flasks and pipettes. Any errors in concentration will directly impact the kinetic calculations.
-
-
Possible Cause 3: Instability of the analytical method.
-
Solution: Before starting the kinetic study, ensure that your analytical method is fully validated according to ICH guidelines for parameters such as precision, accuracy, linearity, and robustness.[3]
-
Quantitative Data
Table 1: Summary of Forced Degradation Studies of Thiocolchicoside
| Stress Condition | Reagent/Condition | Duration | Temperature | % Recovery | Reference |
| Oxidative Hydrolysis | 5% v/v H₂O₂ in methanol (B129727) | 6 hours | Dark Room | 24.19% | [7] |
| Acid-Base Degradation | 1 N HCl and 0.5 M NaOH in methanol | 1 hour | 60°C (reflux) | 62.15% | [7] |
| Dry Heat | Hot Air Oven | 6 hours | 110°C | 96.98% | [3][7] |
| Fluorescent Light Exposure | Methanolic solution | 6 hours | Ambient | 81.07% | [7] |
| Photolysis | 3% H₂O₂ | Not Specified | Not Specified | 85.37% | [8] |
Table 2: First-Order Degradation Rate Constants (k), Half-Life (t½), and Shelf-Life (t₉₀) for Oxidative Degradation of Thiocolchicoside
| H₂O₂ Concentration (%) | Temperature (°C) | k (hour⁻¹) | t½ (hour) | t₉₀ (hour) |
| 0.5 | 40 | 0.043 | 16.11 | 2.44 |
| 0.5 | 50 | 0.082 | 8.45 | 1.28 |
| 0.5 | 60 | 0.158 | 4.38 | 0.66 |
| 1.0 | 40 | 0.075 | 9.24 | 1.40 |
| 1.0 | 50 | 0.141 | 4.91 | 0.74 |
| 1.0 | 60 | 0.258 | 2.68 | 0.40 |
| 1.5 | 40 | 0.106 | 6.53 | 0.99 |
| 1.5 | 50 | 0.197 | 3.51 | 0.53 |
| 1.5 | 60 | 0.353 | 1.96 | 0.29 |
Data adapted from Prajapati et al. (2014).[3]
Experimental Protocols
1. Forced Oxidative Degradation Study
-
Objective: To induce the degradation of thiocolchicoside under oxidative stress conditions.
-
Materials:
-
Thiocolchicoside bulk drug
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Water bath or oven
-
-
Procedure:
-
Prepare a stock solution of thiocolchicoside in methanol at a known concentration (e.g., 1 mg/mL).[7]
-
Prepare the oxidative stress solution by diluting 30% H₂O₂ with methanol to the desired final concentration (e.g., 0.5%, 1.0%, or 1.5%).[3]
-
In a volumetric flask, mix a known volume of the thiocolchicoside stock solution with the H₂O₂ solution.
-
Place the flask in a temperature-controlled environment (e.g., a water bath at 40°C).[3]
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Immediately quench the reaction by diluting the aliquot with the mobile phase to stop further degradation.
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC).
-
2. Stability-Indicating HPTLC Method
-
Objective: To separate and quantify thiocolchicoside and its degradation products.
-
Materials and Instrumentation:
-
HPTLC system with a UV detector
-
Pre-coated silica (B1680970) gel 60 F254 aluminum plates
-
Toluene, Acetone, Water (for mobile phase)
-
-
Chromatographic Conditions:
-
Procedure:
-
Apply the prepared samples (from the degradation study) and a standard solution of thiocolchicoside onto the HPTLC plate as bands.
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate.
-
Scan the plate at 370 nm to obtain the densitogram.
-
Quantify the amount of undegraded thiocolchicoside by comparing the peak area of the sample to that of the standard.
-
Visualizations
Caption: Experimental workflow for a forced oxidative degradation kinetics study.
Caption: Oxidative degradation pathway of Thiocolchicoside.
References
- 1. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. rjpbcs.com [rjpbcs.com]
Technical Support Center: Enhancing the Antiproliferative Activity of Synthesized Thiocolchicine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with synthesized thiocolchicine (B1684108) analogs.
Section 1: Synthesis and Compound Handling
This section addresses common issues related to the synthesis and handling of thiocolchicine analogs.
Frequently Asked Questions (FAQs):
-
Q1: My reductive amination reaction for synthesizing amine analogs of thiocolchicine is resulting in low yields. What are the potential causes?
-
A1: Low yields in reductive amination can stem from several factors. Ensure your starting materials are pure and dry, as moisture can inhibit the reaction. The choice of reducing agent is critical; sodium triacetoxyborohydride (B8407120) is often effective and mild. Also, verify the pH of the reaction mixture, as it can significantly influence the rate of imine formation and reduction. A series of 22 amine analogs of thiocolchicine were successfully synthesized using the reductive amination reaction, highlighting the viability of this method when optimized.[1]
-
-
Q2: I'm observing poor water solubility with my newly synthesized thiocolchicine analog. How can I improve this for biological assays?
-
A2: Poor water solubility is a known challenge with colchicine (B1669291) derivatives.[2] One effective strategy is to introduce hydrophilic functional groups or to synthesize salt forms of the compounds. For instance, creating succinic acid salts of N-alkyl-thiocolchicinoids has been shown to improve water solubility while retaining potent antiproliferative activity.[2] Alternatively, for in vitro assays, prepare high-concentration stock solutions in an organic solvent like DMSO and then perform serial dilutions in the cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).[3]
-
Section 2: Antiproliferative Activity Assays (e.g., MTT Assay)
This section provides troubleshooting for cell viability and cytotoxicity assays, with a focus on the MTT assay.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Variation in cell passage number, health, or seeding density.[4] 2. Inconsistent incubation times.[5] 3. Different batches of reagents (media, serum, drug).[4] | 1. Use cells within a consistent passage number range. Ensure cells are in the logarithmic growth phase. Perform a preliminary experiment to determine the optimal seeding density.[4] 2. Standardize the drug incubation period (e.g., 24, 48, or 72 hours) across all experiments.[6] 3. Use the same batch of reagents for the entire set of experiments. Prepare fresh drug dilutions for each assay.[4] |
| High variability between replicate wells | 1. Uneven cell seeding. 2. "Edge effect" in 96-well plates.[7] 3. Incomplete dissolution of formazan (B1609692) crystals. | 1. Ensure the cell suspension is homogenous by gently mixing between pipetting.[7] 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.[7] 3. After adding the solubilization agent (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes to ensure all formazan is dissolved. |
| Increased absorbance (higher viability) at higher drug concentrations | 1. The compound may be interfering with the MTT assay chemistry (e.g., chemically reducing the MTT reagent).[8] 2. The compound may be cytostatic, not cytotoxic, at the tested concentrations, or may induce cellular stress responses that increase metabolic activity.[4][8] | 1. Run a control experiment with the compound in cell-free media containing MTT to check for direct chemical reduction.[8] 2. Use a different, non-metabolic viability assay (e.g., Trypan Blue exclusion, CellTiter-Glo®) to confirm the results. Visually inspect cells for morphological changes.[9] |
Quantitative Data: Antiproliferative Activity of Thiocolchicine Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various thiocolchicine analogs against different human cancer cell lines.
| Compound/Analog | Cell Line | IC50 Value | Reference |
| Thiocolchicine Urethane Derivatives (4-8, 14) | MCF-7 (Breast) | 0.009 - 0.014 µM | [10] |
| Thiocolchicine Urethane Derivatives (4-8, 14) | LoVo (Colon) | 0.009 - 0.014 µM | [10] |
| Thiocolchicine Urethane Derivatives (4-8, 14) | A549 (Lung) | 0.009 - 0.014 µM | [10] |
| 10-n-Butylthiocolchicine | SKOV-3 (Ovarian) | Significantly lower than Doxorubicin | [11] |
| N,N-dimethyl succinic acid salt (8) | HCT-8 (Colon) | 0.0220 µg/mL | [2] |
| Thiocolchicoside | MCF-7 (Breast) | 79.02 nmol | [12][13] |
| Colchicine | MCF-7 (Breast) | 74.23 nmol | [12][13] |
Section 3: Cell Cycle and Apoptosis Analysis
This section addresses common issues encountered during the analysis of cell cycle distribution and apoptosis induction by thiocolchicine analogs.
Frequently Asked Questions (FAQs):
-
Q3: My cell cycle analysis shows a weak G2/M arrest. How can I optimize the experiment?
-
A3: A weak G2/M arrest can be due to suboptimal drug concentration or incubation time. Colchicine and its analogs are known to induce G2/M arrest by disrupting microtubule formation.[3][14] Try performing a time-course (e.g., 12, 24, 48 hours) and dose-response experiment to find the optimal conditions. Ensure proper cell fixation (e.g., ice-cold 70% ethanol) to prevent cell clumping and ensure accurate DNA staining with propidium (B1200493) iodide (PI).[3]
-
-
Q4: In my Annexin V/PI apoptosis assay, I see a high percentage of necrotic (Annexin V+/PI+) cells even at early time points. What does this mean?
-
A4: A high necrotic population at early stages could indicate that the analog concentration is too high, leading to rapid cell death and loss of membrane integrity. Alternatively, it could suggest a necrotic, rather than apoptotic, cell death mechanism at that concentration. It is recommended to test a broader range of lower concentrations and shorter incubation times. The Annexin V/PI assay is designed to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.[15]
-
-
Q5: What are the expected results from a cell cycle analysis of cells treated with thiocolchicine analogs?
-
A5: Treatment with colchicine derivatives typically results in a significant accumulation of cells in the G2/M phase of the cell cycle.[14][16] For example, studies on colchicine have shown a dose-dependent increase in the G2/M population in MCF-7 breast cancer cells.[14] This is a direct consequence of the drug's antimitotic activity, where the disruption of microtubule spindles prevents cells from completing mitosis.[3]
-
Section 4: Western Blotting
This section provides troubleshooting for Western blotting experiments aimed at analyzing the mechanism of action of thiocolchicine analogs.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No signal or weak signal for target protein (e.g., Tubulin, p53, Bcl-2) | 1. Low protein concentration in the lysate. 2. Inefficient protein transfer from gel to membrane.[17] 3. Suboptimal primary or secondary antibody concentration.[17] | 1. Increase the amount of protein loaded onto the gel. Use protease inhibitors during cell lysis.[17] 2. Confirm successful transfer by staining the membrane with Ponceau S after transfer.[18] 3. Optimize antibody dilutions. Run a positive control to ensure the antibody is working.[17] |
| High background on the blot | 1. Insufficient blocking or washing.[17] 2. Antibody concentration is too high.[19] 3. Blocking agent is cross-reacting with an antibody.[18] | 1. Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the number and duration of wash steps.[18] 2. Reduce the concentration of the primary and/or secondary antibody.[17] 3. Try a different blocking agent (e.g., switch from non-fat milk to BSA or vice versa).[18] |
| Non-specific bands are observed | 1. Primary antibody is not specific enough. 2. Protein overloading.[17] 3. Protein degradation in the sample.[19] | 1. Run a secondary antibody-only control to check for non-specific binding of the secondary.[19] 2. Reduce the total amount of protein loaded per lane.[17] 3. Prepare fresh cell lysates and keep them on ice. Use protease inhibitors.[19] |
Section 5: Experimental Protocols and Visualizations
Detailed Experimental Protocols
1. Cytotoxicity Assay (MTT Assay) [3]
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the thiocolchicine analog. Include a vehicle control (e.g., DMSO at <0.1%).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Cell Cycle Analysis (Propidium Iodide Staining) [3]
-
Cell Treatment: Seed cells in a 6-well plate, allow them to adhere, and then treat with the thiocolchicine analog for the desired time.
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
3. Apoptosis Assay (Annexin V-FITC/PI Staining) [3]
-
Cell Treatment: Seed and treat cells with the thiocolchicine analog in a 6-well plate.
-
Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: General experimental workflow for developing thiocolchicine analogs.
Caption: Key signaling pathways affected by thiocolchicine analogs.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
References
- 1. Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor agents 273. Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antiproliferative activity and molecular docking of thiocolchicine urethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.journalagent.com [pdf.journalagent.com]
- 15. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Colchicine causes prenatal cell toxicity and increases tetraploid risk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Western blot troubleshooting guide! [jacksonimmuno.com]
Validation & Comparative
A Comparative Guide to Stability-Indicating Analytical Methods for Thiocolchicoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with alternative analytical techniques for the validation of stability-indicating methods for the muscle relaxant, thiocolchicoside (B1682803). The data presented is compiled from various scientific studies to aid in the selection of the most suitable method for quality control and stability testing of pharmaceutical formulations.
Introduction to Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) in a drug product due to degradation. It is a critical component of the drug development process, ensuring the safety, efficacy, and shelf-life of pharmaceutical products. The International Council for Harmonisation (ICH) provides guidelines for the validation of such analytical procedures.[1][2]
Comparison of Analytical Methods for Thiocolchicoside
This section compares the performance of the widely used RP-HPLC method with High-Performance Thin-Layer Chromatography (HPTLC) and Ultraviolet (UV) Spectrophotometry for the analysis of thiocolchicoside.
Quantitative Data Summary
The following tables summarize the key validation parameters for each method as reported in various studies.
Table 1: Comparison of Chromatographic and Spectrophotometric Methods for Thiocolchicoside Analysis
| Parameter | RP-HPLC | HPTLC | UV Spectrophotometry |
| Linearity Range | 0.5 - 60 µg/mL[3][4][5] | 100 - 600 ng/band[4][5] | 1 - 50 µg/mL[6][7] |
| Correlation Coefficient (r²) | > 0.999[3][4][5] | > 0.998[3][4][5] | > 0.999[8] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 98 - 102% |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| Limit of Detection (LOD) | ~0.82 µg/mL[4] | 9.77 ng/band[4][5] | ~1.08 µg/mL |
| Limit of Quantification (LOQ) | ~2.49 µg/mL[4] | 29.63 ng/band[4][5] | ~3.27 µg/mL |
| Specificity | High (resolves from degradants) | High (resolves from degradants)[3] | Lower (interference from excipients/degradants possible) |
Table 2: Forced Degradation Studies Summary for Thiocolchicoside
| Stress Condition | RP-HPLC | HPTLC |
| Acid Hydrolysis | Degradation observed, well-resolved peaks.[9] | Significant degradation, separable degradant peaks.[3][4] |
| Alkali Hydrolysis | Degradation observed, well-resolved peaks.[9] | Significant degradation, separable degradant peaks.[3][4] |
| Oxidative Degradation | Degradation observed, well-resolved peaks.[9] | Significant degradation, separable degradant peaks.[3][4] |
| Photolytic Degradation | Degradation observed, well-resolved peaks.[9] | Significant degradation, separable degradant peaks.[3][4] |
| Thermal Degradation | Degradation observed, well-resolved peaks. | Significant degradation, separable degradant peaks.[3] |
Experimental Protocols
This section provides detailed methodologies for the RP-HPLC and HPTLC methods, as these are proven to be stability-indicating.
Stability-Indicating RP-HPLC Method
This method is suitable for the quantification of thiocolchicoside in bulk drug and pharmaceutical formulations.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a defined ratio (e.g., 65:35 v/v), with the pH of the buffer adjusted as necessary (e.g., pH 3.0).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm or 263 nm.[4]
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of thiocolchicoside is prepared in a suitable solvent (e.g., methanol or a mixture of the mobile phase). This stock solution is then serially diluted to obtain working standard solutions for linearity, accuracy, and precision studies. For the assay of a pharmaceutical formulation, a quantity of the powdered tablets or capsules equivalent to a specific amount of thiocolchicoside is accurately weighed, dissolved in the solvent, sonicated, and filtered before injection.
Stability-Indicating HPTLC Method
This method offers a high-throughput alternative for the analysis of thiocolchicoside.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of solvents such as toluene, acetone, and water in a specific ratio (e.g., 1.5:7.5:1.0, v/v/v).[3]
-
Application: Samples are applied as bands of a specific width using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning is performed at a suitable wavelength, such as 370 nm.[3]
-
Sample Preparation: Similar to the RP-HPLC method, a stock solution is prepared and diluted to create a calibration curve. For formulation analysis, an extract is prepared, filtered, and applied to the HPTLC plate.
Mandatory Visualizations
The following diagrams illustrate the workflow for the validation of a stability-indicating RP-HPLC method.
Caption: Workflow for the validation of a stability-indicating RP-HPLC method.
Caption: Workflow of forced degradation studies for a stability-indicating method.
Conclusion
Both RP-HPLC and HPTLC methods have been successfully validated as stability-indicating for the analysis of thiocolchicoside. RP-HPLC is a robust and widely accepted method that provides excellent resolution and sensitivity. HPTLC offers the advantage of higher sample throughput and lower solvent consumption. UV spectrophotometry, while simple and cost-effective, may lack the specificity required for a true stability-indicating method, as it cannot always distinguish the API from its degradation products or formulation excipients. The choice of method will depend on the specific requirements of the analysis, including the need for high-throughput screening, the complexity of the sample matrix, and the available instrumentation. For regulatory submissions, a well-validated stability-indicating RP-HPLC or HPTLC method is generally preferred.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. phmethods.net [phmethods.net]
- 4. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 8. Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet dosage form by UV-Spectrophotometry Method - ProQuest [proquest.com]
- 9. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
A Comparative Guide to the Structure-Activity Relationship of Thiocolchicine Analogues as Potent Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
Thiocolchicine (B1684108), a semi-synthetic derivative of colchicine (B1669291), has emerged as a promising scaffold in the development of novel anticancer agents. Its mechanism of action primarily involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. Extensive research has been dedicated to modifying the thiocolchicine structure to enhance its therapeutic index—maximizing cytotoxicity towards cancer cells while minimizing toxicity to normal cells. This guide provides a comprehensive comparison of various thiocolchicine analogues, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing the methodologies employed in their evaluation.
I. Comparative Analysis of Biological Activity
The antitumor activity of thiocolchicine analogues is profoundly influenced by substitutions on its core structure, particularly at the C-7 and C-10 positions. The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of representative analogues from different chemical series.
Table 1: In Vitro Cytotoxicity (IC50) of Thiocolchicine Analogues in Human Cancer Cell Lines
| Compound Series | Analogue/Modification | Cell Line | IC50 (µM) | Reference |
| N-Substituted Deacetylthiocolchicines | N-deacetylthiocolchicine (succinic acid salt, Cpd 7) | Multiple | Potent (not specified) | [1] |
| N,N-dimethyl-N-deacetylthiocolchicine (succinic acid salt, Cpd 8) | HCT-8, SK-BR-3 | Selective activity | [1] | |
| N,N-diethyl-N-deacetylthiocolchicine (Cpd 6) | KB, KBvin | 0.0200 µg/mL, 0.0146 µg/mL | [1] | |
| 10-Alkylthiocolchicines | 10-Methylthiocolchicine | SKOV-3 | 0.008 | [2] |
| 10-Ethylthiocolchicine | SKOV-3 | 0.047 | [2] | |
| Colchicine (Reference) | SKOV-3 | 0.037 | [2] | |
| Amine Analogues | Series of 22 amine analogues | Four tumor cell lines | Nanomolar range |
Note: Direct comparison of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 2: Inhibition of Tubulin Polymerization by Thiocolchicine Analogues
| Compound Series | Analogue/Modification | IC50 (µM) | Reference |
| N-Substituted Deacetylthiocolchicines | N-deacetylthiocolchicine (succinic acid salt, Cpd 7) | 1.1 | [1] |
| N-non-alkyl-substituted N-[o-Ns] (Cpd 10) | 0.88 | [1] | |
| 2-demethyl-N-[o-Ns]-N-deacetylthiocolchicine (Cpd 11) | 1.0 | [1] | |
| 2-demethyl derivative of Cpd 11 (Cpd 14) | 3.6 | [1] | |
| N-de-o-Ns analog of Cpd 14 (Cpd 15) | > 40 | [1] | |
| Reference Compounds | Thiocolchicine | ~2.5 | [3] |
| Colchicine | ~2.68 | [4] |
II. Key Structure-Activity Relationship (SAR) Insights
The data presented above, along with findings from numerous studies, reveal several key SAR trends for thiocolchicine analogues:
-
C-7 Position: Modifications at the C-7 side chain significantly impact both cytotoxicity and tubulin polymerization inhibition. The size and lipophilicity of the substituent are critical factors.[5] While some modifications lead to potent compounds, long side chains can abolish the inhibitory effect on tubulin polymerization.[5]
-
C-10 Position: The replacement of the methoxy (B1213986) group at C-10 with a thiomethyl group to form thiocolchicine generally maintains or enhances biological activity.[6] Further modifications at this position, such as creating 10-alkylthio derivatives, have yielded compounds with cytotoxicity comparable to or greater than colchicine.[2]
-
N-Substitutions on the B-Ring: A variety of N-acyl, N-aroyl, and N-(substituted benzyl) deacetylthiocolchicine analogues have shown strong inhibitory effects on tubulin polymerization.[5] The nature of the substituent influences cytotoxicity, which may be related to factors like lipophilicity and drug uptake.[5] N-alkylation has also been explored, with the size of the alkyl group affecting activity; generally, larger substituents lead to reduced activity.[1]
-
Overcoming Drug Resistance: Certain thiocolchicine analogues have demonstrated the ability to overcome multidrug resistance (MDR). For instance, N,N-diethyl-N-deacetylthiocolchicine did not appear to be a substrate for the P-gp efflux pump.[1] Additionally, a series of amine analogues were able to break the drug resistance of a human colon adenocarcinoma resistant cell line.
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of thiocolchicine analogues.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) as microtubules form. This change in absorbance is measured over time using a spectrophotometer. Inhibitory compounds will reduce the rate and extent of this absorbance increase.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM)
-
Glycerol (B35011) (for enhancing polymerization)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Vehicle control (DMSO)
-
Temperature-controlled 96-well microplate spectrophotometer
Procedure:
-
On ice, prepare a reaction mixture containing purified tubulin in General Tubulin Buffer.
-
Add GTP and glycerol to the tubulin solution.
-
Aliquot the reaction mixture into pre-warmed microplate wells.
-
Add the test compounds at various concentrations, positive control, or vehicle control to the respective wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).
-
Plot absorbance versus time to generate polymerization curves. The IC₅₀ value is determined by calculating the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.[7][8]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and untreated controls.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the culture medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be gently shaken for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[9][10][11][12]
IV. Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the study of thiocolchicine analogues.
Caption: Signaling pathway of thiocolchicine analogues leading to apoptosis.
References
- 1. Antitumor agents 273. Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Thiocolchicoside and Chlorzoxazone as Muscle Relaxants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy, safety, and mechanisms of action of two commonly prescribed muscle relaxants: thiocolchicoside (B1682803) and chlorzoxazone (B1668890). The information is compiled from multiple clinical studies to support evidence-based decisions in research and drug development.
Mechanisms of Action
The distinct mechanisms through which thiocolchicoside and chlorzoxazone elicit their myorelaxant effects are rooted in their interactions with the central nervous system.
Thiocolchicoside: A semi-synthetic derivative of a natural colchicine (B1669291) glycoside, thiocolchicoside functions as a competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] By blocking the inhibitory action of GABA, it modulates muscular contractures. It also demonstrates an affinity for strychnine-sensitive glycine (B1666218) receptors, which contributes to its muscle relaxant properties.[4] This dual antagonism at inhibitory synapses is central to its therapeutic effect.
Chlorzoxazone: This centrally-acting agent does not directly relax skeletal muscles. Instead, its primary site of action is the spinal cord and subcortical areas of the brain.[5] Chlorzoxazone inhibits multisynaptic reflex arcs that are responsible for producing and maintaining skeletal muscle spasms.[5] This dampening of nerve impulses that contribute to muscle tension results in pain relief and increased mobility of the affected muscles.[5]
Comparative Clinical Efficacy
Direct comparative studies have been conducted to evaluate the relative efficacy and safety of thiocolchicoside and chlorzoxazone, primarily in the context of acute musculoskeletal pain and low back pain.
Data Presentation
The following tables summarize quantitative data from key comparative clinical trials.
Table 1: Summary of Comparative Study Designs
| Study (Author, Year) | Patient Population | Treatment Arms | Duration |
| Togiti RK, et al. (2023)[6][7] | 50 patients with acute musculoskeletal pain | Thiocolchicoside (8 mg, TID) vs. Chlorzoxazone (500 mg, TID) | 7 days |
| Kumar S, et al. (2014)[8][9] | 100 patients with acute lower backache with muscle spasm | FDC¹: Thiocolchicoside (4 mg) + Aceclofenac (B1665411) (100 mg), BID vs. FDC²: Chlorzoxazone (500 mg) + Aceclofenac (100 mg) + Paracetamol (325 mg), BID | 7 days |
| Reddy DMK, et al. (2018) | 60 outpatients with low back pain and muscle spasm | Thiocolchicoside vs. Chlorzoxazone (dosages not specified) | 7 days |
FDC: Fixed-Dose Combination
Table 2: Comparative Efficacy Data (Pain Intensity Reduction)
| Study | Outcome Measure | Thiocolchicoside Group | Chlorzoxazone Group | P-value |
| Togiti RK, et al. (2023)[6][7] | Mean Pain Intensity at Day 7 (VAS¹) | 2.9 ± 1.1 | 3.1 ± 1.2 | P = 0.453 |
| % Reduction in Pain Intensity | 59.7% ± 12.3% | 56.3% ± 11.5% | P = 0.453 | |
| Kumar S, et al. (2014)[8][9] | Mean VAS¹ Score at Day 7 (At Rest) | 1.12 ± 0.79 | 1.24 ± 0.63 | > 0.05 |
| Mean VAS¹ Score at Day 7 (On Movement) | 1.56 ± 0.81 | 1.80 ± 0.63 | > 0.05 | |
| Reddy DMK, et al. (2018) | Mean Pain Score at Day 7 | 2.17 ± 1.31 | 1.33 ± 1.63 | Statistically Significant² |
¹VAS: Visual Analog Scale (typically 0-10 or 0-100) ²The study reported a statistically significant reduction in mean pain score in the Chlorzoxazone group compared to the Thiocolchicoside group.
Table 3: Comparative Safety and Tolerability
| Study | Thiocolchicoside Group (Adverse Events) | Chlorzoxazone Group (Adverse Events) | Key Findings |
| Togiti RK, et al. (2023)[6] | 5 events reported | 4 events reported | Incidence of adverse events was similar; no serious events reported. |
| Kumar S, et al. (2014)[8][9] | Nausea (2), Vomiting (1), Gastritis (2), Drowsiness (1) | Nausea (4), Vomiting (3), Gastritis (4), Drowsiness (6), Dizziness (3) | The thiocolchicoside FDC showed a statistically significant better safety profile. |
| Anitha Ch, et al. (2019)[4] | (As part of FDC) | (As part of FDC) | The thiocolchicoside FDC had a statistically significant better safety profile than the chlorzoxazone FDC. |
Experimental Protocols
The methodologies employed in these comparative studies are crucial for interpreting the results. Below is a generalized protocol based on the cited literature, followed by a workflow diagram.
Generalized Methodology
-
Study Design: A randomized, open-label/double-blind, parallel-group comparative study.
-
Patient Selection:
-
Inclusion Criteria: Adult patients (typically 18-60 years) presenting with acute, painful musculoskeletal conditions such as non-specific low back pain with palpable muscle spasm, with a pain intensity score of >4 on a 10-point Visual Analog Scale (VAS).[8] Duration of symptoms is typically ≤7 days.[8][10]
-
Exclusion Criteria: Patients with known hypersensitivity to the study drugs, severe renal or hepatic impairment, neurological disorders, peptic ulceration, pregnancy, or lactation were excluded.[6]
-
-
Randomization and Blinding: Eligible patients are randomly assigned to receive either thiocolchicoside or chlorzoxazone for a predefined treatment period (e.g., 7 days). In double-blind studies, both patients and investigators are unaware of the treatment allocation.
-
Interventions:
-
Group A (Thiocolchicoside): Oral administration of thiocolchicoside (e.g., 4 mg BID or 8 mg TID).[6][8]
-
Group B (Chlorzoxazone): Oral administration of chlorzoxazone (e.g., 500 mg BID or TID).[6][8]
-
Note: In some studies, the muscle relaxant is part of a fixed-dose combination with an NSAID like Aceclofenac.[8][9]
-
-
Outcome Measures:
-
Primary Efficacy Outcome: Change in pain intensity from baseline to the end of treatment (Day 7), measured by the VAS.[6][8]
-
Secondary Efficacy Outcomes: Muscle spasm assessment using measures like the hand-to-floor distance (in cm) and Lasegue's maneuver (straight leg raising test in degrees).[8][9]
-
Safety Outcome: Incidence and severity of adverse drug reactions (ADRs), monitored and recorded at follow-up visits.
-
-
Data Analysis: Statistical analysis is performed using appropriate tests (e.g., t-test, chi-square test) to compare the mean change in efficacy parameters and the incidence of adverse events between the two groups. A p-value of <0.05 is typically considered statistically significant.
Summary and Conclusion
Based on the available evidence, both thiocolchicoside and chlorzoxazone are effective in reducing pain and muscle spasm in patients with acute musculoskeletal conditions.[6]
-
Efficacy: In a direct comparison for acute musculoskeletal pain, Togiti RK, et al. (2023) found no statistically significant difference in pain intensity reduction between thiocolchicoside and chlorzoxazone.[6][11] However, another study focusing on low back pain reported a statistically significant greater reduction in pain scores for the chlorzoxazone group. When used in fixed-dose combinations with NSAIDs, both drugs show significant improvement in pain and mobility, with some studies noting clinically better, though not always statistically significant, improvement in the thiocolchicoside combination group.[8][9]
-
Safety: The safety profiles appear to differ more distinctly. Studies comparing fixed-dose combinations consistently report a statistically significant better safety and tolerability profile for the thiocolchicoside-containing combination, with fewer adverse events, particularly sedation and dizziness, compared to the chlorzoxazone combination.[8][9][12] Chlorzoxazone has also been associated with a higher risk of hepatotoxicity in some reports.[4]
References
- 1. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. wjpmr.com [wjpmr.com]
- 5. What is the mechanism of Chlorzoxazone? [synapse.patsnap.com]
- 6. nepjol.info [nepjol.info]
- 7. researchgate.net [researchgate.net]
- 8. To compare the efficacy and safety of fixed dose combination of thiocolchicoside and aceclofenac versus chlorzoxazone, aceclofenac and paracetamol in patients with acute lower backache associated with muscle spasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. To compare the efficacy and safety of fixed dose combination of thiocolchicoside and aceclofenac versus chlorzoxazone, aceclofenac and paracetamol in patients with acute lower backache associated with muscle spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. To compare the efficacy and safety of fixed dose combination of thiocolchicoside and aceclofenac versus chlorzoxazone, aceclofenac and paracetamol in patients with acute lower backache associated with muscle spasm – ScienceOpen [scienceopen.com]
- 11. Chlorzoxazone - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
A Comparative Guide to the Validation of Analytical Methods for Thiocolchicoside in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of thiocolchicoside (B1682803) in biological matrices. Thiocolchicoside, a semi-synthetic derivative of the natural glycoside colchicoside, is a muscle relaxant with anti-inflammatory and analgesic properties.[1][2] Accurate determination of its concentration in biological samples such as plasma and blood is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[1] This document outlines and compares various analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), presenting their performance characteristics and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The choice of an analytical method for thiocolchicoside quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters of different validated methods to facilitate an objective comparison.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of thiocolchicoside, often coupled with UV or mass spectrometric detection.
Table 1: Performance of HPLC-UV Methods for Thiocolchicoside Quantification
| Method | Linearity Range (µg/mL) | Accuracy (%) | Precision (RSD%) | LOD (µg/mL) | LOQ (µg/mL) | Biological Matrix | Reference |
| Stability-Indicating RP-HPLC-UV | 5 - 15 | 102.1 | Intra-day: 1.19, Inter-day: 0.95 | Not Reported | Not Reported | Not specified in abstract | [3][4] |
| NP-HPLC | 5 - 15 | 98 - 102 | < 2 | Not Reported | Not Reported | Not specified in abstract | [5] |
| RP-HPLC | 0.4 - 8 | Not Reported | < 2 | Not Reported | Not Reported | Not specified in abstract | [6] |
| RP-HPLC | 1 - 5 | 99.00 - 101.5 | < 2 | Not Reported | Not Reported | Not specified in abstract | [7] |
Table 2: Performance of LC-MS/MS Methods for Thiocolchicoside and its Metabolite
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Biological Matrix | Reference |
| 3-desmethylthiocolchicine | Not Specified | 0.39 | 70 | Human Plasma | [8][9] |
| Thiocolchicoside | 6 - 120 | 3 | Not Reported | Human Plasma | [10] |
High-Performance Thin-Layer Chromatography (HPTLC) Methods
HPTLC offers a simpler and high-throughput alternative for the quantification of thiocolchicoside.
Table 3: Performance of HPTLC Methods for Thiocolchicoside Quantification
| Method | Linearity Range (ng/band) | LOD (ng/band) | LOQ (ng/band) | Biological Matrix | Reference |
| Stability-Indicating RP-HPTLC | 100 - 600 | 9.77 | 29.63 | Not specified in abstract | [11] |
| HPTLC | 100 - 500 | Not Reported | Not Reported | Not specified in abstract | [12] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques cited in this guide.
Stability-Indicating RP-HPLC-UV Method
This method is suitable for the determination of thiocolchicoside and its degradation products.[4]
-
Sample Preparation: For analysis of capsule formulations, the contents of twenty capsules are weighed and an amount equivalent to 8 mg of thiocolchicoside is dissolved in 100 mL of methanol (B129727) with sonication. The solution is then filtered and diluted for injection.[13]
-
Chromatographic Conditions:
-
Column: Synergi™ 4μm Polar-RP 80Å, 150×4.6mm (Phenomenex)[4]
-
Mobile Phase: A gradient elution of Eluant A (20mM sodium acetate (B1210297) buffer, pH 5.0) and Eluant B (Methanol:Acetonitrile, 20:80 v/v)[4]
-
Flow Rate: 1 mL/min[4]
-
Detection: UV at 254 nm[4]
-
LC-MS/MS Method for 3-desmethylthiocolchicine in Human Plasma
This highly sensitive method is designed for pharmacokinetic studies by measuring the primary metabolite of thiocolchicoside.[8][9]
-
Sample Preparation: Plasma samples are extracted using ethyl acetate.[8][9]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
LC-MS/MS Method for Simultaneous Quantification of Aceclofenac (B1665411) and Thiocolchicoside in Human Plasma
This method allows for the concurrent measurement of thiocolchicoside and a co-administered drug.[10]
-
Sample Preparation: Protein precipitation is used to extract the analytes from human plasma.[10]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Stability-Indicating RP-HPTLC Method
This HPTLC method is effective for separating thiocolchicoside from its degradation products.[11]
-
Sample Preparation: A stock solution is prepared by dissolving 10 mg of thiocolchicoside in 10 mL of methanol. This is further diluted to achieve the desired concentration range for spotting.[13]
-
Chromatographic Conditions:
-
Stationary Phase: Aluminum plates pre-coated with silica (B1680970) gel 60 RP-18 F254S[11]
-
Mobile Phase: Methanol:water (70:30 v/v)[11]
-
Detection: Densitometric scanning at 377 nm[13]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 2. ijtonline.com [ijtonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. xisdxjxsu.asia [xisdxjxsu.asia]
- 11. researchgate.net [researchgate.net]
- 12. phmethods.net [phmethods.net]
- 13. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
Battling Drug Resistance: A Comparative Analysis of Thiocolchicine Derivatives' Cytotoxicity
For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) in cancer therapy remains a critical challenge. Thiocolchicine (B1684108) derivatives have emerged as a promising class of compounds that can circumvent these resistance mechanisms. This guide provides a comparative analysis of the cytotoxic effects of various thiocolchicine derivatives against drug-resistant cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several thiocolchicine derivatives against various cancer cell lines, including the doxorubicin-resistant human colon adenocarcinoma cell line (LoVo/DX). Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Colchicine (B1669291) | LoVo | 0.021 | [1] |
| LoVo/DX | 5.83 | [1] | |
| Thiocolchicine | MDR-negative cells | Most active agent | [2] |
| N-Deacetyl-N-aminoacylthiocolchicine Derivatives | MDR-positive and MDR-negative human cancer cell lines | Evaluated | [3] |
| Amine Analogs of Thiocolchicine | LoVo/DX | Able to break drug resistance | [4] |
| Double-Modified Colchicine Derivative (Compound 14) | LoVo/DX | 0.0016 | [5] |
| 4-Chlorothiocolchicine | LoVo/DX | Not specified, but showed activity | [1] |
| 4-Bromothiocolchicine | LoVo/DX | Not specified, but showed activity | [1] |
| 4-Iodothiocolchicine | LoVo/DX | Not specified, but showed activity | [1] |
| Derivatives with 1,3,4-Thiadiazole Moieties (7h and 7i) | A2780, A549, BEL7402, MCF-7 | More potent than colchicine | [6] |
Mechanism of Action in Drug-Resistant Cells
Thiocolchicine and its derivatives primarily exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
A key advantage of certain thiocolchicine derivatives is their ability to overcome multidrug resistance.[2][4][5] The MDR phenotype is often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of the cancer cell.[2][8] Some thiocolchicine derivatives have been shown to be poor substrates for P-gp, allowing them to accumulate within resistant cells and exert their cytotoxic effects.[8] Furthermore, some derivatives may even inhibit the function of P-gp.[8]
Beyond their impact on microtubules, some thiocolchicine derivatives have been found to modulate other signaling pathways. For instance, thiocolchicoside, a glucoside of thiocolchicine, has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[7]
Experimental Protocols
The cytotoxicity of thiocolchicine derivatives is commonly assessed using in vitro cell-based assays.[9] The following are generalized protocols for two standard methods:
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[9][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiocolchicine derivatives for a specified period (e.g., 24 or 48 hours).[10]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT into formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[10]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[11]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed to the plate using a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB dye, which binds to basic amino acids in cellular proteins.
-
Washing: Unbound dye is removed by washing with a dilute acetic acid solution.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader. The absorbance is proportional to the total protein mass and, therefore, the cell number.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
Caption: A generalized workflow for determining the cytotoxicity of thiocolchicine derivatives.
Caption: Key signaling pathways affected by thiocolchicine derivatives in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. calonmedical.com [calonmedical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Colchicine derivatives with potent anticancer activity and reduced P-glycoprotein induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Frontiers | Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation [frontiersin.org]
efficacy of thiocolchicoside compared to tizanidine for acute low back pain
A Comparative Analysis of Thiocolchicoside (B1682803) and Tizanidine (B1208945) for the Management of Acute Low Back Pain
Introduction
Acute low back pain is a prevalent musculoskeletal condition often associated with painful muscle spasms. Muscle relaxants are frequently prescribed as an adjunct to analgesics to alleviate these spasms and improve mobility. This guide provides a detailed comparison of the efficacy and safety of two commonly used muscle relaxants, thiocolchicoside and tizanidine, for the treatment of acute low back pain. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Mechanism of Action
Thiocolchicoside is a semi-synthetic derivative of colchicoside, a naturally occurring compound.[1] Its primary mechanism of action is believed to be through the modulation of gamma-aminobutyric acid type A (GABA-A) receptors, although the exact interactions are still under investigation.[1][2] Some studies suggest it acts as a competitive antagonist of GABA-A receptors.[3]
Tizanidine is a centrally acting alpha-2 (α2)-adrenergic agonist.[1][4] Its muscle relaxant effect is produced by inhibiting the release of excitatory amino acids from spinal interneurons, which reduces the firing rate of motor neurons.[4][5]
Signaling Pathways
The distinct mechanisms of action of thiocolchicoside and tizanidine are illustrated by their respective signaling pathways.
Comparative Efficacy
Clinical studies have compared the efficacy of thiocolchicoside and tizanidine in treating acute low back pain, primarily using the Visual Analog Scale (VAS) for pain intensity and assessments of muscle spasm.
| Efficacy Outcome | Thiocolchicoside | Tizanidine | Study Reference |
| VAS Score Reduction (Day 3) | Significant improvement | Statistically greater reduction than Thiocolchicoside (p=0.048) | [1] |
| VAS Score Reduction (Day 7) | Continued improvement | Statistically greater reduction than Thiocolchicoside (p=0.011) | [1] |
| Muscle Spasm Relief (Day 7) | Improvement noted | More pronounced relief than Thiocolchicoside (p=0.027) | [1] |
| Overall Efficacy vs. Placebo | More effective in improving pain at rest, hand-to-floor distance, and Schober test | More effective in improving pain at rest, hand-to-floor distance, and Schober test | [3][6] |
| Psychomotor Performance | Devoid of sedative effects | Induced reduction in psychomotor performance | [3][6] |
Comparative Safety and Tolerability
The safety profiles of thiocolchicoside and tizanidine differ, particularly concerning sedative effects.
| Adverse Effect Profile | Thiocolchicoside | Tizanidine | Study Reference |
| Common Adverse Events | Gastrointestinal upset, allergic reactions.[7] Nausea (12%) and abdominal discomfort (10%).[8] | Drowsiness, dry mouth, dizziness, hypotension.[1][7] Drowsiness (18%) and dizziness (14%).[8] | |
| Sedation | Minimal sedative effects, favorable for daytime use.[1] | Higher incidence of drowsiness.[1] | |
| Patient Satisfaction | Lower patient satisfaction reported in one study.[1] | Higher overall patient satisfaction despite more side effects.[1] | |
| Serious Adverse Effects | Potential for seizures at high doses and teratogenicity.[7] | Liver toxicity and hallucinations have been reported.[7] |
Experimental Protocols
The methodologies of key comparative clinical trials are crucial for interpreting the evidence.
Representative Clinical Trial Workflow
Key Methodological Components from a Comparative Study[1]
-
Study Design: A prospective, randomized, comparative study.
-
Participants: 100 patients diagnosed with acute low back pain.
-
Intervention:
-
Group A (n=50): Tizanidine.
-
Group B (n=50): Thiocolchicoside.
-
-
Primary Outcome Measures:
-
Pain intensity measured using the Visual Analog Scale (VAS) at baseline, Day 3, and Day 7.
-
Muscle spasm relief assessed using the Modified Ashworth Scale.
-
-
Secondary Outcome Measures:
-
Adverse events.
-
Patient satisfaction.
-
-
Statistical Analysis: Appropriate parametric and non-parametric tests were used, with a significance level of p < 0.05.
Conclusion
Both thiocolchicoside and tizanidine are effective in treating acute low back pain, but they present different efficacy and safety profiles. Tizanidine appears to offer more significant and rapid pain and muscle spasm relief, leading to higher patient satisfaction.[1] However, this comes at the cost of a higher incidence of sedative effects.[1]
Conversely, thiocolchicoside is better tolerated in terms of sedation, making it a suitable option for patients who need to remain alert.[1] The choice between these two muscle relaxants should be individualized based on the patient's clinical presentation, tolerance for side effects, and daily activities. Further research with standardized protocols and larger patient populations is warranted to confirm these findings and provide more definitive clinical guidance.
References
- 1. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Insights: Thiocolchicoside's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. worldmedicine.uz [worldmedicine.uz]
- 4. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 2-adrenergic receptor: Significance and symbolism [wisdomlib.org]
- 6. Assessment of efficacy and psychomotor performances of thiocolchicoside and tizanidine in patients with acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicentre placebo-controlled study in general practice to evaluate the efficacy and safety of tizanidine in acute low-back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Combination Therapy of Thiocolchicoside and Aceclofenac: A Comparative Analysis for Musculoskeletal Disorders
In the management of painful musculoskeletal conditions, which are often characterized by inflammation and muscle spasms, a combination therapy approach utilizing a muscle relaxant and a non-steroidal anti-inflammatory drug (NSAID) has demonstrated significant clinical benefits. This guide provides a comparative study of the combination therapy of thiocolchicoside (B1682803), a muscle relaxant with anti-inflammatory and analgesic properties, and aceclofenac (B1665411), a potent NSAID. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into the synergistic effects, efficacy, and safety profile of this combination, supported by experimental data and detailed methodologies.
Efficacy and Safety Profile: A Quantitative Overview
Clinical studies have consistently shown that the fixed-dose combination of thiocolchicoside and aceclofenac offers superior pain relief and improvement in mobility compared to monotherapy with aceclofenac. The combination is effective in reducing pain intensity, alleviating muscle spasms, and improving functional outcomes in patients with acute lower back pain and other painful musculoskeletal conditions.[1][2][3]
A key advantage of this combination is its favorable safety profile. Notably, thiocolchicoside does not exhibit the sedative effects commonly associated with other centrally acting muscle relaxants, thus improving the quality of life for patients.[1] While some mild gastrointestinal side effects like nausea and vomiting have been reported, the overall tolerability of the combination is considered excellent by both patients and clinicians.[1][4]
Table 1: Comparative Efficacy of Thiocolchicoside + Aceclofenac vs. Alternative Therapies
| Study | Treatment Groups | Key Efficacy Parameters | Results |
| Study 1 [1] | Group A: Thiocolchicoside (4 mg) + Aceclofenac (100 mg) Group B: Chlorzoxazone (B1668890) (500 mg) + Aceclofenac (100 mg) + Paracetamol (325 mg) | - Pain at rest (Visual Analogue Scale - VAS) - Muscle Spasm (Hand-to-floor distance) | Both groups showed significant pain and spasm reduction. Group A showed a more pronounced, though not statistically significant, improvement in pain at rest. Group A had a statistically significant better safety profile with no sedation reported. |
| Study 2 [2] | Group T+A: Thiocolchicoside (4 mg) + Aceclofenac (100 mg) Group A: Aceclofenac (100 mg) alone | - Pain at rest (VAS) - Pain on movement - Restriction of movement | The decrease in pain scores was more pronounced in the combination therapy group (T+A) compared to the aceclofenac alone group. |
| Study 3 [3] | Group 1: Aceclofenac (100 mg) + Thiocolchicoside (4 mg) Group 2: Aceclofenac (100 mg) alone | - Pain intensity (VAS) | The reduction in pain intensity was more significant in the combination group (p <0.001) compared to the monotherapy group. |
| Study 4 [4] | Group A: Thiocolchicoside (4 mg) + Aceclofenac (100 mg) Group B: Paracetamol (500 mg) + Aceclofenac (100 mg) | - Pain score (VAS) | At the end of 28 days, the average pain score was significantly lower in the thiocolchicoside + aceclofenac group (0.60 ± 0.62) compared to the aceclofenac + paracetamol group (1.76 ± 1.65). |
Mechanism of Action: A Synergistic Approach
The enhanced efficacy of the thiocolchicoside and aceclofenac combination stems from their complementary mechanisms of action, targeting both the inflammatory and muscle spasm components of musculoskeletal pain.
Thiocolchicoside , a semi-synthetic derivative of colchicine, acts as a potent muscle relaxant.[5] Its primary mechanism involves acting as a competitive antagonist at GABA-A receptors and glycine (B1666218) receptors, which are inhibitory neurotransmitter receptors in the central nervous system.[5][6] This action leads to the relaxation of muscle contractures.[6] Additionally, thiocolchicoside has been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation, thereby contributing to its anti-inflammatory effects.[7]
Aceclofenac is a non-steroidal anti-inflammatory drug that exhibits potent analgesic and anti-inflammatory properties.[8] Its primary mechanism of action is the preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9][10] COX-2 is a key enzyme in the arachidonic acid pathway, responsible for the synthesis of prostaglandins, which are potent mediators of pain and inflammation.[8][11] By inhibiting COX-2, aceclofenac effectively reduces the production of these inflammatory mediators.[8]
The following diagram illustrates the combined signaling pathways of thiocolchicoside and aceclofenac.
Caption: Combined signaling pathways of Thiocolchicoside and Aceclofenac.
Experimental Protocols
The clinical studies cited in this guide employed rigorous methodologies to assess the efficacy and safety of the combination therapy. Below are summaries of the typical experimental protocols.
Study Design: Most studies were prospective, randomized, and comparative.[1][4][12] Some were double-blind to minimize bias.[4][12]
Patient Population: Participants were typically adults (18-55 years) of both sexes with acute lower back pain of moderate to severe intensity, often associated with muscle spasms.[1][2] Exclusion criteria commonly included a history of fractures, severe spinal diseases, and contraindications to NSAIDs or muscle relaxants.[1]
Treatment Regimen:
-
Combination Group: Oral administration of a fixed-dose combination of thiocolchicoside (4 mg) and aceclofenac (100 mg), typically taken twice daily for a duration of 7 to 28 days.[1][2][3][4]
-
Control/Comparative Groups: These varied across studies and included:
Efficacy Assessment:
-
Pain Intensity: The primary efficacy parameter was the assessment of pain intensity, most commonly measured using a 100-mm Visual Analogue Scale (VAS), where 0 represents no pain and 100 represents the worst imaginable pain.[1][2][3]
-
Muscle Spasm: Muscle spasm was evaluated using objective measures such as the hand-to-floor distance (measuring spinal flexibility) and Lasegue's maneuver.[1][4]
-
Functional Improvement: Some studies also assessed the restriction of movement and overall functional improvement.[2]
Safety Assessment: Adverse drug reactions were monitored and recorded throughout the study period. Global assessments of tolerability were often performed by both the investigators and the patients.[1][4]
The following diagram outlines a typical experimental workflow for a comparative clinical trial.
Caption: Typical experimental workflow for a comparative clinical trial.
References
- 1. To compare the efficacy and safety of fixed dose combination of thiocolchicoside and aceclofenac versus chlorzoxazone, aceclofenac and paracetamol in patients with acute lower backache associated with muscle spasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijbcp.com [ijbcp.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. vinmec.com [vinmec.com]
- 6. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Aceclofenac? [synapse.patsnap.com]
- 10. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Aceclofenac: Uses, Mechanism of Action, DMF [chemxpert.com]
- 12. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
A Comparative Guide to Stability-Indicating HPTLC-Densitometry for Thiocolchicoside Analysis
For researchers, scientists, and drug development professionals, establishing a reliable and efficient analytical method for stability testing is paramount. This guide provides a detailed comparison of High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry against other analytical techniques for the stability analysis of Thiocolchicoside (B1682803), a widely used muscle relaxant. The focus is on the validation of HPTLC-densitometry as a robust stability-indicating method.
Experimental Methodologies
This section details the experimental protocols for a validated stability-indicating HPTLC-densitometry method and a commonly used alternative, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
HPTLC-Densitometry Method for Thiocolchicoside
A stability-indicating HPTLC method was developed and validated for the determination of thiocolchicoside in the presence of its degradation products.[1]
-
Stationary Phase: Pre-coated silica (B1680970) gel aluminum plates 60 F254.[1]
-
Mobile Phase: A mixture of toluene, acetone, and water in the ratio of 1.5:7.5:1.0 (v/v/v).[1]
-
Sample Application: Samples are applied as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried and scanned using a TLC scanner at a detection wavelength of 370 nm.[1]
For comparative purposes, a reversed-phase HPTLC (RP-HPTLC) method has also been reported:
-
Stationary Phase: Aluminum plates pre-coated with silica gel 60 RP-18 F254S.[2][3][4][5]
-
Mobile Phase: Methanol and water in the ratio of 70:30 (v/v).[2][3][4][5]
Forced Degradation Studies
To establish the stability-indicating nature of the HPTLC method, thiocolchicoside was subjected to various stress conditions as per International Council for Harmonisation (ICH) guidelines.[1][3]
-
Acid Hydrolysis: 1.0 N HCl at 80°C for 3 hours.[1]
-
Alkaline Hydrolysis: 0.1 N NaOH at 80°C for 3 hours.[1]
-
Oxidative Degradation: 1.0% hydrogen peroxide at 80°C for 15 minutes.[1]
-
Photodegradation: Exposure of the drug solution to light for 24 hours.[4]
-
Dry Heat Degradation: Storing the drug at 70°C for 8 hours.[4]
The degradation products were well-resolved from the pure drug peak, confirming the method's specificity.[2][3]
Performance Comparison
The following tables summarize the validation parameters of the HPTLC-densitometry method and compare it with a reported RP-HPLC method for thiocolchicoside analysis.
Table 1: Validation Parameters of HPTLC-Densitometry Methods for Thiocolchicoside
| Parameter | HPTLC Method | RP-HPTLC Method |
| Linearity Range | 100-500 ng/spot[1] | 100-600 ng/band[2][3][4] |
| Correlation Coefficient (r²) | 0.9979[1] | 0.9984[2][3][4] |
| Limit of Detection (LOD) | - | 9.77 ng[2][3][4] |
| Limit of Quantification (LOQ) | - | 29.63 ng[2][3][4] |
| Rf value | - | 0.60 ± 0.02[2][3][4] |
Table 2: Comparison of HPTLC-Densitometry with RP-HPLC for Thiocolchicoside Analysis
| Feature | HPTLC-Densitometry | RP-HPLC |
| Principle | Planar chromatography | Column chromatography |
| Stationary Phase | Silica gel or RP-18 plates | C18 column[6] |
| Mobile Phase | Toluene:Acetone:Water (1.5:7.5:1.0, v/v/v)[1] or Methanol:Water (70:30, v/v)[2][3][6] | Acetonitrile:Water (70:30, v/v)[6][7] |
| Speed | Faster, as multiple samples can be run simultaneously | Slower, samples are analyzed sequentially |
| Solvent Consumption | Lower | Higher |
| Sample Application | Automated spotting | Injection via autosampler or manually |
| Detection | Densitometric scanning in situ | UV detector[6][7] |
| Separation Efficiency | Generally lower than HPLC | Higher separation efficiency |
One study noted that their developed normal phase HPTLC method was faster and more economical than a reported RP-HPTLC method due to the use of normal silica plates and shorter mobile phase saturation time.[1] It was also suggested that the HPTLC method was able to separate more degradation products compared to the RP-HPTLC method, indicating greater efficiency as a stability-indicating method.[1]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the stability-indicating HPTLC-densitometry analysis of thiocolchicoside.
Caption: HPTLC-Densitometry Workflow for Thiocolchicoside Stability Analysis.
Conclusion
The validated HPTLC-densitometry method provides a simple, rapid, and accurate approach for the stability analysis of thiocolchicoside.[2] It effectively separates the drug from its degradation products, confirming its utility as a stability-indicating assay.[2][3] While RP-HPLC may offer higher separation efficiency, HPTLC presents advantages in terms of speed, sample throughput, and lower solvent consumption, making it a cost-effective and efficient alternative for routine quality control and stability studies of thiocolchicoside in bulk and pharmaceutical formulations.[1]
References
- 1. phmethods.net [phmethods.net]
- 2. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
A Comparative Analysis of the Anti-inflammatory Effects of Thiocolchicine and Its Parent Compounds
An Objective Evaluation for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, colchicine (B1669291) has long been a cornerstone for treating conditions like gout and Familial Mediterranean Fever.[1][2] Its derivatives, including thiocolchicoside (B1682803) and the broader class of thiocolchicines, have been developed with the aim of improving its therapeutic profile. This guide provides a comparative overview of the anti-inflammatory effects of thiocolchicine (B1684108) and its parent compounds, colchicine and thiocolchicoside, drawing upon available experimental data to inform researchers and professionals in drug development.
Mechanisms of Anti-inflammatory Action: A Tale of Two Pathways
The anti-inflammatory properties of colchicine and its derivatives stem from distinct molecular mechanisms. While colchicine directly targets the inflammatory cascade, thiocolchicoside primarily functions as a muscle relaxant with secondary anti-inflammatory benefits.
Colchicine's principal mechanism involves the disruption of microtubule polymerization by binding to tubulin.[1][[“]][4] This interference with the cellular cytoskeleton has several downstream anti-inflammatory consequences:
-
Inhibition of Neutrophil Activity: By disrupting microtubules, colchicine impedes the migration (chemotaxis) of neutrophils to sites of inflammation.[[“]][5][6] It also hinders the activation and degranulation of these key inflammatory cells.[[“]]
-
NLRP3 Inflammasome Suppression: Colchicine is a potent inhibitor of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating pro-inflammatory cytokines like interleukin-1β (IL-1β).[1][[“]][6]
-
Modulation of Cellular Adhesion: It can reduce the expression of adhesion molecules, such as E-selectin, on endothelial cells, further limiting the recruitment of inflammatory cells.[4][5]
Thiocolchicoside , a semi-synthetic derivative of colchicine, is primarily recognized for its muscle relaxant properties.[7][8][9] Its anti-inflammatory effects are considered secondary and are linked to its action on the central nervous system:
-
GABA and Glycine (B1666218) Receptor Modulation: Thiocolchicoside acts as a competitive antagonist at GABA-A and glycine receptors.[8][9][10] By modulating these inhibitory neurotransmitter pathways, it induces muscle relaxation, which can indirectly alleviate inflammation associated with muscle spasms.[8][11]
-
Inhibition of Pro-inflammatory Mediators: Some evidence suggests that thiocolchicoside can inhibit the release of pro-inflammatory cytokines, contributing to its analgesic and anti-inflammatory profile.[8]
Thiocolchicine and its derivatives represent a class of compounds where the methoxy (B1213986) group at the C-10 position of colchicine is replaced by a thioalkyl group. While research into their specific anti-inflammatory mechanisms is less extensive, one study on 10-n-butylthiocolchicine indicated it produced more of an analgesic than an anti-inflammatory effect, suggesting a potential divergence in the activity profile compared to colchicine.[12]
Quantitative Comparison of Efficacy
Direct comparative studies quantifying the anti-inflammatory potency of thiocolchicine, colchicine, and thiocolchicoside are limited in the available scientific literature. However, data from individual studies on cytotoxic and anti-inflammatory activities provide some insights.
| Compound | Assay | Target/Cell Line | IC50 Value (nM) | Reference |
| Colchicine | Cytotoxicity | SKOV-3 Ovarian Cancer | 37 | [12] |
| 10-Methylthiocolchicine | Cytotoxicity | SKOV-3 Ovarian Cancer | 8 | [12] |
| 10-Ethylthiocolchicine | Cytotoxicity | SKOV-3 Ovarian Cancer | 47 | [12] |
| Colchicine | Inhibition of E-selectin expression | Endothelial Cells | 3 | [4] |
| Colchicine | Shedding of L-selectin | Neutrophils | 300 | [4] |
Note: The cytotoxicity data for thiocolchicine derivatives, while not a direct measure of anti-inflammatory activity, suggests that modifications at the C-10 position can significantly impact biological activity, with 10-methylthiocolchicine showing higher potency than the parent colchicine in this specific assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols relevant to assessing the anti-inflammatory effects of these compounds.
Carrageenan-Induced Rat Paw Edema
This widely used in vivo model assesses the anti-inflammatory activity of a compound.
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
A baseline measurement of the rat's paw volume is taken using a plethysmometer.
-
The test compound (e.g., a colchicine derivative or control) is administered, usually orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
In Vitro Protein Denaturation and Proteinase Inhibitory Assays
These in vitro assays provide a preliminary screening of anti-inflammatory potential by measuring a compound's ability to inhibit protein denaturation and the activity of proteinases, which are involved in the inflammatory process.
Protein Denaturation Inhibition:
-
Reaction Mixture: A solution of bovine serum albumin (BSA) is prepared in Tris-HCl buffer.
-
Procedure:
-
The test compound at various concentrations is added to the BSA solution.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating (e.g., at 72°C) to induce denaturation.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
-
Data Analysis: The percentage inhibition of protein denaturation is calculated.
Proteinase Inhibitory Activity:
-
Reaction Mixture: A solution of trypsin in Tris-HCl buffer is prepared.
-
Procedure:
-
The test compound is pre-incubated with trypsin.
-
Casein is added as a substrate, and the mixture is incubated.
-
The reaction is terminated by adding perchloric acid.
-
The mixture is centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 210 nm).
-
-
Data Analysis: The percentage inhibition of proteinase activity is calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the comparative effects of these compounds.
Caption: Colchicine's anti-inflammatory mechanism of action.
Caption: Thiocolchicoside's primary mechanism as a muscle relaxant.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]
- 2. Colchicine as an anti-inflammatory and cardioprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine: An Ancient Drug with Modern Uses - The Rheumatologist [the-rheumatologist.org]
- 6. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 7. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 9. What is Thiocolchicoside used for? [synapse.patsnap.com]
- 10. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy of thiocolchicoside-nonsteroidal anti-inflammatory drug combination in pain management: A systematic review and cross-sectional real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Efficacy of Thiocolchicine and Doxorubicin
In the landscape of anticancer drug development, a thorough evaluation of novel therapeutic agents against established standards is paramount. This guide provides a detailed comparison of the anticancer activities of thiocolchicine (B1684108), a semi-synthetic derivative of colchicine, and doxorubicin (B1662922), a widely used chemotherapeutic agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic potencies, and the signaling pathways they modulate.
Mechanism of Action: A Tale of Two Distinct Strategies
Thiocolchicine: Targeting Inflammatory Pathways
Thiocolchicine exerts its anticancer effects primarily through the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is crucial in regulating inflammatory responses and promoting cell survival and proliferation in many cancers.[1] By inhibiting NF-κB activation, thiocolchicine effectively suppresses the expression of various gene products linked to inflammation, cell survival, and proliferation.[1][3] It has been shown to inhibit the proliferation of a range of cancer cells including leukemia, myeloma, squamous cell carcinoma, and breast, colon, and kidney cancers.[1][2] Furthermore, thiocolchicine induces apoptosis, or programmed cell death, by promoting the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), while also downregulating the expression of anti-apoptotic proteins such as Bcl-2 and XIAP.[4]
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin, an anthracycline antibiotic, employs a multi-faceted approach to induce cancer cell death.[5][6] Its primary mechanisms of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, thereby obstructing DNA replication and transcription.[7][8][9]
-
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is essential for DNA repair, leading to the accumulation of DNA strand breaks.[6][7][9]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals that cause oxidative damage to cellular components like DNA, proteins, and lipids, contributing to its cytotoxic effects.[5][7][9]
These actions collectively trigger cell cycle arrest, primarily at the G2/M phase, and induce apoptosis through both intrinsic and extrinsic pathways.[10][11][12][13]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for thiocolchicine and doxorubicin across various cancer cell lines. It is important to note that these values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.
Table 1: IC50 Values of Thiocolchicine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 79.02 nM | [14] |
| MDA-MB-231 | Breast Cancer | 0.6 nM | [15] |
| Doxorubicin-resistant MCF-7 | Breast Cancer | 400 nM | [15] |
| A549 | Lung Cancer | 269.3 µM (at 24 hours) | [16] |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.18 µM | [17] |
| UMUC-3 | Bladder Cancer | 5.15 µM | [17] |
| TCCSUP | Bladder Cancer | 12.55 µM | [17] |
| BFTC-905 | Bladder Cancer | 2.26 µM | [17] |
| HeLa | Cervical Carcinoma | 2.92 µM | [17] |
| MCF-7 | Breast Cancer | 2.50 µM | [17] |
| M21 | Skin Melanoma | 2.77 µM | [17] |
| AMJ13 | Breast Cancer | 223.6 µg/ml | [18] |
| SNU-449 | Hepatocellular Carcinoma | Significantly higher than other lines | [19] |
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using the DOT language.
Caption: Thiocolchicine's inhibition of the NF-κB signaling pathway.
Caption: Doxorubicin's multifaceted mechanism of inducing DNA damage and cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of thiocolchicine and doxorubicin.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines and to determine their IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of thiocolchicine or doxorubicin for specific time periods (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Cells are treated with the desired concentrations of thiocolchicine or doxorubicin for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
3. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Protein Extraction: Cells are treated with the drugs, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., NF-κB, p53, cleaved caspase-3, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This comparative guide highlights the distinct and potent anticancer activities of thiocolchicine and doxorubicin. Thiocolchicine presents a targeted approach by inhibiting the pro-inflammatory and pro-survival NF-κB pathway. In contrast, doxorubicin offers a broader, more cytotoxic mechanism involving direct DNA damage and oxidative stress. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of these and other anticancer agents. The choice between these compounds for therapeutic development would depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic window.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. karger.com [karger.com]
- 11. Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death - ProQuest [proquest.com]
- 12. mdpi.com [mdpi.com]
- 13. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. advetresearch.com [advetresearch.com]
- 19. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Analytical Methods for the Determination of Thiocolchicoside
For Researchers, Scientists, and Drug Development Professionals
Thiocolchicoside (B1682803), a semi-synthetic derivative of the natural glycoside colchicoside, is a widely used muscle relaxant with anti-inflammatory and analgesic properties.[1] Accurate and reliable quantification of thiocolchicoside in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. A variety of analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common analytical methods for thiocolchicoside determination, supported by experimental data and detailed protocols. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.[2]
Comparative Analysis of Analytical Methods
The choice of an analytical method for thiocolchicoside determination is often dictated by the specific requirements of the analysis, such as the nature of the sample, the need for simultaneous analysis of other compounds, and the available instrumentation. The following table summarizes the key performance parameters of various reported methods, offering a clear comparison to aid in method selection.
| Method | Stationary Phase/Solvent | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | % Recovery |
| RP-HPLC [3] | C18 column (4.6 x 250 mm, 5 µm), Acetonitrile (B52724):Phosphate (B84403) buffer (pH 3) | 10-60 µg/mL | - | - | 99.96% |
| RP-HPLC [4] | C18 column (250mm × 4mm, 5µm), Acetonitrile:Water (70:30) | 0-10 µg/mL | - | - | - |
| RP-HPLC [5] | Kromasil C18 (250 × 4.6 mm, 5 μm), Acetonitrile:Water (70:30 v/v) and 10 mM ammonium (B1175870) acetate (B1210297) pH 5.00 buffer | 6.4-22.4 µg/mL | - | - | - |
| RP-UPLC [6] | Hibar, C18 column | 25-150% of 4 µg/ml | 0.04 µg/ml | 0.11 µg/ml | 99.90% |
| HPTLC [7] | Silica (B1680970) gel 60 F254, Methanol:Chloroform:Water (9.6:0.2:0.2 v/v/v) | 30–180 ng/band | Calculated | Calculated | - |
| RP-HPTLC [8] | Silica gel 60 RP-18 F254S, Methanol:Water (70:30 v/v) | 100-600 ng/band | 9.77 ng/band | 29.63 ng/band | - |
| HPTLC [9] | Silica gel 60 F254, Toluene:Acetone:Water (1.5:7.5:1.0, v/v/v) | 100-500 ng/spot | - | - | - |
| UV-Vis Spectrophotometry [10] | 0.1N NaOH | 2.5-50.0 µg/mL | - | - | - |
| UV-Vis Spectrophotometry [11] | Methanol | 1-14 µg/mL | - | - | 100.31-100.365% |
| UV-Vis Spectrophotometry (Derivative) [12] | Methanol | 4-40 µg/mL | 0.0093 µg/mL | 0.028 µg/mL | 99.8% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the simultaneous estimation of thiocolchicoside and other active pharmaceutical ingredients in tablet dosage forms.[3]
-
Instrumentation: A Waters 2695 HPLC system equipped with a 2996 photodiode array detector and an autosampler is utilized.[3]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 4 mg of thiocolchicoside into a 100 mL volumetric flask.
-
Add about 70 mL of diluent (mobile phase) and sonicate for 15 minutes.
-
Dilute to volume with the diluent and filter through a 0.45 µm membrane filter.
-
Further dilute the solution as required to fall within the calibration range.[13]
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the simultaneous estimation of thiocolchicoside and other drugs in combined dosage forms.[7][14]
-
Instrumentation: A CAMAG HPTLC system with a Linomat 5 applicator, TLC scanner 3, and winCATS software.[14]
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel aluminum plates 60 F254 (10 x 10 cm).[7][14]
-
Mobile Phase: Toluene: Acetone: Water (1.5:7.5:1.0, v/v/v).[9]
-
Application: Apply samples as 8 mm bands.
-
Development: Develop the plate in a twin-trough chamber to a distance of 80 mm.
-
Densitometric Scanning: 370 nm.[9]
-
-
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 4 mg of thiocolchicoside and transfer it to a 100 mL volumetric flask.
-
Add 30 mL of methanol, sonicate for 15 minutes, and filter.
-
Dilute the filtrate to the mark with methanol.[11]
-
Apply the appropriate volume of the sample solution to the HPTLC plate.
-
UV-Visible Spectrophotometry
This is a simple and cost-effective method suitable for the routine analysis of thiocolchicoside in bulk and pharmaceutical formulations.[10]
-
Instrumentation: A double beam UV-Visible spectrophotometer.[10]
-
Methodology:
-
Solvent: 0.1N Sodium Hydroxide.[10]
-
Procedure:
-
Prepare a standard stock solution of thiocolchicoside (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2.5-50.0 µg/mL).[10]
-
Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax), which is approximately 259.0 nm for thiocolchicoside in 0.1N NaOH.[10]
-
Prepare the sample solution by dissolving a known quantity of the formulation in the solvent, filtering, and diluting to a concentration within the calibration range.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
-
Visualizing the Analytical Workflow
To provide a clearer understanding of the general procedure involved in the analysis of thiocolchicoside, the following diagram illustrates a typical experimental workflow.
Caption: General workflow for the analytical determination of thiocolchicoside.
Conclusion
A range of reliable and validated analytical methods are available for the determination of thiocolchicoside. HPLC and UPLC methods offer high sensitivity and specificity, making them ideal for complex matrices and for the simultaneous analysis of multiple components.[3][6] HPTLC provides a high-throughput and economical option for routine quality control.[7][14] UV-Vis spectrophotometry, being the simplest and most cost-effective, is well-suited for the analysis of bulk drug and simple pharmaceutical formulations.[10] The selection of the most appropriate method will depend on the specific analytical requirements, including the sample matrix, desired sensitivity, and the availability of instrumentation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions for the quality assessment of thiocolchicoside.
References
- 1. ijtonline.com [ijtonline.com]
- 2. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Development and validation of a HPTLC method for simultaneous estimation of lornoxicam and thiocolchicoside in combined dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phmethods.net [phmethods.net]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. ICI Journals Master List [journals.indexcopernicus.com]
- 13. ijrpc.com [ijrpc.com]
- 14. bepls.com [bepls.com]
A Comparative Guide to Thiocolchicoside's Effect on p53 Tumor Suppressor Protein Expression
For researchers and drug development professionals, understanding the nuanced interactions between small molecules and critical cellular pathways is paramount. This guide provides a comparative analysis of thiocolchicoside's effect on the expression of the p53 tumor suppressor protein, a key regulator of cell cycle and apoptosis. Its performance is compared with other known modulators of p53, supported by experimental data and detailed protocols.
Quantitative Analysis of p53 Expression
A central aspect of evaluating a compound's efficacy is the quantitative measurement of its impact on the target protein. The following table summarizes the available data on the effect of thiocolchicoside (B1682803) and comparator compounds on p53 protein expression and cell viability in the human breast cancer cell line MCF-7.
| Compound | Concentration/IC50 | Cell Line | Change in p53 Protein Expression | Data Type |
| Thiocolchicoside | IC50: 79.02 nmol | MCF-7 | Up-regulated; more effective than colchicine (B1669291) and adriamycin | Qualitative |
| Colchicine | IC50: 74.23 nmol | MCF-7 | Up-regulated | Qualitative |
| Doxorubicin (Adriamycin) | 1 µM | MCF-7 | Increased expression of total and phosphorylated p53 | Qualitative[1] |
| Nutlin-3a | 5 µM | MCF-7 | Increased p53 protein levels in a dose-dependent manner | Qualitative |
Note: Quantitative densitometry data for the fold-change in p53 expression induced by thiocolchicoside and colchicine from the primary study by Mahendran et al. (2020) were not available in the public domain at the time of this review. The comparison is based on the qualitative findings reported in the study's abstract.
Experimental Protocols
Accurate and reproducible experimental design is the bedrock of scientific validation. Below are detailed methodologies for the key experiments cited in the evaluation of thiocolchicoside and its comparators.
Cell Viability and Proliferation Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Thiocolchicoside, Colchicine, etc.)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of a compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
p53 Protein Expression Analysis: Western Blot
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture of proteins extracted from cells.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against p53 (e.g., clone DO-1 or DO-7)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating MCF-7 cells with the test compounds for the desired time, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the cell lysates to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p53, diluted in blocking buffer, overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane after stripping with a primary antibody against a loading control.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: After further washing with TBST, add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Densitometry Analysis: Quantify the intensity of the p53 and loading control bands using image analysis software (e.g., ImageJ). Normalize the p53 band intensity to the corresponding loading control band intensity to determine the relative change in p53 expression.
Visualizing the Molecular Landscape
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: p53 signaling pathway and the putative role of Thiocolchicoside.
Caption: Experimental workflow for MTT assay and Western blot analysis.
Caption: Logical comparison of compounds that upregulate p53 expression.
References
Comparative Efficacy of Thiocolchicoside vs. NSAIDs for Musculoskeletal Pain: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of thiocolchicoside (B1682803), a muscle relaxant with anti-inflammatory properties, and nonsteroidal anti-inflammatory drugs (NSAIDs) for the management of musculoskeletal pain. The information presented is collated from various clinical trials and systematic reviews to support research and drug development efforts in this therapeutic area.
Mechanism of Action
Thiocolchicoside: Thiocolchicoside is a semi-synthetic derivative of colchicine (B1669291) that acts as a competitive antagonist of GABA-A receptors and also has an affinity for glycine (B1666218) receptors.[1][2][3] By modulating these inhibitory neurotransmitter pathways in the central nervous system, it exerts its muscle relaxant effects.[1][2] It is also suggested to have anti-inflammatory and analgesic properties.[1]
NSAIDs: Nonsteroidal anti-inflammatory drugs function by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[4][5]
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize quantitative data from clinical trials comparing thiocolchicoside and NSAIDs, primarily in patients with acute low back pain.
Table 1: Thiocolchicoside in Combination with NSAIDs vs. NSAID Monotherapy
| Study / NSAID | Outcome Measure | Combination Therapy | NSAID Monotherapy | p-value |
| Iliopoulos et al. (2023) / Diclofenac (B195802) [6][7] | Mean VAS Reduction (3h post-injection) | 41.52 mm | 28.13 mm | < 0.0001 |
| Mean FTF Distance Improvement (3h post-injection) | 14.52 cm | 7.94 cm | < 0.0001 | |
| Systematic Review (2025) / Parenteral NSAIDs [8][9] | Pain Intensity Reduction (Standardised Mean Difference) | -1.33 | - | < 0.001 |
| Functional Improvement (Standardised Mean Difference) | -1.08 | - | < 0.001 | |
| Unnamed Study (2018) / Aceclofenac (B1665411) [10] | Pain Intensity Reduction (Endpoint) | More significant reduction | Less significant reduction | < 0.001 |
*VAS: Visual Analogue Scale; FTF: Finger-to-Floor.
Table 2: Thiocolchicoside vs. Other Comparators
| Study | Comparison | Outcome Measure | Thiocolchicoside Group | Comparator Group | Key Finding |
| Unnamed Study (2015) / Aceclofenac [11][12] | Thiocolchicoside + Aceclofenac vs. Chlorzoxazone + Aceclofenac + Paracetamol | Pain & Muscle Spasm Reduction | Clinically better improvement | - | Thiocolchicoside combination showed a better safety profile. |
| Bokka et al. (2024) / Aceclofenac [7] | Thiocolchicoside + Aceclofenac vs. Aceclofenac + Paracetamol | Efficacy and Safety | More efficacious and safer | - | The combination of a muscle relaxant with an analgesic is an effective intervention. |
| Tüzün et al. (2003) / Placebo [13] | Thiocolchicoside vs. Placebo | Spontaneous Pain (VAS) on Day 3 | Statistically significant improvement | No significant improvement | Thiocolchicoside was superior to placebo. |
Experimental Protocols
Below are summarized methodologies from key clinical trials.
1. Study: Iliopoulos et al. (2023) - Fixed-Dose Combination of Thiocolchicoside and Diclofenac [6][7][14]
-
Objective: To assess the efficacy of a single intramuscular injection of a fixed-dose combination of diclofenac (75 mg) and thiocolchicoside (4 mg) compared to diclofenac (75 mg) alone for acute low back pain.
-
Study Design: A prospective, randomized, single-blind, two-parallel-group trial.
-
Participants: Patients with acute moderate-to-severe low back pain.
-
Intervention: A single intramuscular injection of either the fixed-dose combination or diclofenac alone.
-
Primary Outcome Measures:
-
Pain intensity assessed using a Visual Analogue Scale (VAS) at baseline, 1 hour, and 3 hours post-injection.
-
Mobility assessed by the finger-to-floor distance test at the same time points.
-
-
Key Results: The combination therapy was superior in reducing pain intensity and improving mobility at both 1 and 3 hours post-injection.[6][14]
2. Study: Unnamed Prospective Comparative Study (2018) - Aceclofenac and Thiocolchicoside Combination [10]
-
Objective: To compare the safety and efficacy of a combination of aceclofenac and thiocolchicoside against aceclofenac alone in patients with acute low back pain.
-
Study Design: A prospective comparative study.
-
Participants: 100 patients with acute low back pain, divided into two groups of 50.
-
Intervention:
-
Group 1: Aceclofenac 100 mg twice daily.
-
Group 2: Combination of aceclofenac 100 mg and thiocolchicoside 4 mg twice daily.
-
-
Primary Outcome Measure: Pain intensity measured on a visual analogue scale.
-
Key Results: The reduction in pain intensity was more significant in the combination therapy group. Adverse effects were comparable between the two groups.[10]
3. Study: Tüzün et al. (2003) - Thiocolchicoside vs. Placebo [13]
-
Objective: To evaluate the efficacy of intramuscular thiocolchicoside (4 mg) compared to placebo in patients with acute low back pain.
-
Study Design: A multicenter, randomized, double-blinded, placebo-controlled trial.
-
Participants: 149 hospitalized patients with acute low back pain.
-
Intervention: Intramuscular injection of thiocolchicoside (4 mg) or placebo, administered twice daily for 5 days.
-
Primary Outcome Measure: Spontaneous pain at rest assessed by a Visual Analogue Scale (VAS).
-
Secondary Outcome Measures: Hand-to-floor distance, muscle spasm intensity, patient's global evaluation, and analgesic (paracetamol) consumption.
-
Key Results: A statistically significant improvement in spontaneous pain was observed in the thiocolchicoside group on day 3. Hand-to-floor distance and muscle spasm also decreased significantly by day 5 in the thiocolchicoside group.[13]
Experimental Workflow Diagram
Conclusion
The available evidence suggests that the combination of thiocolchicoside with an NSAID is superior to NSAID monotherapy for the management of acute low back pain, leading to more significant and rapid improvements in both pain and function.[6][8][9][10] The safety profile of the combination therapy appears to be comparable to that of NSAID monotherapy in the short term.[10] Thiocolchicoside has also demonstrated efficacy as a monotherapy compared to placebo.[13] These findings support a multimodal therapeutic approach for musculoskeletal pain involving both muscle relaxant and anti-inflammatory mechanisms. Further research with standardized methodologies is warranted to confirm these findings across a broader range of musculoskeletal conditions and patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 3. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-pronged approach to anti-inflammatory therapy through the modulation of the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized controlled trial evaluating the short-term efficacy of a single-administration intramuscular injection with the fixed combination of thiocolchicoside-diclofenac versus diclofenac monotherapy in patients with acute moderate-to-severe low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijbcp.com [ijbcp.com]
- 13. Cyclooxygenase - Proteopedia, life in 3D [proteopedia.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Thiocolchicine vs. Colchicine in Gout Treatment Research
For Immediate Release
This guide provides a comprehensive comparison of thiocolchicine (B1684108) and colchicine (B1669291), aimed at researchers, scientists, and drug development professionals investigating novel treatments for gout. While both molecules share a structural relationship, their mechanisms of action, therapeutic applications, and quantitative performance metrics exhibit notable differences. This document synthesizes available experimental data to facilitate an objective assessment of their potential benefits in the context of gout research.
Executive Summary
Colchicine is a well-established first-line therapy for acute gout flares and for the prophylaxis of recurrent gout.[1][2][3][4] Its anti-inflammatory effects are primarily attributed to its ability to disrupt microtubule polymerization, thereby inhibiting neutrophil activity and suppressing the NLRP3 inflammasome, a key component in gouty inflammation.[5][6][7][8][9][10] Thiocolchicoside (B1682803), a semi-synthetic derivative of colchicine, is utilized as a muscle relaxant with analgesic and anti-inflammatory properties, predominantly for musculoskeletal conditions like low back pain.[11][12][13][14] While it also inhibits tubulin polymerization, its mechanism is reported to involve antagonism of GABA-A and glycine (B1666218) receptors, distinguishing it from colchicine.[15] Direct comparative studies of thiocolchicine and colchicine for gout treatment are currently lacking in published literature. This guide, therefore, draws upon existing data to compare their fundamental mechanisms and anti-inflammatory potential.
Quantitative Data Comparison
The primary mechanism shared by both compounds is the inhibition of tubulin polymerization. The following table summarizes the available quantitative data on this activity.
| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Tubulin Binding Affinity (Ki, µM) | Source |
| Thiocolchicine | 2.5 | 0.7 | [16] |
| Colchicine | 2.68 | Not Reported | [16] |
Note: The IC50 values for colchicine from various studies show a range of reported activities. The data presented here is from a comparative analysis to illustrate their relative potency under similar, though not identical, experimental conditions.[16]
Mechanism of Action: A Comparative Overview
While both molecules interfere with microtubule dynamics, their broader pharmacological profiles differ significantly.
Colchicine's Mechanism in Gout:
Colchicine's efficacy in treating gout is multifaceted.[5][7][9] It binds to β-tubulin, preventing its polymerization into microtubules.[6][7] This disruption of the cytoskeleton in neutrophils inhibits their migration to the site of inflammation, degranulation, and phagocytosis of monosodium urate (MSU) crystals.[6][7] Furthermore, colchicine interferes with the assembly of the NLRP3 inflammasome in monocytes and neutrophils, which in turn prevents the activation of interleukin-1β (IL-1β), a key pro-inflammatory cytokine in gout.[6][8][10]
Thiocolchicoside's Mechanism of Action:
Thiocolchicoside also binds to the colchicine-binding site on β-tubulin, leading to a conformational change that prevents the incorporation of tubulin dimers into growing microtubules.[16] This action contributes to its anti-inflammatory and analgesic effects. However, it is also reported to act as a competitive antagonist of GABA-A and glycine receptors, which is believed to be the primary mechanism for its muscle relaxant properties.[15] This dual mechanism suggests a different therapeutic profile compared to colchicine.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways influenced by colchicine and the proposed pathways for thiocolchicine.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following experimental workflows are fundamental.
In Vitro Tubulin Polymerization Assay
This assay is crucial for quantifying the inhibitory effect of compounds on microtubule formation.
Methodology:
-
Preparation of Tubulin: Purified tubulin is diluted in a general tubulin buffer containing GTP.
-
Compound Addition: Test compounds (thiocolchicine, colchicine) and controls are added to a 96-well plate.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Measurement: The change in optical density at 340 nm is measured over time using a spectrophotometer.
-
Data Analysis: The rate of polymerization is calculated, and the IC50 value for each compound is determined.
In Vitro Anti-inflammatory Assay (Albumin Denaturation)
This assay provides a general assessment of anti-inflammatory activity.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (pH 6.4), and various concentrations of the test compound (thiocolchicoside or colchicine) or a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium).[17][18]
-
Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.[18]
-
Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to the control.[17][18]
Discussion and Future Research Directions
The available data indicates that thiocolchicine and colchicine exhibit comparable potency in inhibiting tubulin polymerization in vitro.[16] This shared mechanism suggests that thiocolchicine may possess anti-inflammatory properties relevant to gout. However, the lack of direct comparative studies in gout models is a significant knowledge gap.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy of thiocolchicine and colchicine in models of gouty arthritis are essential. These studies should assess their effects on neutrophil chemotaxis, NLRP3 inflammasome activation, and IL-1β production in response to MSU crystals.
-
Uric Acid Level Assessment: Investigations into whether thiocolchicine has any effect on serum uric acid levels are warranted, as this is a key factor in the long-term management of gout.
-
Safety and Tolerability: A comparative analysis of the side-effect profiles of both compounds, particularly concerning gastrointestinal toxicity, is crucial. The differing mechanisms of action may translate to different safety profiles.
-
Clinical Trials: Should preclinical data prove promising, well-designed clinical trials would be necessary to evaluate the efficacy and safety of thiocolchicine for the treatment of acute gout in humans.
Conclusion
While thiocolchicine presents an interesting structural analog to colchicine with a shared primary mechanism of tubulin polymerization inhibition, its therapeutic potential in gout remains unexplored. Its distinct pharmacological profile, including its effects on GABA-A and glycine receptors, may offer a different therapeutic window or side-effect profile compared to colchicine. The data and protocols presented in this guide are intended to provide a foundation for researchers to design and execute studies that will elucidate the potential benefits of thiocolchicine in the context of gout treatment research.
References
- 1. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Colchicine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Colchicine: MedlinePlus Drug Information [medlineplus.gov]
- 4. droracle.ai [droracle.ai]
- 5. Mechanism of action of colchicine in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 8. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]
- 9. researchgate.net [researchgate.net]
- 10. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. A Double-Blind Randomized Active-Controlled Trial Evaluating the Short-Term Efficacy of a Single Intramuscular Injection of a Fixed-Dose Combination Product Containing Diclofenac and Thiocolchicoside in Patients with Acute Moderate to Severe Low Back Pain | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of lauric acid, thiocolchicoside and thiocolchicoside-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Thiocolchicine
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of thiocolchicine (B1684108), a potent and hazardous compound, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of thiocolchicine waste.
Immediate Safety and Handling Precautions
Before initiating any procedure that will generate thiocolchicine waste, it is imperative that all personnel are thoroughly familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles with side shields, and chemical-resistant gloves.[1]
-
Ventilation: All handling of solid thiocolchicine and the preparation of its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
-
Spill Management: In the event of a spill, immediately evacuate and secure the area. Only personnel trained in hazardous spill response should conduct the cleanup. The spilled material should be absorbed with an inert substance (e.g., vermiculite, sand) and collected in a sealed, appropriately labeled container for hazardous waste disposal.[1]
-
Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2] If skin contact occurs, wash the affected area thoroughly with soap and water.[2] In the event of inhalation, move the individual to fresh air and seek immediate medical help.[2] If ingested, seek emergency medical assistance immediately.[2]
Quantitative Hazard and Toxicity Data
To provide a clear understanding of the hazardous nature of thiocolchicine and its analogs, the following table summarizes key quantitative toxicity data. It is important to note that while a specific oral LD50 for thiocolchicine in rats was not identified in the available literature, its GHS classification as "Fatal if swallowed" indicates a high degree of acute toxicity.[3] For comparative purposes, data for the related compounds thiocolchicoside (B1682803) and colchicine (B1669291) are included.
| Compound | GHS Hazard Classification (Thiocolchicine) | Acute Toxicity (Oral LD50) |
| Thiocolchicine | Acute Toxicity, Oral (Category 2): Fatal if swallowed[3] | Data not available |
| Acute Toxicity, Inhalation (Category 1): Fatal if inhaled[3] | ||
| Serious Eye Damage (Category 1): Causes serious eye damage[3] | ||
| Germ Cell Mutagenicity (Category 1B): May cause genetic defects[3] | ||
| Thiocolchicoside | Acute Toxicity, Oral (Category 3): Toxic if swallowed[4] | 50 - 300 mg/kg (Rat) |
| Suspected of causing genetic defects | ||
| Suspected of damaging fertility or the unborn child | ||
| Colchicine | Acute Toxicity, Oral (Category 2): Fatal if swallowed[5] | 26 mg/kg (Rat)[5] |
| May cause genetic defects[5] | 5.9 mg/kg (Mouse)[6] |
Step-by-Step Disposal Protocol for Thiocolchicine Waste
It is critical to understand that there are no approved experimental protocols for the chemical neutralization of thiocolchicine in a standard laboratory setting. The sole recommended method for its disposal is through a licensed and certified hazardous waste management facility.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the first and most crucial step.
-
Solid Waste:
-
Includes: Unused or expired pure thiocolchicine, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves, bench paper), and any material used for spill cleanup.
-
Procedure:
-
Carefully place all solid waste into a designated, leak-proof, and rigid hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," "Toxic," and "Thiocolchicine."
-
Ensure the container is kept securely sealed when not in immediate use.
-
-
-
Liquid Waste:
-
Includes: Solutions containing thiocolchicine, and the first rinse of any contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a dedicated, sealed, and shatter-proof container that is compatible with the solvents used.
-
The container must be clearly labeled with "Hazardous Waste," "Toxic," and list all chemical constituents, including "Thiocolchicine."
-
Do not mix thiocolchicine waste with other waste streams.
-
-
-
Sharps Waste:
-
Includes: Needles, syringes, or any other sharp objects contaminated with thiocolchicine.
-
Procedure:
-
Place all contaminated sharps directly into a designated, puncture-proof sharps container for hazardous chemical waste.
-
The container must be clearly labeled as "Hazardous Waste," "Toxic," and "Sharps."
-
-
Storage of Hazardous Waste
-
All primary waste containers must be securely sealed.
-
Store these containers in a designated and secure hazardous waste accumulation area.
-
This area should have secondary containment to prevent the spread of any potential leaks.
Final Disposal
-
Contact a Professional: Arrange for the collection and disposal of the thiocolchicine waste by a certified hazardous waste contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this service.
-
Documentation: Ensure all required documentation for the hazardous waste manifest is completed accurately.
-
Regulatory Compliance: The disposal of thiocolchicine must be in strict accordance with all local, state, and federal regulations.[5][7]
Experimental Protocols: Context on Degradation Studies
While not suitable for routine disposal, it is relevant for research and development professionals to be aware of studies on the chemical degradation of related compounds like thiocolchicoside. These "forced degradation" studies are performed for analytical purposes, such as identifying potential degradation products and establishing the stability of the molecule.
Note: The following are summaries of experimental conditions from research literature and are NOT recommended disposal procedures.
-
Acidic Hydrolysis: Thiocolchicoside has been shown to degrade when heated in the presence of hydrochloric acid (e.g., 1.0 N HCl at 80°C for 3 hours).
-
Alkaline Hydrolysis: Degradation has also been observed under basic conditions (e.g., 0.1 N NaOH).
-
Oxidative Degradation: Thiocolchicoside is susceptible to degradation by oxidizing agents such as hydrogen peroxide.
These studies indicate that thiocolchicine and its analogs are chemically reactive under certain conditions. However, these reactions may produce other hazardous compounds, and their completion for the purpose of bulk waste neutralization in a laboratory setting is not safe or verified.
Disposal Workflow Diagram
The following diagram illustrates the essential logical flow for the proper disposal of thiocolchicine waste.
Caption: Workflow for the safe disposal of thiocolchicine waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Thiocolchicine | C22H25NO5S | CID 17648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. chemicea.com [chemicea.com]
Essential Safety and Operational Guide for Handling Thiocolchicine
This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals handling Thiocolchicine (B1684108). Adherence to these procedures is critical to ensure personal safety and proper disposal.
Thiocolchicine is a hazardous substance that is fatal if swallowed or inhaled and can cause serious eye damage.[1] It is also suspected of causing genetic defects.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. All personnel must be trained in the proper use and disposal of PPE.
| Protection Type | Specific Recommendations | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | [2][3] |
| Hand Protection | Wear appropriate protective gloves (e.g., PVC); consider double gloving. Gloves must be inspected before use and changed frequently, especially if contaminated.[2][4] | [2][4][5] |
| Skin and Body Protection | Wear protective clothing to prevent skin exposure. A lab coat is standard. For larger spills or increased risk, fire/flame resistant and impervious clothing may be necessary.[2][3][5] Protective shoe covers should also be considered.[4] | [2][3][4][5] |
| Respiratory Protection | A dust respirator or a NIOSH/MSHA approved respirator should be worn, especially when there is a risk of dust generation.[3][4][5] For high airborne contaminant concentrations, positive-pressure supplied air respirators may be required.[3] | [3][4][5] |
Safe Handling and Operational Plan
Engineering Controls:
-
Ventilation: Always handle Thiocolchicine in a well-ventilated area.[4][6] Enclosed local exhaust ventilation or a laminar flow cabinet should be used at points where dust or fumes may be generated.[4]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with an eyewash station and a safety shower.[5]
Procedural Steps for Handling:
-
Preparation: Before handling, obtain and read all safety instructions.[6] Ensure all necessary PPE is available and in good condition.
-
Handling: Avoid contact with skin and eyes, and prevent the inhalation of dust.[4][5] Do not eat, drink, or smoke in the handling area.[4][6] Keep containers securely sealed when not in use.[4]
-
After Handling: Wash hands thoroughly with soap and water after handling the substance.[4][6] Contaminated work clothes should be laundered separately before reuse.[4]
Spill Management Plan
Immediate and appropriate response to spills is crucial to prevent exposure and environmental contamination.
For Minor Spills:
-
Wear appropriate PPE, including a dust respirator, gloves, safety glasses, and protective clothing.[4]
-
Avoid generating dust.[4] You can dampen the spilled material with water to prevent it from becoming airborne.[4]
-
Use dry clean-up procedures.[4] Carefully sweep or vacuum the material. The vacuum cleaner must be fitted with a HEPA filter.[4]
-
Collect the residue in a sealed, suitable container for disposal.[4][5]
For Major Spills:
-
Evacuate and alert personnel in the area.[4]
-
Control personal contact by wearing the necessary protective clothing.[4]
-
Prevent the spillage from entering drains or water courses.[4]
-
Follow the same clean-up procedures as for minor spills (dampening, sweeping/vacuuming).[4]
-
After collecting the material, wash the area with large amounts of water and prevent runoff from entering drains.[4]
-
If contamination of drains or waterways occurs, advise emergency services.[4]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Chemical Waste: Dispose of Thiocolchicine and any contaminated materials in a suitable, sealed, and labeled container.[4][5] This waste should be handled by a licensed hazardous material disposal company.
-
Containers: Handle uncleaned, empty containers as you would the product itself.
-
Wash Water: Do not allow wash water from cleaning or processing equipment to enter drains. It may be necessary to collect all wash water for treatment before disposal.[4]
Quantitative Safety Data
The following table summarizes key toxicity data for Thiocolchicine and related compounds.
| Metric | Value | Organism | Source |
| LD50 (Intravenous) | 10 mg/kg | Rat | [4] |
| LD50 (Intramuscular) | 27.5 mg/kg | Rat | [4] |
| LDLo (Intracerebral) | 0.001 mg/kg | Rat | [4] |
*LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. *LDLo: Lethal Dose Low. The lowest dose reported to have caused death.
Workflow for Handling Thiocolchicine
The following diagram illustrates the standard workflow for safely handling Thiocolchicine in a laboratory setting.
Caption: A flowchart outlining the key steps and decision points for the safe handling of Thiocolchicine, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
